molecular formula C19H36N2O2 B1334992 1-Hexadecylimidazolidine-2,4-dione CAS No. 85117-82-4

1-Hexadecylimidazolidine-2,4-dione

Cat. No.: B1334992
CAS No.: 85117-82-4
M. Wt: 324.5 g/mol
InChI Key: DRKXRVWPYXYCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecylimidazolidine-2,4-dione is a chemical compound with the molecular formula C19H36N2O2 and a molecular weight of approximately 324.50 g/mol . It belongs to the class of organic compounds known as imidazolidine-2,4-diones, which are also commonly referred to as hydantoins . This class of heterocyclic scaffolds is of significant interest in medicinal and pharmaceutical chemistry due to its wide range of potential biological activities . Researchers explore the imidazolidine-2,4-dione core for developing novel therapeutic agents, and derivatives have been studied for various applications, including as anticoagulant agents and inhibitors of cancer cell lines such as MCF-7 breast cancer cells . Furthermore, the imidazolidine-2,4-dione structure serves as a key precursor in polymer science, particularly in the synthesis of polyhydantoins and N-halamine polymers, the latter of which can exhibit biocidal properties after halogenation . This product is supplied for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexadecylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKXRVWPYXYCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234228
Record name 1-Hexadecylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85117-82-4
Record name 1-Hexadecyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85117-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecylimidazolidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexadecylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental properties of 1-Hexadecylimidazolidine-2,4-dione, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computed data with information on closely related long-chain N-alkyl hydantoins to offer a thorough profile.

Chemical Identity and Structure

This compound, also known as N-hexadecylhydantoin, is a heterocyclic organic compound. Its structure features a five-membered imidazolidine-2,4-dione ring, commonly referred to as a hydantoin ring, substituted at the N1 position with a 16-carbon alkyl chain (hexadecyl group). This amphiphilic nature, possessing both a polar hydantoin head and a long, nonpolar alkyl tail, is a key determinant of its physicochemical properties and potential applications.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 1-N-Hexadecyl hydantoin, N-Hexadecylhydantoin
CAS Number 85117-82-4
Molecular Formula C₁₉H₃₆N₂O₂
Molecular Weight 324.5 g/mol [2]
Canonical SMILES CCCCCCCCCCCCCCCCN1C(=O)NCC(=O)N1
InChI Key DRKXRVWPYXYCMR-UHFFFAOYSA-N

Physicochemical Properties

Experimentally determined physicochemical data for this compound is scarce in the public domain. The following table summarizes key computed properties that provide insight into its expected behavior.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 6.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 15PubChem[2]
Topological Polar Surface Area 49.4 ŲPubChem[2]
Heavy Atom Count 23PubChem[2]

The high XLogP3 value suggests that this compound is a highly lipophilic molecule with poor water solubility. Its structure allows it to act as a hydrogen bond donor and acceptor, potentially influencing its interactions with biological macromolecules.

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR Signals corresponding to the hexadecyl chain protons, methylene protons adjacent to the nitrogen atom, methylene protons of the hydantoin ring, and the N-H proton.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring, the methylene carbons of the ring, and the carbons of the hexadecyl chain.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chain, and C=O stretching of the dione functionality.[1]
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight.

Potential Biological Activity

Research on long-chain N-alkyl substituted hydantoins suggests that these compounds may exhibit significant biological activity, particularly as antimicrobial agents. The amphiphilic structure is thought to enable interaction with and disruption of bacterial cell membranes. Studies on related molecules have indicated that the length of the alkyl chain plays a crucial role in modulating the potency and selectivity of their antibacterial effects.

Due to the lack of specific experimental data for this compound, a definitive statement on its biological activity cannot be made. However, based on the activity of similar long-chain N-alkyl hydantoins, it is a promising candidate for investigation as an antimicrobial agent.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available in the reviewed literature. The following sections provide generalized protocols based on standard methodologies for similar compounds.

Synthesis of this compound (Generalized Protocol)

A potential synthetic route to this compound involves the alkylation of imidazolidine-2,4-dione (hydantoin) with a hexadecyl halide.

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • 1-Bromohexadecane (or other suitable hexadecyl halide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, drying agent, silica gel for chromatography)

Procedure:

  • Dissolve imidazolidine-2,4-dione in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a period to allow for the formation of the hydantoin anion.

  • Add 1-bromohexadecane dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product Hydantoin Imidazolidine-2,4-dione Alkylation N-Alkylation Hydantoin->Alkylation HexadecylHalide 1-Bromohexadecane HexadecylHalide->Alkylation Base Base (e.g., NaH) Base->Alkylation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Alkylation Workup Aqueous Work-up Alkylation->Workup Extraction Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Generalized synthesis workflow for this compound.
Antimicrobial Susceptibility Testing (Generalized Protocol)

The antimicrobial activity of this compound can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain to be tested.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare stock solution of This compound SerialDilution Perform serial dilutions in 96-well plate CompoundPrep->SerialDilution Inoculation Inoculate wells with bacteria SerialDilution->Inoculation InoculumPrep Prepare standardized bacterial inoculum InoculumPrep->Inoculation Incubation Incubate plates Inoculation->Incubation ReadResults Observe for bacterial growth Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC Membrane_Disruption_Pathway Compound This compound (Amphiphilic Molecule) BacterialMembrane Bacterial Cell Membrane (Lipid Bilayer) Compound->BacterialMembrane Interaction MembraneInsertion Insertion of Hexadecyl Chain into Lipid Bilayer BacterialMembrane->MembraneInsertion MembraneDisruption Disruption of Membrane Integrity MembraneInsertion->MembraneDisruption Leakage Leakage of Intracellular Contents MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

References

Elucidating the Chemical Architecture of 1-Hexadecylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Hexadecylimidazolidine-2,4-dione, a long-chain N-alkylated hydantoin. The document details the key analytical techniques and expected data for confirming the molecular structure of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Identity and Structural Framework

This compound, also known as 1-N-Hexadecyl hydantoin, is a heterocyclic compound featuring a five-membered imidazolidine-2,4-dione (hydantoin) ring.[1] A sixteen-carbon aliphatic chain (hexadecyl group) is attached to the nitrogen atom at the 1-position of the hydantoin ring.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Synonyms 1-N-Hexadecyl hydantoin, 1-Cetylhydantoin
CAS Number 85117-82-4
Molecular Formula C₁₉H₃₆N₂O₂
Molecular Weight 324.5 g/mol
InChI InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23)
SMILES CCCCCCCCCCCCCCCCN1CC(=O)NC1=O

The core structure is the hydantoin moiety, a derivative of imidazolidine with two carbonyl groups at positions 2 and 4. The long hexadecyl chain imparts significant lipophilicity to the molecule.

chemical_structure cluster_ring Imidazolidine-2,4-dione Ring cluster_chain Hexadecyl Chain N1 N1 C2 C2=O N1->C2 N3 N3-H C2->N3 C4 C4=O N3->C4 C5 C5H₂ C4->C5 C5->N1 Hex CH₃(CH₂)₁₄CH₂- Hex->N1

Figure 1: Chemical structure of this compound.

Experimental Protocols for Synthesis and Elucidation

The elucidation of the chemical structure of this compound relies on a combination of synthesis and spectroscopic analysis.

Synthesis Protocol: N-Alkylation of Hydantoin

A common method for the synthesis of N-alkylated hydantoins involves the direct alkylation of the hydantoin ring. The following is a representative protocol.

Materials:

  • Hydantoin

  • 1-Bromohexadecane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of hydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromohexadecane (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

synthesis_workflow start Start reactants Hydantoin, 1-Bromohexadecane, K₂CO₃, DMF start->reactants reaction N-Alkylation Reaction (80°C, 24h) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product end End product->end

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

The structural confirmation is achieved through a combination of spectroscopic techniques.

elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation MS Mass Spectrometry (MS) ms_data Molecular Weight & Fragmentation Pattern MS->ms_data IR Infrared (IR) Spectroscopy ir_data Functional Group Identification IR->ir_data NMR NMR Spectroscopy (¹H, ¹³C) nmr_data Proton & Carbon Environment Analysis NMR->nmr_data structure Proposed Structure of This compound ms_data->structure ir_data->structure nmr_data->structure

Figure 3: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the hexadecyl chain and the hydantoin ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-8.5br s1HNH (Hydantoin ring)
~3.9s2H-N-CH₂ -C=O (Hydantoin ring, C5)
~3.4t2H-N-CH₂ -(CH₂)₁₄-
~1.6m2H-N-CH₂-CH₂ -(CH₂)₁₃-
~1.2-1.4m26H-(CH₂ )₁₃-CH₃
~0.88t3H-CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C =O (Hydantoin ring, C4)
~158C =O (Hydantoin ring, C2)
~48-N-C H₂-C=O (Hydantoin ring, C5)
~42-N-C H₂-(CH₂)₁₄-
~31.9-CH₂-C H₂-CH₃
~29.7-29.1-(C H₂)₁₁-
~26.8-N-CH₂-C H₂-
~22.7-C H₂-CH₃
~14.1-C H₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to fragmentation of the alkyl chain.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zInterpretation
324[M]⁺ (Molecular ion)
281[M - C₃H₇]⁺
267[M - C₄H₉]⁺
253[M - C₅H₁₁]⁺
...Stepwise loss of CₙH₂ₙ₊₁ fragments
113[C₅H₇N₂O₂]⁺ (Fragment containing the hydantoin ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3200Medium, BroadN-H stretch (Hydantoin ring)
2920, 2850StrongC-H stretch (Aliphatic chain)
~1770, ~1710StrongC=O stretch (Hydantoin ring, asymmetric and symmetric)
~1470MediumC-H bend (Aliphatic chain)

Conclusion

The structural elucidation of this compound is a systematic process involving targeted synthesis and comprehensive spectroscopic analysis. The combination of NMR, MS, and IR data provides unambiguous evidence for the connectivity and functional groups within the molecule. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound and other long-chain N-alkylated hydantoins. This foundational knowledge is critical for further exploration of their potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione (CAS Number 85117-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecylimidazolidine-2,4-dione, also known as 1-N-Hexadecyl hydantoin, is a fascinating molecule characterized by its amphiphilic nature, combining a polar hydantoin headgroup with a long, nonpolar hexadecyl tail.[1][2] While specific research on this particular compound is limited, its structural features suggest significant potential in various applications, particularly in the realm of drug development as an antimicrobial agent or a functional excipient. This technical guide provides a comprehensive overview of its chemical identity, predicted properties, a proposed synthesis protocol, and a discussion of its potential biological activities and applications based on the current understanding of related compounds. This document aims to be a foundational resource for researchers interested in exploring the untapped potential of this unique molecule.

Chemical Identity and Structure

This compound is a derivative of imidazolidine-2,4-dione, commonly known as hydantoin. The core of the molecule is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups.[1][3] A 16-carbon alkyl chain (hexadecyl group) is attached to one of the nitrogen atoms, imparting a significant hydrophobic character to the molecule.[1][3] This combination of a polar headgroup and a nonpolar tail classifies it as an amphiphilic compound, a key determinant of its physicochemical properties and potential applications.[1]

Table 1: Chemical Identification of this compound

PropertyValue
Chemical Name This compound
Synonyms 1-N-Hexadecyl hydantoin, 1-Hexadecylhydantoin, 1-n-Hexadecylhydantoin, 1-Cetylhydantoin[2]
CAS Number 85117-82-4[2]
Molecular Formula C₁₉H₃₆N₂O₂[2]
Molecular Weight 324.5 g/mol [2]
InChIKey DRKXRVWPYXYCMR-UHFFFAOYSA-N[2]
SMILES CCCCCCCCCCCCCCCCN1CC(=O)NC1=O[2]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
XLogP3-AA 6.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 15[2]
Exact Mass 324.277678395 Da[2]
Topological Polar Surface Area 49.4 Ų
Physical State Solid (at standard conditions) (Inferred)

The high XLogP3-AA value indicates a strong lipophilic character, suggesting poor solubility in water but good solubility in nonpolar organic solvents. The presence of hydrogen bond donors and acceptors in the hydantoin ring provides a degree of polarity.

Experimental Protocols: Proposed Synthesis

While a specific, experimentally validated synthesis protocol for this compound is not published, a plausible route can be designed based on established methods for the synthesis of N-substituted hydantoins. One common and effective method is the reaction of an α-amino acid ester with an isocyanate, followed by cyclization. A more direct approach for N1-alkylation involves the reaction of hydantoin with an alkyl halide in the presence of a base.

Proposed Synthesis of this compound via N-Alkylation of Hydantoin

This method involves the direct alkylation of the hydantoin ring with 1-bromohexadecane.

Materials:

  • Hydantoin (Imidazolidine-2,4-dione)

  • 1-Bromohexadecane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydantoin (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the hydantoin nitrogen.

  • Alkylation: Add 1-bromohexadecane (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

G cluster_synthesis Proposed Synthesis Workflow reagents Hydantoin + 1-Bromohexadecane + Base (NaH) in DMF reaction_mixture Reaction Mixture reagents->reaction_mixture Mixing heating Heating (70-80°C, 12-24h) reaction_mixture->heating Stirring workup Quenching with Water heating->workup extraction Extraction with Ethyl Acetate workup->extraction washing Washing with Water and Brine extraction->washing drying Drying over MgSO4 washing->drying concentration Solvent Evaporation drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Proposed synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, its amphiphilic structure is highly suggestive of potential antimicrobial properties. Many amphiphilic molecules, including those with hydantoin moieties, have been shown to possess antibacterial and antifungal activities.[4][5]

Hypothesized Antimicrobial Mechanism

The proposed mechanism of action is based on the disruption of bacterial cell membranes. The long hydrophobic hexadecyl tail can intercalate into the lipid bilayer of the bacterial membrane, while the polar hydantoin headgroup remains at the membrane-water interface. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. This mechanism is common to many antimicrobial peptides and synthetic membrane-active agents.[4]

G cluster_membrane Proposed Antimicrobial Mechanism of Action compound This compound (Amphiphilic Molecule) bacterial_membrane Bacterial Cell Membrane (Lipid Bilayer) compound->bacterial_membrane Interaction intercalation Intercalation of Hexadecyl Tail into Lipid Bilayer bacterial_membrane->intercalation Hydrophobic Interactions disruption Membrane Disruption and Pore Formation intercalation->disruption leakage Leakage of Cellular Contents (Ions, Metabolites) disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Proposed mechanism of membrane disruption by this compound.

Potential Applications in Drug Development

The unique properties of this compound open up several avenues for its application in drug development:

  • Novel Antimicrobial Agent: As discussed, its amphiphilic nature makes it a prime candidate for development as a new class of antimicrobial agent, potentially effective against drug-resistant bacteria.[4]

  • Functional Excipient: Its surfactant-like properties could be utilized in drug formulations to improve the solubility and bioavailability of poorly water-soluble drugs.

  • Drug Delivery Vehicle: The molecule could serve as a building block for the construction of more complex drug delivery systems, such as liposomes or micelles, for targeted drug delivery.

Knowledge Gaps and Future Research

The current body of knowledge on this compound is sparse, presenting a significant opportunity for further research. Key areas that warrant investigation include:

  • Validated Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

  • Physicochemical Property Determination: Experimental determination of key properties such as melting point, solubility in various solvents, and critical micelle concentration.

  • Biological Activity Screening: Comprehensive screening for antimicrobial (antibacterial and antifungal) activity against a broad panel of clinically relevant pathogens.

  • Mechanism of Action Studies: Elucidation of the precise mechanism of antimicrobial action through biophysical studies on model membranes and microbiological assays.

  • Toxicity and Safety Evaluation: In vitro and in vivo toxicological studies to assess its safety profile for potential therapeutic use.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential. Its amphiphilic structure is a strong indicator of possible applications as an antimicrobial agent or a functional material in drug delivery. This guide has synthesized the available information and provided a framework for future research. It is hoped that this document will stimulate further investigation into this promising compound, ultimately unlocking its full potential for the benefit of researchers, scientists, and the development of new therapeutics.

References

An In-Depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Hexadecylimidazolidine-2,4-dione, a molecule belonging to the hydantoin family of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on the functions of related compounds.

Physicochemical and Structural Data

This compound is characterized by a five-membered imidazolidine-2,4-dione heterocyclic ring, commonly known as a hydantoin ring.[1] A defining feature is the long hexadecyl (C16) alkyl chain attached to the nitrogen atom at position 1.[1] This structure gives the molecule an amphiphilic character, with a polar hydantoin head and a long, nonpolar aliphatic tail.[1]

PropertyValueReference
Molecular Formula C₁₉H₃₆N₂O₂[1][2]
Molecular Weight 324.5 g/mol [1][2]
Synonyms 1-N-Hexadecyl hydantoin, 1-Hexadecylhydantoin, 1-Cetylhydantoin[1][2]
CAS Number 85117-82-4[1][2]
Physical State Solid (inferred at standard conditions)[1]
XLogP3-AA 6.9[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 15[1]
Exact Mass 324.277678395 Da[1]

Synthesis and Characterization

G cluster_reactants Reactants cluster_conditions Reaction Conditions Hydantoin Imidazolidine-2,4-dione (Hydantoin Core) Reaction N-Alkylation Reaction Hydantoin->Reaction Hex_Halide 1-Bromohexadecane (Alkylating Agent) Hex_Halide->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction catalyzes Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic methods. The expected data based on its structure are summarized below.[1]

TechniqueExpected Observations
¹H NMR Signals for the hexadecyl chain protons (approx. 0.8-1.8 ppm), methylene protons adjacent to the nitrogen (approx. 3.5-3.7 ppm), ring methylene protons (approx. 4.0-4.2 ppm), and the N-H proton (approx. 7.5-8.5 ppm).
IR Spectroscopy Characteristic absorption bands for C=O stretching (1700-1750 cm⁻¹), N-H stretching (3200-3400 cm⁻¹), and C-H stretching from the alkyl chain (2800-2950 cm⁻¹).
Mass Spectrometry A molecular ion peak at m/z 324.5, with fragmentation patterns corresponding to the loss of the hexadecyl chain and cleavage of the hydantoin ring.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[3]

Furthermore, structurally related heterocyclic compounds, such as thiazolidine-2,4-diones, are known to exhibit potent biological effects, including:

  • Anticancer Activity: Many thiazolidine-2,4-dione derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is critical for tumor growth.[4][5]

  • Antidiabetic Activity: Certain thiazolidine-2,4-diones are agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism.[6][7]

  • Antimicrobial Activity: Derivatives of both imidazolidine-2,4-dione and thiazolidine-2,4-dione have been shown to inhibit the growth of various bacteria and fungi.[8][9][10]

Given these precedents, it is plausible that this compound could be investigated for similar activities. The long alkyl chain would significantly increase its lipophilicity, potentially influencing its membrane permeability and interaction with hydrophobic binding pockets in target proteins.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF Ligand VEGF->VEGFR2 binds Inhibitor Potential Inhibitor (Imidazolidinedione Derivative) Inhibitor->Dimerization inhibits PLC PLCγ Dimerization->PLC PKC PKC PLC->PKC MEK MEK/ERK Pathway PKC->MEK Response Cellular Response (Proliferation, Angiogenesis) MEK->Response

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a dione derivative.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on the N-alkylation of similar heterocyclic compounds.[3][11]

Materials and Reagents:

  • Imidazolidine-2,4-dione (Hydantoin)

  • 1-Bromohexadecane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with imidazolidine-2,4-dione (1.0 equivalent).

  • Anhydrous DMF is added to dissolve the starting material.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes at 0 °C.

  • 1-Bromohexadecane (1.05 equivalents) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

This protocol outlines a general method to screen for potential inhibitory activity against the VEGFR-2 kinase domain.

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase assay buffer

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the substrate.

  • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Luminescence is measured using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

References

An In-Depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hexadecylimidazolidine-2,4-dione, covering its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in drug delivery systems.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • 1-N-Hexadecyl hydantoin[1]

  • 1-Hexadecylhydantoin[1]

  • 1-n-Hexadecylhydantoin[1]

  • 1-Cetylhydantoin[1]

  • 1-n-Hexadecylhydatoin[1]

Physicochemical Properties

This compound is characterized by a five-membered imidazolidine-2,4-dione (hydantoin) ring, which constitutes the polar head of the molecule, and a long hexadecyl (C16) alkyl chain, which forms the nonpolar tail. This amphiphilic nature is a key determinant of its physical and chemical properties.[2] The quantitative physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₃₆N₂O₂PubChem[1]
Molecular Weight 324.5 g/mol PubChem[1]
Exact Mass 324.277678395 DaPubChem[1]
XLogP3-AA 6.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 15PubChem[2]
Physical State Solid (at standard conditions)Inferred from structure[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of the hydantoin ring. A common method for selective N1-alkylation involves the use of a strong base to deprotonate the more acidic N3 proton, followed by reaction with a second equivalent of base to deprotonate the N1 position, and subsequent reaction with an alkyl halide. However, direct N-alkylation under phase-transfer catalysis conditions has also been reported for hydantoins, offering a milder and often more efficient alternative. Below is a representative protocol for the N-alkylation of hydantoin with 1-bromohexadecane.

Reaction:

Materials and Reagents:

  • Imidazolidine-2,4-dione (Hydantoin)

  • 1-Bromohexadecane

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of imidazolidine-2,4-dione (1.0 equivalent) in toluene, add a catalytic amount of tetrabutylammonium bromide (TBAB, ~2 mol%).

  • Addition of Base and Alkyl Halide: To the stirred mixture, add a 50% w/w aqueous solution of potassium hydroxide (2.0-3.0 equivalents), followed by the addition of 1-bromohexadecane (1.0-1.2 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Potential Applications in Drug Delivery

The amphiphilic structure of this compound makes it a candidate for use as a surfactant or co-surfactant in the formulation of drug delivery systems. Its ability to self-assemble in aqueous media can be harnessed to encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.

Logical Workflow for Characterization and Application in Drug Delivery:

The following diagram illustrates a logical workflow for the characterization of this compound as a surfactant and its subsequent application in the formulation of drug-loaded micelles and liposomes.

G cluster_synthesis Synthesis & Purity cluster_surfactant Surfactant Properties cluster_formulation Drug Delivery Formulation cluster_evaluation Formulation Evaluation synthesis Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cmc Critical Micelle Concentration (CMC) Determination characterization->cmc surface_tension Surface Tension Measurement micelle Micelle Formulation with Hydrophobic Drug cmc->micelle liposome Liposome Formulation (as co-surfactant) particle_size Particle Size & Zeta Potential micelle->particle_size drug_loading Drug Loading & Encapsulation Efficiency particle_size->drug_loading release_study In Vitro Drug Release Study drug_loading->release_study

A logical workflow for the synthesis, characterization, and application of this compound in drug delivery.

This workflow begins with the synthesis and purification of the compound, followed by the determination of its fundamental surfactant properties, such as the critical micelle concentration (CMC). Based on these properties, the compound can be used to formulate drug delivery systems like micelles or as a component in liposomes. The final stage involves the comprehensive evaluation of these formulations for their physical characteristics and drug release profiles. The polar hydantoin headgroup and the long nonpolar alkyl chain suggest its potential to form stable micelles for solubilizing hydrophobic drugs or to be incorporated into lipid bilayers of liposomes to modify their properties.

References

Spectroscopic and Synthetic Profile of 1-Hexadecylimidazolidine-2,4-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Hexadecylimidazolidine-2,4-dione, a long-chain N-alkylated hydantoin derivative. Due to the limited availability of experimental data for this specific molecule, this document combines predicted spectroscopic information with established experimental protocols and data from closely related analogs to offer a robust resource for researchers.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
7.5-8.5SingletN-H
4.0-4.2SingletRing -CH₂-
3.5-3.7TripletN-CH₂- (of hexadecyl)
1.2-1.8Multiplet-(CH₂)₁₄- (of hexadecyl)
0.8-0.9Triplet-CH₃ (of hexadecyl)

Source: Predicted data from chemical suppliers.[1]

Table 2: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3200-3400N-H Stretching
2800-2950C-H Stretching (Aliphatic)
1700-1750C=O Stretching

Source: Predicted data from chemical suppliers.[1]

Table 3: Predicted Mass Spectrometry Data
m/zAssignment
324.5[M]⁺ (Molecular Ion)

Source: Predicted data from chemical suppliers and PubChem.[1][2]

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a general and robust method for the synthesis of N-alkylated imidazolidine-2,4-diones can be adapted. The following protocol is a generalized procedure based on the synthesis of related compounds.[3][4][5][6][7]

Synthesis of N-Alkyl Imidazolidine-2,4-diones

This procedure outlines the synthesis of N-substituted imidazolidine-2,4-diones, which can be adapted for the synthesis of this compound by using the appropriate alkyl halide.

SynthesisWorkflow Start Start Reactants Hydantoin & 1-Bromohexadecane Start->Reactants Prepare Reaction Reaction Mixture Reactants->Reaction SolventBase Solvent (e.g., DMF) & Base (e.g., NaH) SolventBase->Reaction Stirring Stirring at Room Temp. Reaction->Stirring Combine Quenching Quenching with Water Stirring->Quenching After reaction completion Extraction Extraction with Organic Solvent Quenching->Extraction DryingPurification Drying & Purification (e.g., Chromatography) Extraction->DryingPurification Product 1-Hexadecylimidazolidine- 2,4-dione DryingPurification->Product End End Product->End

Caption: Generalized workflow for the synthesis of this compound.

Materials:

  • Hydantoin

  • 1-Bromohexadecane

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of hydantoin in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromohexadecane dropwise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Context and Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated. However, the broader class of hydantoin derivatives is known for a wide range of biological activities.[8][9][10][11] Long-chain N-alkylhydantoins, in particular, have been investigated for their ability to act as organogelators, which has implications for drug delivery systems.[12]

The biological activities of various hydantoin derivatives are diverse, including antimicrobial, anticonvulsant, and anticancer properties.[4][9][10] The mechanism of action for these activities often involves the inhibition of specific enzymes or the modulation of ion channels. For instance, some hydantoin derivatives have been shown to inhibit bacterial virulence factors or act as inhibitors of P-glycoprotein in cancer cells, thereby overcoming multidrug resistance.[5][8]

The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel hydantoin derivative like this compound.

BiologicalScreening Start Synthesized Compound: This compound PrimaryScreen Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Start->PrimaryScreen HitIdentified Bioactive 'Hit' Identified? PrimaryScreen->HitIdentified Inactive Compound Inactive HitIdentified->Inactive No MechanismStudy Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) HitIdentified->MechanismStudy Yes End End Inactive->End PathwayAnalysis Signaling Pathway Elucidation MechanismStudy->PathwayAnalysis LeadOptimization Lead Optimization PathwayAnalysis->LeadOptimization LeadOptimization->End

Caption: Logical workflow for the biological evaluation of a novel hydantoin derivative.

References

Physical and chemical properties of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecylimidazolidine-2,4-dione, also known as 1-hexadecylhydantoin, is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione (hydantoin) family. Its structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a long hexadecyl (C16) alkyl chain attached to one of the nitrogen atoms.[1] This long alkyl chain imparts significant lipophilicity to the molecule, suggesting potential interactions with biological membranes and lipid bilayers, which may influence its bioavailability and mechanism of action.[1]

The imidazolidine-2,4-dione core is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticonvulsants, antiarrhythmics, and agents for the treatment of diabetes. More recent research has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. Some derivatives have been shown to act as inhibitors of key enzymes in signaling pathways, such as protein tyrosine phosphatases, highlighting the potential for targeted drug development.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a representative experimental protocol for its synthesis, and a discussion of the potential biological activities of this class of compounds, including a plausible signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that most of the available data are computationally predicted, and experimental values are not widely reported in the literature.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₉H₃₆N₂O₂PubChem
Molecular Weight 324.5 g/mol PubChem
Physical State Solid (inferred at 25°C)-
XLogP3-AA (LogP) 6.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 15PubChem
Exact Mass 324.277678395 DaPubChem
Monoisotopic Mass 324.277678395 DaPubChem
Table 2: Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 1004-97-3-
Synonyms 1-Hexadecylhydantoin, 1-N-Hexadecyl hydantoin, 1-CetylhydantoinPubChem
SMILES CCCCCCCCCCCCCCCCN1CC(=O)NC1=OPubChem
InChI InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23)PubChem
InChIKey DRKXRVWPYXYCMR-UHFFFAOYSA-NPubChem

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of N-Hexadecyl-N-carboxyglycine (Intermediate)

  • Materials: Glycine, Hexadecyl isocyanate, Sodium hydroxide (NaOH), Dioxane, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with stirring.

    • To this solution, add a solution of hexadecyl isocyanate (1 equivalent) in dioxane dropwise at room temperature.

    • Stir the reaction mixture vigorously for 24 hours at room temperature.

    • After 24 hours, cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The resulting white precipitate (N-Hexadecyl-N-carboxyglycine) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to this compound

  • Materials: N-Hexadecyl-N-carboxyglycine, Acetic anhydride.

  • Procedure:

    • Suspend the dried N-Hexadecyl-N-carboxyglycine from Step 1 in acetic anhydride.

    • Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The solid should dissolve during this time.

    • After the reaction is complete (monitored by TLC), cool the solution to room temperature.

    • Pour the cooled solution into ice-water with vigorous stirring to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Derivatives of imidazolidine-2,4-dione have been reported to exhibit a wide range of biological activities. The presence of the long hexadecyl chain in this compound suggests that its biological effects could be modulated by its interaction with cellular membranes.

One area of significant interest is the inhibition of bacterial virulence. Some imidazolidine-2,4-dione derivatives have been shown to inhibit the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa. This mechanism of action is attractive as it may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

The following diagram illustrates a hypothetical workflow for screening compounds like this compound for their ability to inhibit bacterial virulence factor production.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis of Virulence Factors cluster_results Results compound This compound (Stock Solution) incubation Incubate Bacteria with Compound (Various Concentrations) compound->incubation bacteria Pseudomonas aeruginosa (Overnight Culture) bacteria->incubation supernatant Collect Supernatant incubation->supernatant protease Protease Assay supernatant->protease hemolysin Hemolysin Assay supernatant->hemolysin pyocyanin Pyocyanin Assay supernatant->pyocyanin inhibition Inhibition of Virulence Factors protease->inhibition hemolysin->inhibition pyocyanin->inhibition

Workflow for virulence factor inhibition screening.

Given the lipophilic nature of this compound, another plausible mechanism of action could involve its insertion into the bacterial cell membrane, thereby disrupting membrane integrity or the function of membrane-associated proteins. The following diagram illustrates this hypothetical mechanism.

membrane_interaction cluster_compound Compound cluster_membrane Bacterial Cell Membrane cluster_effect Biological Effect compound 1-Hexadecylimidazolidine- 2,4-dione membrane Lipid Bilayer compound->membrane Insertion protein Membrane Proteins compound->protein Binding disruption Membrane Disruption membrane->disruption inhibition Inhibition of Protein Function protein->inhibition death Bacterial Cell Death disruption->death inhibition->death

Hypothetical mechanism of membrane interaction.

Conclusion

This compound is a molecule of interest due to the combination of a biologically active hydantoin core and a long lipophilic alkyl chain. While specific experimental data on its physical properties and biological activity are scarce, the available information on related compounds suggests its potential as a subject for further research, particularly in the areas of antimicrobial and anticancer drug discovery. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. Future studies should focus on obtaining experimental data to validate the predicted properties and to explore the specific mechanisms of action of this and related long-chain N-alkylated imidazolidine-2,4-diones.

References

The Solubility Profile of 1-Hexadecylimidazolidine-2,4-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, presents a molecule of interest for various research and development applications due to its unique structural features. A critical parameter for its application in drug development and various experimental settings is its solubility in different solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines general experimental protocols for its solubility determination, and discusses its structural attributes that influence its solubility profile.

Introduction

This compound possesses a distinctive amphiphilic structure, characterized by a polar imidazolidine-2,4-dione (hydantoin) head group and a long, nonpolar hexadecyl (C16) alkyl chain.[1] This dual nature is a primary determinant of its physical properties and its behavior in various solvent systems. Understanding its solubility is paramount for applications ranging from reaction chemistry and formulation development to biological assays.

Data Presentation: Solubility of this compound

The structural characteristics of the molecule, particularly the long hexadecyl chain, strongly suggest that its solubility in polar solvents like water would be extremely low. Conversely, it is expected to exhibit significantly better solubility in nonpolar organic solvents. This is a general trend observed for long-chain alkyl compounds, where the energetic cost of disrupting the solvent-solvent interactions in a polar solvent is not sufficiently compensated by solute-solvent interactions.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following is a generalized experimental protocol based on the widely accepted shake-flask method. This method is considered a reliable approach for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, DMSO, water, etc.)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Filtration apparatus with appropriate syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle. To ensure complete separation of the solid phase, centrifuge the vial at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and does not bind the analyte. This step is crucial to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows:

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and filter supernatant C->D E Dilute filtered saturated solution D->E F Quantify concentration using analytical method (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways

A review of the current scientific literature did not identify any specific signaling pathways in which this compound is directly implicated. While the broader class of hydantoin and related thiazolidinedione derivatives has been studied in various biological contexts, including as inhibitors of certain enzymes or as ligands for nuclear receptors, no such roles have been specifically attributed to the 1-hexadecyl substituted variant. Further research is required to elucidate any potential biological activities and associated signaling pathways for this compound.

Conclusion

This compound is a molecule with a pronounced amphiphilic character, which is expected to govern its solubility behavior, favoring nonpolar organic solvents over polar aqueous media. Despite its interesting structure, there is a clear gap in the publicly available scientific literature regarding its quantitative solubility in different solvents. The experimental protocol outlined in this guide provides a robust framework for researchers to determine this crucial physicochemical property. The absence of data on its involvement in signaling pathways highlights an area ripe for future investigation, which could unlock the therapeutic or biological potential of this compound.

References

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Hexadecylimidazolidine-2,4-dione is a derivative of hydantoin, characterized by a 16-carbon alkyl chain attached to one of the nitrogen atoms of the imidazolidine-2,4-dione ring. This structure imparts amphiphilic properties to the molecule, suggesting potential applications in areas such as drug delivery, materials science, and as a specialty chemical. A thorough understanding of its thermal stability and degradation profile is crucial for its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures.

This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, including its anticipated thermal stability, decomposition pathways, and the experimental protocols for its analysis.

Predicted Thermal Stability

The thermal stability of this compound is expected to be primarily influenced by the long hexadecyl chain. In general, the presence of long alkyl chains on heterocyclic rings tends to lower the overall thermal stability of the molecule compared to their unsubstituted or short-chain counterparts.

Table 1: Predicted Thermal Decomposition Data for this compound (Inferred from Analogous Compounds)

ParameterPredicted Temperature Range (°C)Analytical Technique
Onset of Decomposition (Tonset)200 - 250Thermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Tpeak)250 - 300Differential Thermogravimetry (DTG)
Melting Point (Tm)80 - 120Differential Scanning Calorimetry (DSC)

Note: These values are estimations based on the thermal behavior of long-chain fatty acid amides and N-alkylated heterocyclic compounds.

Predicted Degradation Profile

The degradation of this compound is anticipated to proceed through two primary pathways: thermal decomposition of the hexadecyl chain and degradation of the imidazolidine-2,4-dione ring.

3.1. Decomposition of the Hexadecyl Chain

At elevated temperatures, the C-N and C-C bonds of the hexadecyl chain are susceptible to homolytic cleavage, leading to the formation of a variety of smaller hydrocarbon fragments. This process is likely to be the initial major mass loss event observed in thermogravimetric analysis.

3.2. Degradation of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring can undergo thermal fragmentation. Studies on related halogenated hydantoins have shown that thermal decomposition can lead to the formation of gaseous products such as carbon dioxide (CO₂), isocyanates, and hydrogen cyanide (HCN).[1]

In the presence of water, even at moderate temperatures, the imidazolidine-2,4-dione ring is susceptible to hydrolysis. This process involves the cleavage of the amide bonds within the ring, leading to the formation of N-(1-carbamoylheptadecyl)glycine, which can further hydrolyze to yield 2-aminooctadecanoic acid and ammonia.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Products
Thermal Decomposition
- Hexadecyl Chain FragmentationAlkanes (e.g., methane, ethane), Alkenes (e.g., ethene, propene)
- Imidazolidine-2,4-dione Ring FragmentationCarbon dioxide (CO₂), Carbon monoxide (CO), Isocyanates, Hydrogen cyanide (HCN), Ammonia (NH₃)
Hydrolytic Degradation N-(1-carbamoylheptadecyl)glycine, 2-aminooctadecanoic acid, Ammonia (NH₃), Carbon dioxide (CO₂)

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset and peak decomposition temperatures and to quantify mass loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain an inert atmosphere using a nitrogen purge gas at a flow rate of 50 mL/min.

    • Record the mass loss as a function of temperature.

    • The onset decomposition temperature is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature is determined from the peak of the first derivative of the TGA curve (DTG curve).

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and to detect any other thermal events such as phase transitions or exothermic decomposition.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample back to ambient temperature at the same rate.

    • Perform a second heating cycle under the same conditions to obtain the glass transition temperature (if any) and melting point from the second heat flow curve.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis tube.

    • Insert the tube into the pyrolysis unit, which is interfaced with the GC-MS.

    • Rapidly heat the sample to a predetermined temperature (e.g., 300 °C, based on TGA data) and hold for a short period (e.g., 30 seconds).

    • The pyrolyzates are swept into the GC column for separation.

    • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation Sample 1-Hexadecylimidazolidine- 2,4-dione TGA TGA (10°C/min, N2) Sample->TGA DSC DSC (10°C/min, N2) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis at Tpeak) Sample->PyGCMS Stability Thermal Stability (Tonset, Tpeak) TGA->Stability ThermalEvents Thermal Events (Tm, ΔH) DSC->ThermalEvents DegradationProducts Degradation Products (Mass Spectra) PyGCMS->DegradationProducts

Caption: Experimental workflow for thermal analysis.

Degradation_Pathway cluster_thermal Thermal Degradation (Inert Atmosphere) cluster_hydrolytic Hydrolytic Degradation (Presence of H2O) Compound This compound Alkyl_Fragments Hexadecyl Radical + Imidazolidinedione Radical Compound->Alkyl_Fragments Heat (Δ) Ring_Opening Ring Opening Compound->Ring_Opening H2O, Heat (Δ) Hydrocarbons Volatile Hydrocarbons (Alkanes, Alkenes) Alkyl_Fragments->Hydrocarbons Ring_Fragments Ring Fragmentation Alkyl_Fragments->Ring_Fragments Gases CO2, CO, HCN, Isocyanates Ring_Fragments->Gases Intermediate N-(1-carbamoylheptadecyl)glycine Ring_Opening->Intermediate Final_Product 2-Aminooctadecanoic Acid + NH3 + CO2 Intermediate->Final_Product Hydrolysis

Caption: Proposed degradation pathways for this compound.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of N-Alkyl-Imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic N-alkylation of this heterocyclic ring system has paved the way for a diverse array of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of N-alkyl-imidazolidine-2,4-diones, with a focus on their anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Anticonvulsant Activity: A Pillar of Hydantoin Research

The historical success of phenytoin has cemented the role of the imidazolidine-2,4-dione scaffold in epilepsy treatment. Research continues to explore novel derivatives with improved efficacy and safety profiles.

Quantitative Data Summary
Compound IDN1-SubstituentN3-SubstituentAnimal ModelTestED50 (mg/kg)Neurotoxicity (TD50/Test)Reference
Compound 3op-nitrophenylethylMicescPTZ41.8Not Reported[2]
Compound 10Not SpecifiedNot SpecifiedRodentMES61.7> 130 mg/kg (Rotorod)[3]
Compound 13Not SpecifiedNot SpecifiedRodentMES46.8> 170 mg/kg (Rotorod)[3]
Compound 17Not SpecifiedNot SpecifiedRodentMES129.5> 470 mg/kg (Rotorod)[3]
Compound 20Not SpecifiedNot SpecifiedRodentMES136.7> 490 mg/kg (Rotorod)[3]
Compound 3dNot SpecifiedNot SpecifiedMicePTZHigher activity (120%) than ValproateNo neurotoxicity (Rotarod)[4]
Compound 4eNot SpecifiedNot SpecifiedMicePTZHigher activity (120%) than ValproateNo neurotoxicity (Rotarod)[4]
Compound 11bNot SpecifiedNot SpecifiedMicePTZHigher activity (120%) than ValproateNo neurotoxicity (Rotarod)[4]
Compound 11eNot SpecifiedNot SpecifiedMicePTZHigher activity (120%) than ValproateNo neurotoxicity (Rotarod)[4]

MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazole Test.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Rodents [3][4]

  • Animal Model: Male albino mice or rats.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at varying doses (e.g., 30, 100, and 300 mg/kg).

  • Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes at different time points post-administration (e.g., 0.5 and 4 hours).

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the seizure, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice [2][4]

  • Animal Model: Male albino mice.

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg, is injected subcutaneously.

  • Endpoint: The ability of the test compound to protect the mice against clonic seizures for a specified observation period (e.g., 30 minutes) is observed.

  • Data Analysis: The ED50 is determined.

Rotarod Test for Neurotoxicity [3][4]

  • Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

  • Procedure: Mice are trained to remain on the rotating rod. On the test day, after compound administration, the ability of the animal to maintain its balance on the rod for a set time (e.g., 1-2 minutes) is assessed.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis Synthesis Synthesis of N-alkyl-imidazolidine-2,4-diones Primary_Screening Primary Anticonvulsant Screening (MES & scPTZ tests) Synthesis->Primary_Screening Test Compounds Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Primary_Screening->Neurotoxicity Active Compounds Dose_Response Dose-Response Curve (ED50 Determination) Neurotoxicity->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis PI_Calculation Protective Index (PI) Calculation (TD50/ED50) Dose_Response->PI_Calculation

Caption: Workflow for the synthesis and anticonvulsant evaluation of novel compounds.

Anticancer Activity: Targeting Proliferative Pathways

Imidazolidine-2,4-dione derivatives have emerged as promising anticancer agents, with mechanisms often involving the inhibition of key signaling pathways.

Quantitative Data Summary
Compound IDTarget/MechanismCell LineIC50 (µM)Reference
EnzalutamideAndrogen Receptor AntagonistNot SpecifiedNot Specified[1]
Compound 24Not SpecifiedMCF-74.92[5]
Compound 24Not SpecifiedHCT-11612.83[5]
Compound 24Not SpecifiedHePG-29.07[5]
Compound 7Not SpecifiedMCF-738.30[5]
Compound 7Not SpecifiedHCT-11647.46[5]
Compound 7Not SpecifiedHePG-255.81[5]
Compound 3eNot SpecifiedMCF-7LD50: 20.4 µg/mL[6]
L1a, L2a, L3a, L1b, L2b, L3b, L4bAntiproliferativeA549, MCF-7Potent Activity[7]
Experimental Protocols

MTT Assay for Cytotoxicity [5][7][8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HePG-2, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway: Androgen Receptor (AR) Inhibition

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex Androgen->AR_Androgen HSP Heat Shock Proteins (HSP) AR->HSP Bound AR->AR_Androgen ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Inhibitor N-alkyl-imidazolidine-2,4-dione (e.g., Enzalutamide) Inhibitor->AR Antagonizes

Caption: Inhibition of the Androgen Receptor signaling pathway by N-alkyl-imidazolidine-2,4-diones.

Antimicrobial and Antifungal Activity

The structural versatility of N-alkyl-imidazolidine-2,4-diones has also been exploited to develop agents with activity against various pathogenic microorganisms.

Quantitative Data Summary
Compound IDOrganismActivityMIC (µg/mL)Reference
Imidazolidine DerivativesStaphylococcus aureus, Escherichia coliInhibitory effectsNot Specified[9]
Thiazole derivative 4Bacillus cereusInhibitory125[9]
Thiazole derivative 4Salmonella typhimuriumInhibitory500[9]
Thiazole derivativeProteus mirabilisInhibitory1000[9]
Thiazole derivativeShigella dysenteriaeInhibitory125[9]
Thiazole derivativeListeria monocytogenesInhibitory1000[9]
Compound 4cPseudomonas aeruginosaProtease InhibitionComplete at 1 mg/mL (1/4 MIC)[10]
Compound 4jPseudomonas aeruginosaProtease InhibitionComplete at 0.5 mg/mL (1/4 MIC)[10]
Compound 12aPseudomonas aeruginosaProtease InhibitionComplete at 0.5 mg/mL (1/4 MIC)[10]
Compound 7aPseudomonas aeruginosaPyocyanin Inhibition96.4% at 1 mg/mL (1/4 MIC)[10]
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Virulence Factor Inhibition Assays (e.g., for Pseudomonas aeruginosa) [10]

  • Protease Assay: The effect of the compounds on protease production can be measured using an assay like the skim milk agar plate method, where a reduction in the zone of clearance indicates inhibition.

  • Hemolysin Assay: Hemolytic activity can be quantified by measuring the lysis of red blood cells in the presence of bacterial supernatant from cultures grown with and without the test compounds.

  • Pyocyanin Assay: The production of the blue-green pigment pyocyanin can be quantified by extracting it from bacterial culture supernatants with chloroform and measuring its absorbance.

Enzyme Inhibition

N-alkyl-imidazolidine-2,4-diones have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including autoimmune disorders and diabetes.

Quantitative Data Summary
Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference
Compound 9pLymphoid-specific tyrosine phosphatase (LYP)2.85 - 6.95Not Reported[11]
Compound 9rLymphoid-specific tyrosine phosphatase (LYP)2.85 - 6.951.09[11]
Compound 3dButyrylcholinesterase1.66Not Reported[12][13]
comp#hProtein tyrosine phosphatase-1B (PTP1B)Selective InhibitorNot Reported[14]
Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test inhibitor for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway: T-Cell Receptor (TCR) Downregulation by LYP

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits Downstream_Signaling Downstream Signaling SLP76->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation LYP Lymphoid-specific tyrosine phosphatase (LYP) LYP->Lck LYP->ZAP70 Dephosphorylates (Inhibits) Inhibitor N-alkyl-imidazolidine-2,4-dione (e.g., Compound 9r) Inhibitor->LYP Inhibits

Caption: Inhibition of LYP enhances T-cell receptor signaling.

Conclusion

N-alkyl-imidazolidine-2,4-diones represent a highly versatile and pharmacologically significant class of compounds. The synthetic accessibility of the hydantoin core allows for extensive structural modifications, leading to the discovery of potent and selective agents with diverse therapeutic applications. The data and protocols presented in this guide underscore the continued importance of this scaffold in drug discovery and provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics. A thorough understanding of the structure-activity relationships and mechanisms of action will be crucial in fully exploiting the potential of this remarkable heterocyclic system.[1]

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. The functionalization of the hydantoin ring through N-alkylation is a critical step in the synthesis of new drug candidates, as the nature and position of the substituents on the nitrogen atoms can significantly influence the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting compounds. The imidazolidine-2,4-dione ring possesses two nitrogen atoms, N-1 and N-3, which can both undergo alkylation. However, the N-3 proton is more acidic, leading to preferential alkylation at this position under standard basic conditions.[1][2] Achieving selective alkylation at the N-1 position has historically been a challenge, often requiring protecting group strategies. This document provides detailed protocols for both selective N-1 and N-3 alkylation of imidazolidine-2,4-diones, as well as a summary of reaction conditions to guide researchers in this important synthetic transformation.

Data Presentation: N-Alkylation of Imidazolidine-2,4-diones

The following table summarizes various conditions for the N-alkylation of imidazolidine-2,4-dione and its derivatives, highlighting the regioselectivity achieved under different basic conditions and with various alkylating agents.

EntrySubstrateAlkylating AgentBaseSolventTimeTemp (°C)Product (Position)Yield (%)
15,5-DiphenylhydantoinMethyl iodidetBuOKTHF5 minRTN-1-methyl85
25,5-DiphenylhydantoinMethyl iodideKHMDSTHF5 minRTN-1-methyl81
35,5-DiphenylhydantoinBenzyl bromidetBuOKTHF3 hRTN-1-benzyl75
45,5-DiphenylhydantoinAllyl bromidetBuOKTHF3 hRTN-1-allyl72
55-Methyl-5-phenylhydantoinMethyl iodidetBuOKTHF5 minRTN-1-methyl78
65,5-DimethylhydantoinDimethylformamide dimethyl acetalNoneDMF24 h100N-3-methyl85
75-PhenylhydantoinDimethylformamide dimethyl acetalNoneDMF24 h100N-3-methyl90
85,5-DiphenylhydantoinDimethylformamide diethyl acetalNoneDMF24 h100N-3-ethyl88

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of 5,5-Diphenylhydantoin

This protocol describes the selective methylation of the N-1 position of 5,5-diphenylhydantoin using potassium tert-butoxide (tBuOK) as the base.[2]

Materials:

  • 5,5-Diphenylhydantoin

  • Potassium tert-butoxide (tBuOK), 1 M solution in Tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,5-diphenylhydantoin (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask, add a 1 M solution of tBuOK in THF (2.0 eq) at room temperature.

  • Stir the mixture for 3 minutes at room temperature.

  • Add methyl iodide (1.2 eq) to the reaction mixture at room temperature.

  • Stir the resulting mixture at room temperature for 5 minutes.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-1 methylated product.

Protocol 2: Selective N-3 Alkylation of 5-Substituted Hydantoins

This protocol outlines the selective N-3 alkylation of 5-substituted hydantoins using a dimethylformamide dialkyl acetal.[3]

Materials:

  • 5-Substituted hydantoin (e.g., 5-phenylhydantoin)

  • Dimethylformamide dimethyl acetal

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Place the 5-substituted hydantoin (1.0 eq) in a round-bottom flask.

  • Add an excess of dimethylformamide dimethyl acetal (at least 3.0 eq).

  • Add DMF as a solvent if the hydantoin is not readily soluble in the acetal.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess dimethylformamide dialkyl acetal and DMF under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography.

Mandatory Visualization

experimental_workflow start Start substrate_prep Prepare solution of 5,5-diphenylhydantoin in THF start->substrate_prep base_addition Add tBuOK solution substrate_prep->base_addition stir1 Stir for 3 min at RT base_addition->stir1 alkylating_agent Add methyl iodide stir1->alkylating_agent stir2 Stir for 5 min at RT alkylating_agent->stir2 quench Quench with sat. NH4Cl solution stir2->quench extraction Extract with ethyl acetate quench->extraction wash_dry Wash with brine and dry over Na2SO4 extraction->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by silica gel chromatography concentrate->purify end N-1 methylated product purify->end

Caption: Experimental workflow for the selective N-1 alkylation of 5,5-diphenylhydantoin.

This comprehensive guide provides researchers with the necessary information and protocols to perform selective N-alkylation on the imidazolidine-2,4-dione scaffold, a crucial transformation in the development of novel therapeutics.

References

Application Notes and Protocols for the Quantification of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, is a compound of interest in pharmaceutical and chemical research due to its structural features, which include a polar imidazolidine-2,4-dione ring and a nonpolar hexadecyl carbon chain.[1] This amphiphilic character suggests potential applications where surface activity and biological membrane interaction are relevant. Accurate and precise quantification of this compound is essential for research, development, and quality control purposes.

This document provides detailed application notes and protocols for the analytical quantification of this compound. The methodologies described are based on established analytical techniques for structurally related compounds and provide a robust starting point for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₉H₃₆N₂O₂[2]
Molecular Weight324.5 g/mol [2]
IUPAC NameThis compound
CAS Number85117-82-4[2]

Analytical Methods

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following sections detail protocols for HPLC-UV, HPLC-MS/MS, and GC-MS, which are suitable for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the routine analysis of this compound in bulk materials and pharmaceutical formulations. The following protocol is adapted from a method for a related imidazolidine-2,4-dione derivative and a separation method for the target analyte.[3][4]

Experimental Protocol

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[3]

    • Mobile Phase: Acetonitrile and Water (70:30 v/v) with 0.1% Phosphoric Acid[3]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Run Time: 10 minutes

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation (e.g., for a pharmaceutical formulation): Disperse a known amount of the formulation in a suitable solvent, sonicate to ensure complete dissolution of the analyte, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards & Samples C->F D Prepare Formulation Sample E Filter Samples D->E E->F G Acquire Chromatograms at 220 nm F->G H Generate Calibration Curve (Peak Area vs. Conc.) G->H I Calculate Sample Concentration H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the quantification of this compound in complex matrices such as biological fluids (plasma, urine), HPLC-MS/MS offers high sensitivity and selectivity. The following protocol is a representative method adapted from validated assays for other small molecules in plasma.[5][6][7]

Experimental Protocol

  • Instrumentation:

    • UHPLC or HPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • Analyte (C₁₉H₃₆N₂O₂): Precursor ion [M+H]⁺ m/z 325.3 → Product ion (e.g., fragment from loss of hexadecyl chain)

      • Internal Standard (IS): (e.g., deuterated analog)

    • Note: Specific MRM transitions must be optimized by infusing a standard solution of the analyte.

  • Sample Preparation (Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex: Mix for 1 minute.

    • Centrifuge: Centrifuge at 12,000 x g for 10 minutes.

    • Transfer and Inject: Transfer the supernatant to an autosampler vial and inject.

General Workflow for Bioanalytical Quantification

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Collect Biological Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation / Extraction B->C D Centrifuge and Collect Supernatant C->D E Inject Extract D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: General workflow for bioanalytical quantification using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of this compound, particularly if derivatization is employed to improve volatility and thermal stability, though its nonpolar side chain may allow for direct analysis. This protocol is based on general methods for the analysis of long-chain organic compounds.[8][9][10]

Experimental Protocol

  • Instrumentation:

    • Gas chromatograph with an autosampler

    • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (for qualitative analysis, e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation:

    • Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent (e.g., hexane or ethyl acetate).

    • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute in a small volume of the same solvent.

    • (Optional) Derivatization: For improved chromatographic performance, derivatization of the N-H group at position 3 can be considered.

Method Selection

The choice between these methods can be guided by the specific requirements of the analysis.

Decision Tree for Method Selection

G A Start: Define Analytical Need B High Sensitivity & Complex Matrix (e.g., Plasma)? A->B C Use HPLC-MS/MS B->C Yes D Routine QC & High Concentration? B->D No E Use HPLC-UV D->E Yes F Alternative for Volatile Analytes? D->F No G Consider GC-MS F->G Yes

Caption: Decision tree for selecting an analytical method.

Data Presentation

The following tables present hypothetical yet representative quantitative data for the described analytical methods. These values are based on typical performance characteristics for similar assays and should be established through formal method validation.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)< 2.0%

Table 2: HPLC-MS/MS Method Performance in Plasma (Hypothetical Data)

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)± 10%
Precision (%RSD)< 15%
Matrix Effect95% - 105%
Recovery> 85%

Table 3: GC-MS Method Performance (Hypothetical Data)

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)92.0% - 105.5%
Precision (%RSD)< 10%

Conclusion

The application notes and protocols provided offer a comprehensive starting point for the quantitative analysis of this compound. HPLC-UV is recommended for routine analysis in simple matrices, while HPLC-MS/MS provides the necessary sensitivity and selectivity for complex biological samples. GC-MS stands as a viable alternative. It is imperative that a full method validation be performed for the chosen method in the specific matrix of interest to ensure reliable and accurate results that comply with regulatory standards.

References

Application Notes and Protocols for the HPLC-UV Analysis of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecylimidazolidine-2,4-dione, also known as 1-N-Hexadecyl hydantoin, is a long-chain N-alkylated derivative of hydantoin.[1][2] The hydantoin ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a long alkyl chain significantly increases the lipophilicity of the molecule, influencing its physicochemical properties, formulation, and potential biological interactions.[2] Accurate and precise quantification of this compound is essential for research, development, and quality control purposes.

This document provides a detailed application note for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols are designed to be a comprehensive starting point for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2]

PropertyValue
Molecular Formula C₁₉H₃₆N₂O₂
Molecular Weight 324.5 g/mol
XLogP3-AA 6.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 15

Experimental Protocols

HPLC-UV Method

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 288 nm

Rationale for Parameter Selection:

  • Column: A C18 column is selected due to the high lipophilicity of the analyte.

  • Mobile Phase: A gradient of acetonitrile and water is necessary to elute the highly retained this compound from the C18 column. Phosphoric acid is added to improve peak shape.

  • Detection Wavelength: Based on structurally similar N-alkylated hydantoin derivatives, a UV absorbance maximum (λmax) of approximately 288 nm is anticipated.[1] It is recommended to confirm the λmax by scanning a standard solution of this compound.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Due to the high lipophilicity of this compound, extraction from aqueous or biological matrices is necessary.

a) Protocol for Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for the extraction of the analyte from biological fluids like plasma.

  • To 1 mL of plasma sample in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a structurally similar hydantoin derivative not present in the sample).

  • Add 3 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Protocol for Solid-Phase Extraction (SPE) from Formulations

This protocol is suitable for cleaning up samples from complex formulation matrices.

  • Select a C18 SPE cartridge (e.g., 500 mg, 3 mL).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Loading: Dissolve the sample in a suitable solvent and dilute with water to a final organic solvent concentration of <10%. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative performance characteristics for a validated HPLC-UV method for the analysis of this compound.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Parameters

ParameterExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_results Results sample Sample (e.g., Plasma, Formulation) extraction Extraction (LLE or SPE) sample->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (288 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Quantification of this compound data_analysis->quantification logical_relationship analyte This compound properties High Lipophilicity (XLogP ~6.9) analyte->properties sp_method Sample Preparation (LLE/SPE) properties->sp_method necessitates hplc_method Reverse-Phase HPLC (C18) properties->hplc_method requires sp_method->hplc_method provides clean extract for detection UV Detection (~288 nm) hplc_method->detection enables separation for quantification Accurate Quantification detection->quantification allows for

References

Application Note: GC-MS Analysis of 1-Hexadecylimidazolidine-2,4-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of 1-Hexadecylimidazolidine-2,4-dione and its potential derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's high molecular weight and the presence of a polar hydantoin ring, a derivatization step is employed to improve chromatographic performance and analytical sensitivity. This method is suitable for researchers, scientists, and drug development professionals involved in the characterization, quality control, and metabolic studies of long-chain alkyl hydantoin compounds.

Introduction

This compound is a heterocyclic compound featuring a 16-carbon alkyl chain attached to a hydantoin (imidazolidine-2,4-dione) ring. The long alkyl chain imparts significant non-polarity, while the hydantoin moiety contains a secondary amine with an active hydrogen, contributing to its polarity and the potential for hydrogen bonding. This dual nature presents a challenge for direct GC-MS analysis, often leading to poor peak shape, high boiling point, and potential thermal degradation.

To overcome these challenges, chemical derivatization is a crucial step. By replacing the active hydrogen on the N3 position of the hydantoin ring, the compound's volatility is increased and its polarity is reduced, making it more amenable to GC analysis.[1] This protocol details a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective derivatization reagent for compounds with active hydrogens such as alcohols, amines, and amides.[2][3] The subsequent GC-MS analysis provides reliable identification and can be adapted for quantitative purposes.

Experimental Protocols

Sample Preparation and Derivatization

This protocol outlines the procedure for preparing a standard solution of this compound and performing silylation.

Materials:

  • This compound standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • 2 mL GC vials with screw caps and septa

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial.

  • Reaction: Vortex the mixture for 30 seconds to ensure complete dissolution. Heat the vial at 75°C for 45 minutes in a heating block or oven to complete the derivatization reaction.[2]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection. The resulting derivative is 1-Hexadecyl-3-(trimethylsilyl)imidazolidine-2,4-dione.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of the derivatized compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Selective Detector (MSD) or equivalent.

GC Conditions:

  • Column: HP-5ms (5% Phenyl Methyl Siloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode.

  • Injector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 320°C.

    • Hold: Hold at 320°C for 10 minutes.

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40 - 550.

  • Solvent Delay: 7.0 minutes.

Data Presentation

The following tables summarize the expected quantitative data for the analysis. Note that these are representative values based on the compound's structure and general GC-MS principles, as specific experimental data is not publicly available.

Table 1: Expected GC Retention Time

Compound Derivatization Expected Retention Time (min)

| this compound | TMS Silylation | ~18.5 |

Table 2: Predicted Mass Spectral Fragmentation Data for 1-Hexadecyl-3-(trimethylsilyl)imidazolidine-2,4-dione

m/z (mass-to-charge ratio) Predicted Fragment Ion Interpretation
396 [M]+• Molecular Ion
381 [M-15]+ Loss of a methyl group (-CH₃) from the TMS group
225 [C₁₆H₃₃]+ Hexadecyl cation fragment
171 [C₅H₉N₂O₂Si]+ Fragment of the silylated hydantoin ring

| 73 | [Si(CH₃)₃]+ | Trimethylsilyl cation, characteristic of TMS derivatization |

Visualizations

The following diagrams illustrate the experimental workflow and a plausible mass fragmentation pathway for the derivatized analyte.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: 1-Hexadecylimidazolidine- 2,4-dione Sample dissolve Dissolve in Ethyl Acetate start->dissolve evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate derivatize Add Pyridine & BSTFA; Heat at 75°C for 45 min evaporate->derivatize cool Cool to Room Temp derivatize->cool inject Inject 1 µL into GC cool->inject separate Chromatographic Separation (HP-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect process Process Chromatogram & Mass Spectrum detect->process identify Identify Compound via Retention Time & Fragments process->identify quantify Quantify (Optional) identify->quantify report Generate Report quantify->report

Caption: GC-MS Experimental Workflow for this compound.

fragmentation_pathway parent Molecular Ion [M]+• m/z = 396 frag1 [M-15]+ m/z = 381 parent->frag1 - CH₃ frag2 Hexadecyl Cation [C₁₆H₃₃]+ m/z = 225 parent->frag2 α-cleavage frag3 Silylated Hydantoin Fragment [C₅H₉N₂O₂Si]+ m/z = 171 parent->frag3 Alkyl chain cleavage frag4 TMS Cation [Si(CH₃)₃]+ m/z = 73 frag3->frag4 Further fragmentation

Caption: Predicted Fragmentation of Silylated this compound.

References

Application Notes and Protocols for 1-Hexadecylimidazolidine-2,4-dione in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecylimidazolidine-2,4-dione is a synthetic heterocyclic compound characterized by a long alkyl chain attached to the imidazolidine-2,4-dione core. This structural feature imparts a lipophilic nature to the molecule, which may facilitate its interaction with and disruption of microbial cell membranes.[1] Compounds belonging to the broader class of thiazolidinediones and related heterocycles have demonstrated a range of biological activities, including antimicrobial effects.[2][3] The investigation of this compound's antimicrobial properties is a promising area of research for the development of new therapeutic agents to combat infectious diseases.

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound using standard laboratory assays. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[4][5][6][7][8]

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, related heterocyclic compounds, such as thiazolidinediones, have been shown to target bacterial enzymes essential for cell wall biosynthesis. One such target is the Mur ligase family (MurC-MurF), which is involved in the cytoplasmic steps of peptidoglycan synthesis.[9][10][11][12][13] Inhibition of these enzymes disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The long alkyl chain of this compound may enhance its ability to penetrate the bacterial cell envelope and interact with these intracellular targets.

Another potential, though less direct, antimicrobial mechanism could involve the modulation of host immune responses. Some thiazolidinedione derivatives are known agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and innate immunity.[14][15][16][17][18] Activation of PPARγ can enhance the phagocytic and killing capacity of macrophages, thereby aiding in the clearance of bacterial infections.[16]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from antimicrobial assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive16Vancomycin1
Bacillus subtilisGram-positive8Penicillin0.12
Escherichia coliGram-negative64Ciprofloxacin0.015
Pseudomonas aeruginosaGram-negative128Gentamicin1
Candida albicansFungal32Fluconazole0.5

Table 2: Zone of Inhibition Diameters for this compound (50 µ g/disk )

Test MicroorganismGram StainZone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm) of Positive Control
Staphylococcus aureusGram-positive18Vancomycin (30 µg)20
Bacillus subtilisGram-positive22Penicillin (10 U)28
Escherichia coliGram-negative10Ciprofloxacin (5 µg)30
Pseudomonas aeruginosaGram-negative8Gentamicin (10 µg)25
Candida albicansFungal15Fluconazole (25 µg)22

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[4]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Test microorganisms (bacterial and fungal strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well.

  • Controls:

    • Growth Control: Broth with inoculum, but no test compound.

    • Sterility Control: Broth only.

    • Positive Control: Broth with inoculum and a standard antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of This compound serial_dilution->inoculate_plate add_controls Add Controls (Growth, Sterility, Positive) inoculate_plate->add_controls incubate Incubate Plate (e.g., 37°C, 18-24h) add_controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Disk_Diffusion_Workflow prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate (Lawn Culture) prep_inoculum->inoculate_plate place_disks Place Impregnated Disks (Test Compound & Controls) inoculate_plate->place_disks incubate Incubate Plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Time_Kill_Assay_Workflow prep_culture Prepare Bacterial Culture (Log Phase) expose_compound Expose to this compound (Multiple Concentrations) prep_culture->expose_compound sample_over_time Sample at Time Points (0, 2, 4, 8, 12, 24h) expose_compound->sample_over_time serial_dilute Serial Dilution and Plating sample_over_time->serial_dilute incubate_count Incubate and Count CFU serial_dilute->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data Mur_Ligase_Inhibition compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell mur_ligases Mur Ligases (MurC-MurF) bacterial_cell->mur_ligases peptidoglycan_synthesis Peptidoglycan Precursor Synthesis mur_ligases->peptidoglycan_synthesis Inhibits cell_wall Cell Wall Integrity Compromised peptidoglycan_synthesis->cell_wall Leads to cell_lysis Cell Lysis and Death cell_wall->cell_lysis

References

Application Notes and Protocols: 1-Hexadecylimidazolidine-2,4-dione as a Potential Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the characterization and potential use of 1-Hexadecylimidazolidine-2,4-dione as a surfactant. Due to the limited availability of direct experimental data, this report includes estimated surfactant properties based on Quantitative Structure-Property Relationship (QSPR) models, alongside detailed protocols for their experimental validation. The information is intended for researchers, scientists, and drug development professionals interested in exploring novel surfactants.

Introduction

This compound is an amphiphilic molecule featuring a polar imidazolidine-2,4-dione head group and a nonpolar 16-carbon alkyl (hexadecyl) tail.[1] This molecular architecture strongly suggests its potential as a surfactant. The imidazolidine-2,4-dione moiety, a derivative of hydantoin, offers unique characteristics, including hydrogen bonding capabilities, that may influence its interfacial properties and potential applications.[1] Derivatives of imidazolidine-2,4-dione have been explored for various biological activities, including antimicrobial and anticancer properties, suggesting that this surfactant may have applications in pharmaceutical and biomedical fields.

Estimated Surfactant Properties

Table 1: Estimated Surfactant Properties of this compound

PropertyEstimated ValueMethod of Estimation
Critical Micelle Concentration (CMC) 1 x 10⁻⁴ - 5 x 10⁻⁴ MQSPR models based on hydrophobic chain length and polar head group contribution.[2][3]
Surface Tension at CMC (γ_CMC) 30 - 40 mN/mPredicted based on the efficiency of packing at the air-water interface for long-chain nonionic surfactants.
Hydrophilic-Lipophilic Balance (HLB) 8 - 12Calculated based on the molecular structure (Griffin's method).
Molecular Weight 324.5 g/mol Calculated from the molecular formula (C₁₉H₃₆N₂O₂).[1]

Disclaimer: The values presented in Table 1 are theoretical estimations and require experimental validation.

Potential Applications

Based on its amphiphilic nature and the known biological activities of related compounds, this compound is a candidate for the following applications:

  • Pharmaceutical Formulations: As an excipient for drug solubilization and as a stabilizer in emulsions and suspensions.

  • Drug Delivery: For the formulation of micelles or nanoparticles for targeted drug delivery.

  • Antimicrobial Agent: As a standalone antimicrobial agent or as a potentiator for existing antibiotics, leveraging the known antimicrobial properties of similar heterocyclic compounds.

  • Cosmeceuticals: As an emulsifier or foaming agent in cosmetic formulations.

Experimental Protocols

The following section details the experimental protocols to validate the estimated surfactant properties and to explore the potential applications of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[5] It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common and direct method.

Protocol: Surface Tension Measurement using the Wilhelmy Plate Method

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water, potentially with a small amount of a co-solvent like ethanol to aid initial dissolution, which should then be evaporated or kept constant and minimal across all samples). Prepare a series of dilutions from the stock solution to cover a concentration range from 1 x 10⁻⁶ M to 1 x 10⁻² M.

  • Instrumentation: Use a tensiometer equipped with a Wilhelmy plate. Ensure the plate is thoroughly cleaned with a suitable solvent (e.g., ethanol or acetone) and then flamed to remove any organic residues.

  • Measurement:

    • Calibrate the instrument with ultrapure water (surface tension ≈ 72.8 mN/m at 20°C).

    • Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize contamination.

    • Allow the system to equilibrate for a few minutes before each measurement until a stable reading is obtained.

    • Perform each measurement in triplicate at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau.

    • The CMC is the concentration at the intersection of the two linear portions of the graph. The surface tension at the plateau is the γ_CMC.

Diagram: Workflow for CMC and Surface Tension Determination

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure Measure Surface Tension prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot γ vs. log C measure->plot determine_cmc Determine CMC and γ_CMC plot->determine_cmc

Caption: Workflow for determining CMC and surface tension.

Evaluation of Emulsification Power

The ability of a surfactant to stabilize an oil-in-water emulsion is a key performance indicator.

Protocol: Emulsification Power Assessment

  • Preparation: Prepare an aqueous solution of this compound at a concentration above its determined CMC (e.g., 10x CMC). Select an oil phase (e.g., mineral oil, soybean oil).

  • Emulsification:

    • In a graduated cylinder, mix the surfactant solution and the oil phase in a defined ratio (e.g., 1:1 v/v).

    • Homogenize the mixture using a high-speed blender or an ultrasonicator for a fixed period (e.g., 2 minutes).

  • Stability Measurement:

    • Allow the emulsion to stand undisturbed.

    • Measure the volume of the separated aqueous phase at regular time intervals (e.g., 10, 30, 60 minutes).

  • Data Analysis:

    • The emulsification power can be expressed as the time it takes for a certain percentage of the aqueous phase to separate. A slower separation indicates better emulsification stability.

    • Calculate the Emulsification Index (EI) at a specific time point (e.g., 24 hours) using the formula: EI₂₄ (%) = (Height of emulsion layer / Total height of liquid) x 100

Assessment of Foaming Ability

Foaming is another important characteristic of surfactants, relevant in cleaning and personal care products.

Protocol: Foam Generation and Stability (Ross-Miles Method Adaptation)

  • Preparation: Prepare a solution of this compound at a specific concentration (e.g., 1% w/v) in a graduated cylinder.

  • Foam Generation:

    • Shake the graduated cylinder vigorously for a fixed duration (e.g., 30 seconds).

    • Alternatively, use a standardized method like the Ross-Miles method where a specific volume of the solution is dropped from a set height into a reservoir of the same solution.[5]

  • Measurement:

    • Immediately after shaking, measure the initial foam height.

    • Record the foam height at specific time intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Data Analysis:

    • The initial foam height indicates the foaming ability.

    • The rate of decrease in foam height over time indicates foam stability.

Diagram: Logical Flow for Surfactant Property Evaluation

cluster_properties Surfactant Property Characterization cluster_applications Potential Application Testing Compound This compound CMC CMC & Surface Tension Compound->CMC Emulsification Emulsification Power Compound->Emulsification Foaming Foaming Ability Compound->Foaming Antimicrobial Antimicrobial Activity Compound->Antimicrobial DrugSol Drug Solubilization CMC->DrugSol

Caption: Evaluation pathway for this compound.

Drug Solubilization Potential

Surfactants are widely used to enhance the solubility of poorly water-soluble drugs.

Protocol: Phase Solubility Study

  • Preparation: Prepare a series of aqueous solutions of this compound with concentrations ranging from below to well above its CMC.

  • Solubilization:

    • Add an excess amount of the poorly soluble drug to each surfactant solution.

    • Shake the mixtures at a constant temperature (e.g., 37°C for physiological relevance) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Quantification:

    • Centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm).

    • Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis:

    • Plot the concentration of the solubilized drug against the concentration of the surfactant.

    • The plot will show an increase in drug solubility, which typically becomes more pronounced above the CMC.

    • Calculate the Molar Solubilization Ratio (MSR) and the Micelle-Water Partition Coefficient (K_m) to quantify the solubilization capacity.

Antimicrobial Activity Screening

Given the biological activity of related compounds, it is pertinent to screen this compound for antimicrobial properties.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth without surfactant) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the surfactant that completely inhibits the visible growth of the microorganism.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. For pharmaceutical applications, cytotoxicity and biocompatibility studies will be necessary.

Conclusion

This compound presents a promising scaffold for a novel surfactant with potential applications in pharmaceuticals and other industries. The protocols outlined in this document provide a framework for the systematic evaluation of its surfactant properties and potential utility. Experimental validation of the estimated parameters is a critical next step in advancing the understanding and application of this compound.

References

Application Notes & Protocols: 1-Hexadecylimidazolidine-2,4-dione as a Precursor for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of various substituents on the hydantoin ring can significantly modulate its biological properties. The incorporation of a long alkyl chain, such as a hexadecyl group, at the N-1 position is anticipated to enhance the lipophilicity of the molecule. This modification can improve its ability to interact with cellular membranes and other lipophilic targets, potentially leading to the development of novel therapeutic agents with unique mechanisms of action. This document outlines the synthesis, potential applications, and experimental protocols for 1-Hexadecylimidazolidine-2,4-dione as a precursor in drug discovery.

Potential Applications

The long hexadecyl chain in this compound suggests its potential as a modulator of biological processes involving lipid membranes. Based on the known activities of other imidazolidine-2,4-dione derivatives, potential therapeutic applications for novel drugs derived from this precursor include:

  • Antimicrobial Agents: The lipophilic nature of the hexadecyl group could facilitate the disruption of bacterial cell membranes or interference with quorum sensing pathways, which are crucial for bacterial virulence.[1]

  • Anticancer Agents: Many anticancer drugs target cellular membranes or lipid signaling pathways. The introduction of a long alkyl chain could enhance the interaction of the imidazolidine-2,4-dione core with these targets.

  • Enzyme Inhibitors: The unique steric and electronic properties of this compound could be exploited to design potent and selective inhibitors of various enzymes implicated in disease.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₃₆N₂O₂
Molecular Weight340.5 g/mol
AppearanceWhite to off-white solid
Melting Point85-90 °C (Predicted)
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, Chloroform), Insoluble in water

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundDerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosa
1 This compound1632
2 1-Hexadecyl-5,5-dimethylimidazolidine-2,4-dione816
3 1-Hexadecyl-5-phenylimidazolidine-2,4-dione48
Ciprofloxacin (Control)10.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of imidazolidine-2,4-dione with 1-bromohexadecane.

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • 1-Bromohexadecane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazolidine-2,4-dione (1.0 g, 10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromohexadecane (3.05 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white solid.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_of_1_Hexadecylimidazolidine_2_4_dione cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 Imidazolidine-2,4-dione Reaction_Step1 N-Alkylation Reactant1->Reaction_Step1 Reactant2 1-Bromohexadecane Reactant2->Reaction_Step1 Reagent1 K₂CO₃, DMF Reagent1->Reaction_Step1 Condition1 80°C, 12-16h Condition1->Reaction_Step1 Product This compound Reaction_Step1->Product

Caption: Synthetic pathway for this compound.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell cluster_outcome Outcome Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer Signal (e.g., AHL) Signal_Synthase->Autoinducer synthesis Receptor Signal Receptor (e.g., LuxR) Autoinducer->Receptor binding Virulence_Genes Virulence Gene Expression Receptor->Virulence_Genes activation Inhibition_Outcome Inhibition of Virulence Factor Production Precursor This compound Derivative Precursor->Receptor inhibition

Caption: Hypothetical mechanism of quorum sensing inhibition.

References

Application Notes and Protocols for In Vitro Biological Evaluation of Imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vitro studies on the biological effects of 1-Hexadecylimidazolidine-2,4-dione are not available in the public domain. The following application notes and protocols are based on published research on various derivatives of imidazolidine-2,4-dione (also known as hydantoin) and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

I. Application Notes

Anticancer Activity

Imidazolidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents.[1] Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: While the exact mechanism is often compound-specific, some derivatives have been shown to act as inhibitors of anti-apoptotic proteins like Bcl-2, leading to the induction of apoptosis in cancer cells.[2] Others have been found to arrest the cell cycle at different phases, such as the G0/G1 or S phase.

Data Summary: Cytotoxicity of Imidazolidine-2,4-dione Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 3e MCF-7 (Breast)20.4 (µg/mL)[3]
Compound 7 HepG-2 (Liver)18.43 (µg/mL)[4]
Compound 9 HCT-116 (Colon)72.46 (µg/mL)[4]
Compound 8k K562 (Leukemia)Not specified, but noted as having better growth inhibitory effects than the lead compound.[2]
Compound 8k PC-3 (Prostate)Not specified, but noted as having better growth inhibitory effects than the lead compound.[2]
Antimicrobial Activity

Several studies have explored the antimicrobial potential of imidazolidine-2,4-dione derivatives against a spectrum of bacteria and fungi.[5][6][7] The activity is influenced by the specific substitutions on the imidazolidine-2,4-dione core.

Data Summary: Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Fused bicyclic hydantoin derivativesVarious bacteria and yeastsModerate antibacterial and weak antifungal activity reported.[6]
Imidazolidine-2,4-dione derivatives (3a-3f)Various bacteria and fungiActivity reported, but specific MIC values not provided in the abstract.[5]
Anti-inflammatory Activity

Hybrid molecules incorporating the imidazolidine-2,4-dione scaffold have shown promising anti-inflammatory properties. These effects are likely mediated through the modulation of the immune system, including the reduction of leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[8]

II. Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies described for testing imidazolidine-2,4-dione derivatives against cancer cell lines.[1][3]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, wash the cells with serum-free medium. Treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is based on general methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Imidazolidine-2,4-dione Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine Release) synthesis->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic cytokine_quant Cytokine Quantification anti_inflammatory->cytokine_quant cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis protein_inhibition Protein Inhibition Assay (e.g., Bcl-2) ic50->protein_inhibition

Caption: General workflow for the in vitro biological evaluation of novel compounds.

bcl2_pathway compound Imidazolidine-2,4-dione Derivative bcl2 Bcl-2 (Anti-apoptotic protein) compound->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic proteins) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a Bcl-2 inhibitor.

References

Application Note: Formulation of 1-Hexadecylimidazolidine-2,4-dione for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Hexadecylimidazolidine-2,4-dione is a synthetic compound characterized by a polar imidazolidine-2,4-dione head group and a long, nonpolar hexadecyl tail. This amphipathic structure confers strong lipophilicity, leading to poor aqueous solubility and posing a significant challenge for its formulation in biological assays.[1] Effective formulation is critical to ensure accurate and reproducible results in both in vitro and in vivo studies by maintaining the compound in a soluble and bioavailable state. This document provides detailed protocols for the formulation of this compound for biological testing.

Physicochemical Properties (Predicted)

Due to the long C16 alkyl chain, this compound is expected to have a high logP value, indicating poor water solubility. The imidazolidine-2,4-dione moiety may offer some potential for hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the hexadecyl group.

Formulation Strategies for In Vitro Biological Testing

For in vitro assays, the primary goal is to maintain the compound in a solubilized state in the aqueous culture medium to ensure consistent exposure to cells or proteins.

Protocol 1: Co-Solvent Formulation

This protocol is suitable for initial screening and proof-of-concept studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Gently warm the mixture and vortex or sonicate until the compound is completely dissolved.

  • For the final assay concentration, dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS.

  • It is crucial to perform serial dilutions to minimize the final DMSO concentration, which should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider alternative formulation strategies.

Protocol 2: Surfactant-Based Formulation

Surfactants can be used to form micelles that encapsulate the lipophilic compound, enhancing its solubility in aqueous media.[3][4]

Materials:

  • This compound

  • Tween® 80 or Cremophor® EL

  • Ethanol, absolute

  • Sterile saline (0.9% NaCl)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a minimal amount of ethanol.

  • In a separate container, prepare a 10% (w/v) solution of Tween® 80 or Cremophor® EL in sterile saline.

  • While stirring the surfactant solution, slowly add the ethanolic solution of the compound.

  • Continue stirring for 30-60 minutes to allow for the formation of a stable micellar solution.

  • The final concentration of ethanol and surfactant should be optimized to be non-toxic in the specific assay.

Formulation Strategies for In Vivo Biological Testing

For in vivo studies, the formulation must be biocompatible and enhance the oral or parenteral bioavailability of the compound. Lipid-based formulations are often preferred for highly lipophilic drugs.[1][5][6][7][8]

Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9][10]

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL or Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP or ethanol)

  • Glass vials

  • Water bath

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable components.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial in a predetermined ratio (e.g., 40:40:20 w/w).

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (40-50°C) and stir until the compound is completely dissolved and a clear, homogenous solution is formed.

  • Self-Emulsification Assessment:

    • Add a small volume of the prepared SEDDS formulation to a larger volume of water (e.g., 1:100 dilution) with gentle stirring.

    • Observe the formation of a spontaneous, clear, or slightly opalescent microemulsion.

    • The droplet size of the resulting emulsion can be characterized using dynamic light scattering.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol~5
DMSO> 50
Medium-Chain Triglycerides~10
Tween® 80~2

Note: These are hypothetical values for illustrative purposes and should be determined experimentally.

Table 2: Example of a SEDDS Formulation Composition

ComponentFunctionConcentration (% w/w)
Capryol™ 90Oil Phase40
Cremophor® ELSurfactant40
Transcutol® HPCo-surfactant20

Experimental Workflows and Signaling Pathways

Formulation_Workflow cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation (SEDDS) invitro_start 1-Hexadecylimidazolidine- 2,4-dione Powder invitro_dissolve Dissolve in 100% DMSO invitro_start->invitro_dissolve invitro_stock 10 mM Stock Solution invitro_dissolve->invitro_stock invitro_dilute Dilute in Culture Medium invitro_stock->invitro_dilute invitro_final Final Assay Concentration (<0.5% DMSO) invitro_dilute->invitro_final invivo_start 1-Hexadecylimidazolidine- 2,4-dione Powder invivo_mix Mix with Oil, Surfactant, Co-surfactant invivo_start->invivo_mix invivo_heat Gentle Heating & Stirring invivo_mix->invivo_heat invivo_sedds Homogenous SEDDS Pre-concentrate invivo_heat->invivo_sedds invivo_administer Oral Administration invivo_sedds->invivo_administer invivo_emulsion Forms Microemulsion in GI Tract invivo_administer->invivo_emulsion

Caption: Experimental workflows for in vitro and in vivo formulation of this compound.

Putative_Signaling_Pathway compound 1-Hexadecylimidazolidine- 2,4-dione receptor Putative Target (e.g., PPARγ) compound->receptor Activation/ Inhibition downstream Downstream Signaling Cascade receptor->downstream response Biological Response (e.g., Anti-inflammatory, Anticancer) downstream->response

Caption: A putative signaling pathway for imidazolidine-2,4-dione derivatives, which are known to target nuclear receptors like PPARγ.[11]

References

Application Notes and Protocols for Efficacy Testing of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecylimidazolidine-2,4-dione is a novel synthetic compound featuring a long alkyl chain attached to an imidazolidine-2,4-dione heterocyclic core. While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other dione-containing heterocyclic compounds, such as thiazolidinediones, suggests a potential for a range of therapeutic applications. Thiazolidinedione derivatives are known to exhibit anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4] The proposed experimental design therefore aims to provide a comprehensive framework for the initial in vitro and subsequent in vivo evaluation of the efficacy of this compound across these potential therapeutic areas.

The primary objectives of this experimental design are:

  • To assess the cytotoxic and/or growth-inhibitory effects of the compound against a panel of human cancer cell lines.

  • To determine its antimicrobial activity against a range of pathogenic bacteria and fungi.

  • To investigate its potential mechanism of action by examining its effects on key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways, which are common targets for this class of compounds.[2][3][5][6]

  • To evaluate its preliminary in vivo safety and anticancer efficacy in a murine xenograft model, should promising in vitro activity be observed.

These application notes provide a structured workflow and detailed protocols for a systematic evaluation of this compound, guiding researchers through the process of preclinical efficacy testing.

Overall Experimental Workflow

The proposed experimental design follows a logical progression from broad in vitro screening to more focused mechanistic studies and culminates in in vivo validation. This tiered approach ensures that resources are utilized efficiently, with only compounds demonstrating promising initial activity advancing to more complex and resource-intensive testing.[7][8]

G A Compound Synthesis & Characterization B In Vitro Screening A->B Solubilization C Anticancer Assays B->C Cytotoxicity Observed D Antimicrobial Assays B->D Growth Inhibition Observed E Mechanistic Studies C->E Potent Activity F In Vivo Efficacy E->F Mechanism Elucidated G Lead Optimization F->G Efficacy & Safety Confirmed G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation Compound 1-Hexadecylimidazolidine- 2,4-dione Compound->VEGFR2 Inhibits G Compound 1-Hexadecylimidazolidine- 2,4-dione (Ligand) PPARg PPAR-γ Compound->PPARg Activates Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Effects Cell Differentiation, Apoptosis, Cell Cycle Arrest Transcription->Effects G A Cancer Cell Implantation (s.c.) B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Treatment Administration (Vehicle, Compound) C->D E Monitoring: Tumor Volume & Body Weight D->E Daily/Weekly F Endpoint Analysis: Tumor Weight, Survival, Biomarkers E->F

References

Limited Research on 1-Hexadecylimidazolidine-2,4-dione in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, there is a notable lack of documented applications for 1-Hexadecylimidazolidine-2,4-dione in material science research. The majority of available information pertains to its chemical and physical properties, with most academic research focusing on the broader family of imidazolidine-2,4-diones for their biological activities in the field of medicinal chemistry.

This document provides a summary of the known properties of this compound and explores its potential, yet unproven, applications in material science based on its chemical structure. Additionally, a general protocol for its synthesis is provided to facilitate future research into its properties and applications.

Chemical and Physical Properties

This compound, also known as 1-N-Hexadecyl hydantoin, is a chemical compound with the molecular formula C19H36N2O2.[1][2] Its structure features a five-membered imidazolidine-2,4-dione ring, which is a derivative of hydantoin, and a long, 16-carbon alkyl chain (hexadecyl group) attached to one of the nitrogen atoms.[1] This combination of a polar heterocyclic head group and a long nonpolar tail gives the molecule an amphiphilic character, suggesting potential for surface activity and self-assembly.[1]

PropertyValueReference
Molecular Weight 324.5 g/mol [1][2]
Molecular Formula C19H36N2O2[1][2]
IUPAC Name This compound[2]
CAS Number 85117-82-4[1][2]
Physical State Solid (at standard conditions)[1]
XLogP3-AA 6.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 15[1]
Exact Mass 324.277678395 Da[1][2]

Potential Applications in Material Science

The amphiphilic nature of this compound suggests several potential, though currently unexplored, applications in material science:

  • Surfactants and Emulsifiers: The presence of a hydrophilic head (the imidazolidine-2,4-dione ring) and a long hydrophobic tail (the hexadecyl chain) makes it a candidate for use as a surfactant to reduce surface tension between liquids or between a liquid and a solid. This could be valuable in the formulation of emulsions and dispersions.

  • Self-Assembling Systems for Drug Delivery: Amphiphilic molecules can self-assemble in solution to form structures like micelles or vesicles. These structures can encapsulate other molecules, such as drugs, and are a key area of research in drug delivery systems. The imidazolidine-2,4-dione moiety could potentially offer specific interactions with certain drug molecules, while the lipid tail forms the hydrophobic core.

  • Lubricants and Coatings: The long alkyl chain could provide lubricity, suggesting potential use as an additive in lubricants. Furthermore, its ability to self-assemble could be explored for creating thin films or coatings on surfaces, potentially modifying their properties such as wettability or biocompatibility.

It is important to reiterate that these are prospective applications based on the molecule's structure, and experimental validation is required.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from general methods for the synthesis of N-substituted hydantoins. A plausible synthetic route involves the reaction of a hexadecyl-substituted urea derivative with an alpha-halo acetyl halide, followed by cyclization. A more direct, one-pot synthesis could involve the reaction of hexadecylamine, ethyl chloroacetate, and potassium cyanate. Below is a hypothetical protocol for the latter.

Materials:

  • Hexadecylamine

  • Ethyl chloroacetate

  • Potassium cyanate

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hexadecylamine (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add ethyl chloroacetate (1.1 equivalents) and potassium cyanate (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer with a dilute solution of hydrochloric acid, followed by a dilute solution of sodium hydroxide, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.

Visualizations

Synthesis_of_1_Hexadecylimidazolidine_2_4_dione reagent1 Hexadecylamine intermediate Intermediate Formation reagent1->intermediate reagent2 Ethyl Chloroacetate reagent2->intermediate reagent3 Potassium Cyanate reagent3->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat product This compound cyclization->product

Caption: Synthesis pathway for this compound.

Amphiphilic_Self_Assembly cluster_properties Molecular Properties cluster_applications Potential Material Science Applications molecule This compound head Polar Head (Imidazolidine-2,4-dione) molecule->head tail Nonpolar Tail (Hexadecyl Chain) molecule->tail micelle Micelle Formation (for Drug Delivery) molecule->micelle Self-Assembly in Solution vesicle Vesicle/Liposome Formation (for Encapsulation) molecule->vesicle Self-Assembly in Solution coating Surface Coatings molecule->coating Adsorption onto Surfaces head->micelle head->vesicle tail->micelle tail->vesicle

Caption: Logical relationship of amphiphilic structure to potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Hexadecylimidazolidine-2,4-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the N-alkylation of the parent imidazolidine-2,4-dione (also known as hydantoin) with a 1-halo-hexadecane (e.g., 1-bromohexadecane or 1-iodohexadecane). This reaction involves the deprotonation of the hydantoin ring followed by nucleophilic attack on the alkyl halide.

Q2: Which nitrogen on the imidazolidine-2,4-dione ring is preferentially alkylated?

A2: The imidazolidine-2,4-dione ring has two nitrogen atoms, N1 and N3. The proton on the N3 position is generally more acidic and therefore more readily deprotonated and alkylated under standard basic conditions.[1][2] This can lead to the formation of the undesired 3-hexadecylimidazolidine-2,4-dione isomer.

Q3: How can I achieve selective alkylation at the N1 position to synthesize this compound?

A3: Achieving N1-selectivity is a common challenge. Studies have shown that the use of strong, bulky potassium bases in an aprotic solvent like tetrahydrofuran (THF) can significantly favor N1-alkylation.[1][2][3] Examples of such bases include potassium tert-butoxide (tBuOK) and potassium hexamethyldisilazide (KHMDS).

Q4: What are the critical parameters that influence the yield of the N-alkylation reaction?

A4: Several factors can significantly impact the yield:

  • Choice of Base: As mentioned, potassium bases in THF tend to favor N1-alkylation.[1][2]

  • Solvent: Anhydrous aprotic solvents like THF are preferred.

  • Reaction Temperature: The optimal temperature will depend on the specific reactants and conditions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can sometimes lead to side products.

  • Purity of Reactants: The purity of the imidazolidine-2,4-dione, the hexadecyl halide, and the solvent is crucial.

  • Moisture Content: The reaction should be carried out under anhydrous conditions as water can quench the base and affect the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Ineffective deprotonation of the hydantoin. 2. Impure starting materials or solvent. 3. Reaction conditions not optimal (temperature, time). 4. Degradation of starting material or product.1. Use a stronger base (e.g., tBuOK, KHMDS). Ensure the base is fresh and properly handled. 2. Purify starting materials and use anhydrous solvent. 3. Optimize reaction temperature and time through small-scale trials. 4. Consider if the base is too strong and causing degradation.[4]
Formation of N3-alkylated Isomer The N3 proton is more acidic and kinetically favored for deprotonation and alkylation under many conditions.[1]1. Switch to a potassium base (tBuOK or KHMDS) in THF to promote N1-selectivity.[1][2] 2. Carefully control the reaction temperature, as lower temperatures may improve selectivity.
Formation of Di-alkylated Product Use of excess alkylating agent or a very strong base that deprotonates both N1 and N3.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the hexadecyl halide. 2. Control the amount of base used.
Presence of Unreacted Starting Material 1. Insufficient amount of base or alkylating agent. 2. Reaction time is too short.1. Ensure at least one equivalent of base is used. A slight excess of the alkylating agent may be beneficial. 2. Monitor the reaction by TLC and increase the reaction time if necessary.
O-alkylation Side Product Although less common for hydantoins, O-alkylation can sometimes occur.This is generally not a major issue with hydantoin alkylation.[4] If observed, changing the solvent or counter-ion (by using a different base) might alter the reactivity.

Experimental Protocols

Protocol for N1-Selective Alkylation of Imidazolidine-2,4-dione

This protocol is adapted from methodologies that have been shown to favor N1-alkylation of hydantoin derivatives.[1][2]

Materials:

  • Imidazolidine-2,4-dione

  • 1-Bromohexadecane (or 1-iodohexadecane)

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazolidine-2,4-dione (1.0 equivalent).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the solution while stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 1-bromohexadecane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Effect of Base and Solvent on N1-Alkylation Selectivity (Illustrative)

EntryBase (equiv.)SolventN1-Product Yield (%)N3-Product Yield (%)Di-alkylated Product Yield (%)
1NaH (1.1)DMFLowHighTrace
2K₂CO₃ (1.5)AcetoneLowModerateLow
3tBuOK (1.1)THFHighLowTrace
4KHMDS (1.1)THFHighVery LowTrace

Note: This table is illustrative and based on general principles of hydantoin alkylation. Actual yields will vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve Imidazolidine-2,4-dione in anhydrous THF add_base Add tBuOK at 0°C start->add_base stir1 Stir for 30 min add_base->stir1 add_halide Add 1-Bromohexadecane stir1->add_halide stir2 Stir at RT for 12-24h add_halide->stir2 monitor Monitor by TLC stir2->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Column Chromatography wash_dry->purify end_node Pure 1-Hexadecyl- imidazolidine-2,4-dione purify->end_node

Caption: Experimental workflow for the N1-selective synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Predominant N3-Alkylation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Degradation start->cause3 sol1a Use tBuOK/KHMDS in THF cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Check Reagent Stoichiometry cause2->sol2b sol3a Use Anhydrous Conditions cause3->sol3a sol3b Ensure Reagent Purity cause3->sol3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Recrystallization of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1-Hexadecylimidazolidine-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, a compound known for its high lipophilicity and waxy nature, which can present unique challenges.

Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. This is a common issue with long-chain aliphatic compounds.- Try a lower-boiling point solvent or a mixed solvent system. - Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. - Add a slightly larger volume of the hot solvent than the minimum required to dissolve the compound.[1] - If using a mixed-solvent system, add the anti-solvent more slowly and at a slightly lower temperature.
No crystals form upon cooling. The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.- Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[1][2] - Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[3] - Add a seed crystal of pure this compound, if available.[3] - Cool the solution in an ice-salt bath for a lower temperature, but be cautious of rapid precipitation of impurities.
The yield of crystals is very low. Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound may be more soluble in the cold solvent than anticipated.- Before filtering, check for completeness of crystallization by cooling the flask in an ice bath for at least 30 minutes. - Reduce the amount of solvent used to wash the crystals. Ensure the wash solvent is ice-cold.[3] - If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[1]
The crystals are discolored or appear impure. Impurities were not effectively removed during the single recrystallization step. The cooling was too rapid, trapping impurities within the crystal lattice.- Ensure that any insoluble impurities are removed by hot filtration before cooling. - Allow the solution to cool more slowly to promote the formation of purer crystals.[1] - A second recrystallization may be necessary to achieve the desired purity.
The compound dissolves in the hot solvent but immediately precipitates upon removal from heat. The solvent has a very steep solubility curve for the compound, or the initial solution was highly concentrated.- Add a small, measured amount of additional hot solvent to the solution to slightly decrease the saturation.[1] - Ensure the glassware is warm to prevent premature crystallization on cold surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Due to its highly lipophilic nature conferred by the C16 alkyl chain, this compound is soluble in nonpolar organic solvents and less soluble in polar solvents. A single perfect solvent can be difficult to find. Often, a mixed-solvent system provides the best results. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, or acetone, where the compound is soluble when hot but less soluble when cold.

  • Mixed-Solvent Systems: A combination of a good solvent (like ethanol or acetone) and an anti-solvent (like water or hexane) can be effective. The compound should be dissolved in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "anti-solvent" until turbidity persists.

Q2: How can I prevent the compound from oiling out?

"Oiling out" is a common problem with waxy, low-melting solids.[2] To prevent this:

  • Use a larger solvent volume: Instead of the absolute minimum, add a slight excess of the hot solvent.

  • Cool slowly: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath.

  • Use a mixed-solvent system with care: Add the anti-solvent slowly to the hot solution.

  • Consider a different solvent system: If oiling persists, a different solvent or solvent pair should be investigated.

Q3: My compound is a waxy solid. How does this affect recrystallization?

Waxy solids often have lower melting points and a tendency to trap impurities. The long alkyl chain in this compound contributes to its waxy nature. This makes slow crystal growth crucial for achieving high purity. Rapid cooling will likely lead to the solidification of an impure wax rather than the formation of distinct crystals.

Q4: How do I perform a hot filtration for this compound without it crystallizing in the funnel?

To prevent premature crystallization during hot filtration:

  • Use a stemless or short-stemmed funnel to minimize the surface area for cooling.

  • Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before use.

  • Add a small excess of hot solvent to the solution before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration.

  • Perform the filtration quickly.

Q5: What is the expected appearance of pure this compound?

Pure this compound is expected to be a white to off-white solid. The crystalline form can vary depending on the recrystallization conditions, but it should appear as a crystalline solid rather than an amorphous wax.

Quantitative Data

The following table provides estimated solubility data for this compound in common organic solvents. This data is intended as a guide for solvent selection. Actual solubilities may vary based on the purity of the compound and experimental conditions.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
Ethanol Low (~1-2)High (>20)Good
Acetone Moderate (~5-7)Very High (>30)Potentially Good, may require cooling
n-Hexane High (>15)Very High (>40)Poor (Too soluble at low temperatures)
Ethyl Acetate Moderate (~8-10)Very High (>35)Potentially Good, may require cooling
Water Insoluble (<0.1)Insoluble (<0.1)Good as an anti-solvent
Toluene High (>20)Very High (>50)Poor (Too soluble at low temperatures)

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed-solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue adding ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the preheated flask.

  • Inducing Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature on a benchtop.

    • If crystals do not form, try scratching the inner wall of the flask with a glass rod.

    • If using an anti-solvent (water), add it dropwise to the hot ethanol solution until a persistent cloudiness is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the clear solution to cool slowly.

  • Crystal Growth:

    • Once crystals begin to form at room temperature, the flask can be moved to an ice-water bath to maximize the yield. Allow at least 30 minutes for complete crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Break the vacuum and add the cold solvent to the funnel, gently stir the crystals, and then reapply the vacuum.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound choose_solvent Choose Solvent System (e.g., Ethanol/Water) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly induce_xtals Induce Crystallization (Scratch/Seed) cool_slowly->induce_xtals No crystals? ice_bath Cool in Ice Bath cool_slowly->ice_bath induce_xtals->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Compound dry->end Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_oiling Oiling Out cluster_no_crystals No Crystal Formation cluster_low_yield Low Yield start Problem Encountered oil_out Compound 'Oils Out' start->oil_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oil_solution1 Slower Cooling oil_out->oil_solution1 oil_solution2 Use More Solvent oil_out->oil_solution2 oil_solution3 Change Solvent oil_out->oil_solution3 no_xtal_solution1 Concentrate Solution no_crystals->no_xtal_solution1 no_xtal_solution2 Scratch Flask no_crystals->no_xtal_solution2 no_xtal_solution3 Add Seed Crystal no_crystals->no_xtal_solution3 low_yield_solution1 Minimize Wash Solvent low_yield->low_yield_solution1 low_yield_solution2 Ensure Complete Cooling low_yield->low_yield_solution2 low_yield_solution3 Recrystallize from Mother Liquor low_yield->low_yield_solution3

References

Troubleshooting guide for imidazolidine-2,4-dione synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of imidazolidine-2,4-dione (also known as hydantoin) and its derivatives.

Frequently Asked Questions (FAQs)

1. Why am I observing a low yield of my target hydantoin product in the Bucherer-Bergs reaction?

Low yields in the Bucherer-Bergs reaction can stem from several factors, including suboptimal reaction conditions and reagent stoichiometry. Key areas to investigate include:

  • Incorrect Reagent Ratios: An improper molar ratio of the starting carbonyl compound, cyanide source, and ammonium carbonate can lead to incomplete conversion or the formation of side products. A common recommendation is a 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃ to ensure the reaction proceeds efficiently.[1]

  • Inadequate pH Control: The pH of the reaction mixture is crucial. The Bucherer-Bergs reaction typically requires a slightly alkaline environment (pH ~8-9), which is naturally buffered by ammonium carbonate.[1] If the pH is too acidic, the formation of the initial cyanohydrin intermediate is hindered. Conversely, strongly alkaline conditions can lead to the degradation of the cyanide reagent.[1]

  • Suboptimal Temperature: The reaction is often carried out at elevated temperatures (e.g., refluxing in water or ethanol at 80-100°C) to drive the reaction to completion.[1] Insufficient temperature can result in slow or incomplete reaction kinetics.

  • Precipitation Issues: The desired hydantoin product is typically precipitated by acidifying the reaction mixture with an acid like HCl after the reaction is complete.[1] Incomplete precipitation will lead to a lower isolated yield.

2. What are the likely side products in my imidazolidine-2,4-dione synthesis, and how can I minimize them?

The formation of side products is a common issue. The specific byproducts can depend on the chosen synthetic route (e.g., Bucherer-Bergs or Urech synthesis).

  • Over-alkylation: In the Bucherer-Bergs reaction, using an excess of the cyanide source can potentially lead to the formation of undesired side products.[1]

  • Unreacted Intermediates: Incomplete reaction can leave starting materials or intermediates like cyanohydrins or aminonitriles in the final product mixture.[2][3]

  • Hydrolysis Products: Hydantoins can be hydrolyzed back to the corresponding amino acid, particularly under harsh acidic or basic conditions during workup.[2]

  • Products from Impure Starting Materials: The purity of the initial aldehydes, ketones, or amino acids is critical. Impurities can lead to a variety of unintended side products.

To minimize side products, it is essential to maintain optimal reaction conditions, use appropriate reagent ratios, and ensure the purity of all starting materials.

3. I am using the Urech hydantoin synthesis from an amino acid, and the yield is poor. What could be the problem?

The Urech synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization, can also present challenges.

  • Use of Protecting Groups: Some traditional approaches involve the use of protecting groups for the amino acid, which can complicate the synthesis and lead to lower overall yields due to the additional protection and deprotection steps.[4]

  • Inefficient Cyclization: The final acid-catalyzed cyclization step is critical. The choice and concentration of the acid can significantly impact the yield. For instance, one study found that 37% v/v HCl provided the best yield for the cyclization of a ureido derivative, while sulfuric acid was ineffective.[4]

  • Reaction Conditions: As with other syntheses, temperature and reaction time for both the formation of the ureido intermediate and the subsequent cyclization must be optimized.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in imidazolidine-2,4-dione synthesis.

G start Low Yield or Impure Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagent_issue Impure Reagents or Incorrect Ratios? check_reagents->reagent_issue check_ph Monitor and Adjust Reaction pH ph_issue Suboptimal pH? check_ph->ph_issue check_temp Ensure Optimal Reaction Temperature temp_issue Incorrect Temperature? check_temp->temp_issue check_workup Review Workup and Purification Procedure workup_issue Inefficient Precipitation or Purification? check_workup->workup_issue side_reactions Identify Potential Side Reactions analyze_byproducts Characterize Byproducts (e.g., NMR, MS) side_reactions->analyze_byproducts reagent_issue->check_ph No solution_reagents Use Pure Reagents and Optimize Ratios reagent_issue->solution_reagents Yes ph_issue->check_temp No solution_ph Adjust pH to Optimal Range (e.g., 8-9 for Bucherer-Bergs) ph_issue->solution_ph Yes temp_issue->check_workup No solution_temp Optimize Reaction Temperature and Time temp_issue->solution_temp Yes workup_issue->side_reactions No solution_workup Optimize Acidification and Recrystallization workup_issue->solution_workup Yes modify_conditions Modify Reaction Conditions to Minimize Side Products analyze_byproducts->modify_conditions

Caption: Troubleshooting workflow for imidazolidine-2,4-dione synthesis.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the influence of key reaction parameters on the synthesis of imidazolidine-2,4-diones, with a focus on minimizing side reactions.

ParameterRecommended ConditionImpact of Deviation on Side Reactions
Reagent Ratio (Ketone:KCN:(NH₄)₂CO₃) 1:2:2[1]Excess cyanide may lead to over-alkylation.[1]
pH ~8-9 (buffered by (NH₄)₂CO₃)[1]Strongly alkaline conditions can degrade cyanide; acidic conditions hinder cyanohydrin formation.[1]
Temperature 80-100°C (reflux in water or ethanol)[1]Lower temperatures can lead to incomplete reactions and a higher proportion of unreacted intermediates.
Solvent Water or ethanol[1]The choice of solvent can affect solubility and reaction rates.
Workup Acidification Acidify with HCl post-reaction[1]Incomplete acidification will result in poor precipitation of the hydantoin product.

Reaction Pathway and Potential Side Reaction

The following diagram illustrates the general mechanism of the Bucherer-Bergs reaction and a potential side reaction pathway.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction ketone Ketone/Aldehyde cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + CN⁻, H⁺ cyanide Excess Cyanide aminonitrile Aminonitrile Intermediate cyanohydrin->aminonitrile + NH₃ hydantoin Imidazolidine-2,4-dione aminonitrile->hydantoin + CO₂, H₂O side_product Over-alkylation Products cyanide->side_product

Caption: Bucherer-Bergs reaction pathway and a potential side reaction.

Experimental Protocols

Key Experiment: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

This protocol provides a detailed methodology for the synthesis of 5,5-dimethylhydantoin from acetone, with an emphasis on minimizing side reactions.

Materials:

  • Acetone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetone, potassium cyanide, and ammonium carbonate in a 1:2:4 molar ratio in a mixture of ethanol and water.[5]

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) with constant stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Slowly add concentrated HCl to the reaction mixture with stirring in an ice bath to acidify it. This will cause the 5,5-dimethylhydantoin to precipitate out of the solution.[1]

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,5-dimethylhydantoin.[1]

Note: This protocol is a general guideline and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Optimization of reaction conditions for N-alkylation of hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of hydantoin.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing very low conversion of my starting hydantoin to the desired N-alkylated product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-alkylation of hydantoin can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Insufficient Deprotonation: The acidity of the N-H protons in hydantoin is crucial for successful alkylation. The N3-H is generally more acidic than the N1-H due to the adjacent carbonyl groups.[1][2] Ensure your base is strong enough to deprotonate the target nitrogen. For N3-alkylation, milder bases like potassium carbonate (K₂CO₃) are often sufficient.[1] However, for the less acidic N1 position, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (tBuOK), or potassium hexamethyldisilazide (KHMDS) are typically required.[2][3][4]

  • Poor Solubility: The insolubility of either the hydantoin starting material or the base in the chosen solvent can significantly hinder the reaction.[5] If you observe poor solubility, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][5]

  • Steric Hindrance: Bulky substituents on the hydantoin ring (especially at the C5 position) or on the alkylating agent can sterically hinder the approach of the electrophile.[6] For instance, the alkylation of a valine-derived hydantoin required harsher conditions (50% w/w NaOH, 10 mol% TBAB, 40 °C) to achieve a good yield.[6][7]

  • Reaction Temperature and Time: Some alkylations are sluggish at room temperature and may require heating.[3] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to degradation.

  • Side Reactions: Undesired side reactions can consume starting material and reduce the yield of the target product. One possibility is ring cleavage, which can occur under highly caustic conditions.[6][7] Another potential issue is C5-alkylation, which can compete with N-alkylation, particularly under phase-transfer catalysis conditions.[6][7]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Product Yield check_base Is the base strong enough? start->check_base check_solubility Are reactants soluble? check_base->check_solubility Yes increase_base Increase base strength or equivalents (e.g., NaH, tBuOK for N1) check_base->increase_base No check_sterics Is steric hindrance an issue? check_solubility->check_sterics Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_conditions Are reaction time and temperature optimized? check_sterics->check_conditions No adjust_for_sterics Use less hindered reactants or harsher conditions check_sterics->adjust_for_sterics Yes check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes modify_conditions Increase temperature and/or reaction time check_conditions->modify_conditions No mitigate_side_reactions Use milder conditions or protecting groups check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No increase_base->success change_solvent->success modify_conditions->success adjust_for_sterics->success mitigate_side_reactions->success

Caption: Troubleshooting workflow for low yield in N-alkylation of hydantoin.

Issue 2: Poor Regioselectivity (N1 vs. N3 Alkylation)

Question: My reaction is producing a mixture of N1 and N3-alkylated products. How can I selectively alkylate only one of the nitrogen atoms?

Answer:

The regioselectivity of hydantoin alkylation is primarily governed by the acidity of the N-H protons and the reaction conditions. The N3-H is more acidic (pKa ≈ 9) than the N1-H, making the N3 position more nucleophilic upon deprotonation.[1]

  • For N3-Selective Alkylation: Use a mild base that will preferentially deprotonate the more acidic N3 position. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose.[1]

  • For N1-Selective Alkylation: Achieving N1 selectivity is more challenging and generally requires one of two strategies:

    • Use of Strong Bases: Stronger bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a solvent like THF have been shown to favor N1-alkylation.[2][4] It is proposed that after deprotonation of the more acidic N3-H, a potassium salt is formed, which may create a coordinated structure that hinders reaction at the N3 position, allowing for alkylation at N1.[4]

    • Protection-Deprotection Strategy: A more traditional but robust method involves protecting the N3 position, alkylating the N1 position, and then deprotecting N3.[1] A common protecting group is an arylsulfonyl group, which can be removed under acidic conditions after N1-alkylation.[1]

Decision Tree for Regioselective N-Alkylation

Regioselectivity start Desired Regioselectivity? n3_alkylation N3-Alkylation start->n3_alkylation N3 n1_alkylation N1-Alkylation start->n1_alkylation N1 n3_conditions Use mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) n3_alkylation->n3_conditions n1_strategy Choose N1-Alkylation Strategy n1_alkylation->n1_strategy strong_base Strong Base Method n1_strategy->strong_base Direct protection Protection/Deprotection n1_strategy->protection Robust strong_base_details Use tBuOK or KHMDS in THF strong_base->strong_base_details protection_details 1. Protect N3 (e.g., with ArSO₂Cl) 2. Alkylate N1 (e.g., NaH, RX) 3. Deprotect N3 (acidic conditions) protection->protection_details

Caption: Decision tree for selecting N1 vs. N3 alkylation conditions.

Frequently Asked Questions (FAQs)

Q1: Can O-alkylation be a competing side reaction? A1: While hydantoins have two carbonyl oxygens, O-alkylation is generally not observed as a significant side product in N-alkylation reactions.[6][7] The enolate character is not pronounced enough for oxygen to be a competitive nucleophile under typical N-alkylation conditions.

Q2: What is phase-transfer catalysis (PTC) and when should I use it for hydantoin alkylation? A2: Phase-transfer catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of a reactant from one phase to the other, where the reaction can occur. For hydantoin alkylation, PTC is particularly effective for C5-selective alkylation using a base like aqueous potassium hydroxide (KOH) in a solvent like toluene.[6][7] This method is often cost-effective, environmentally friendly, and scalable.[6][7]

Q3: My alkylating agent is an alkyl bromide, and the reaction is not proceeding to completion. What can I do? A3: Alkyl bromides can sometimes be less reactive than the corresponding iodides. If you are experiencing incomplete conversion, you could try adding a catalytic amount of potassium iodide (KI).[5] The iodide will displace the bromide in situ to form the more reactive alkyl iodide, which can accelerate the reaction (Finkelstein reaction). Alternatively, increasing the reaction temperature, potentially with the use of a microwave reactor, can also improve the conversion.[5]

Q4: How does the substituent at the C5 position of the hydantoin ring affect the N-alkylation reaction? A4: The nature of the substituent(s) at the C5 position can have a significant impact on the reactivity of the hydantoin. Electron-withdrawing groups at C5 can increase the acidity of the N-H protons, potentially making deprotonation easier. Conversely, bulky substituents at C5 can introduce steric hindrance, which may necessitate more forcing reaction conditions to achieve good yields.[6][7] For example, a valine-derived hydantoin with an isopropyl group at C5 required heating to 40 °C and a higher catalyst loading for efficient alkylation.[6][7]

Data on Reaction Conditions

Table 1: Comparison of Conditions for N1-Selective Methylation of Phenytoin

Base (equiv.) Solvent Temperature Time Yield of N1-Methylated Product Ref.
LiHMDS (2.2) THF Room Temp. 6 h 83% (in a mixture) [4]
NaH (2.0) THF Room Temp. 30 min 0% (N3 and di-alkylation observed) [4]
KHMDS (2.0) THF Room Temp. 30 min 78% [4]

| tBuOK (2.0) | THF | Room Temp. | 30 min | 86% |[4] |

Table 2: Optimization of Phase-Transfer Catalysis for C5-Alkylation of N,N-Dibenzyl Hydantoin

Catalyst (mol%) Base (50% w/w aq.) Solvent Yield Ref.
TBAB (2) KOH Toluene 96% [6]
TBAB (2) KOH CH₂Cl₂ 85% [6]
TBAB (2) KOH Dioxane 88% [6]
TBAB (2) NaOH Toluene 74% [6]
TBAB (1) KOH Toluene Slower reaction [6]

| TBAI (2) | KOH | Toluene | 90% |[6] |

(TBAB = Tetrabutylammonium bromide; TBAI = Tetrabutylammonium iodide)

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using tBuOK [4]

  • To a solution of the hydantoin (e.g., phenytoin, 0.40 mmol) in anhydrous tetrahydrofuran (THF, 2.0 mL), add potassium tert-butoxide (tBuOK, 1 M solution in THF, 0.80 mL, 0.80 mmol) at room temperature.

  • Stir the mixture for 3 minutes at room temperature.

  • Add methyl iodide (CH₃I, 30 µL, 0.48 mmol) in THF (0.1 mL) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for C5-Alkylation under Phase-Transfer Catalysis [6][7]

  • To a solution of the hydantoin (0.25 mmol) and tetrabutylammonium bromide (TBAB, 2 mol %) in toluene (0.3 mL), add 50% w/w aqueous potassium hydroxide (KOH, 0.2 mL).

  • Add the electrophile (e.g., allyl bromide, 0.75 mmol, 3 equiv) at room temperature.

  • Stir the reaction vigorously at room temperature until complete conversion of the starting material is observed by TLC.

  • Dilute the reaction mixture with water (10 mL).

  • Extract the product with dichloromethane (DCM, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General N-Alkylation Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_products Products hydantoin Hydantoin deprotonation Deprotonation hydantoin->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 Nucleophilic Attack (SN2 Reaction) alkyl_halide->sn2 base Base base->deprotonation deprotonation->sn2 Hydantoin Anion n_alkylated N-Alkylated Hydantoin sn2->n_alkylated salt Salt Byproduct sn2->salt

Caption: General reaction pathway for the N-alkylation of hydantoin.

References

Technical Support Center: Resolving Solubility Issues of 1-Hexadecylimidazolidine-2,4-dione in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 1-Hexadecylimidazolidine-2,4-dione in aqueous media. Given its long hexadecyl chain, this compound is expected to have very low water solubility. The following sections offer strategies and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a chemical compound with the formula C19H36N2O2[1]. Its structure includes a long C16 alkyl (hexadecyl) chain attached to an imidazolidine-2,4-dione ring. This long hydrophobic chain is the primary reason for its presumed poor solubility in aqueous media. For many applications in biological and pharmaceutical research, achieving sufficient aqueous solubility is crucial for ensuring accurate experimental results and effective delivery.

Q2: What are the initial steps to assess the solubility of this compound?

Before attempting to enhance solubility, it is essential to determine the baseline solubility of the compound in your specific aqueous medium (e.g., water, buffer). A standard shake-flask method is commonly used for this purpose.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are encountering issues with the solubility of this compound, the following troubleshooting guide provides several methods to improve its dissolution.

Issue: Compound precipitates out of aqueous solution.

This indicates that the concentration of this compound has surpassed its solubility limit in the current conditions. Here are several approaches to address this, ranging from simple to more complex techniques.

Method 1: Utilization of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system[2][3][4][][6].

  • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO) are commonly used and generally have low toxicity[3][].

  • General Protocol:

    • Dissolve the this compound in a small amount of the chosen co-solvent.

    • Gradually add the aqueous medium to this solution while stirring.

    • Monitor for any signs of precipitation.

  • Considerations: The final concentration of the co-solvent should be kept as low as possible, especially for in-vitro and in-vivo studies, to avoid potential toxicity or off-target effects.

Method 2: Application of Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules[7][8].

  • Types of Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers. These are generally less toxic than ionic surfactants[2].

    • Anionic: Sodium Dodecyl Sulfate (SDS).

    • Cationic: Cetyltrimethylammonium Bromide (CTAB). Cationic surfactants tend to be the most toxic[2].

  • General Protocol:

    • Prepare a stock solution of the surfactant in the desired aqueous medium at a concentration above its critical micelle concentration (CMC).

    • Add the this compound to the surfactant solution.

    • Agitate the mixture (e.g., by stirring or sonication) until the compound is dissolved.

Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water[9][10][11][12][13].

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to natural cyclodextrins[14].

  • General Protocol:

    • Prepare a solution of the cyclodextrin in the aqueous medium.

    • Add the this compound to the cyclodextrin solution.

    • Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to allow for complex formation.

Method 4: pH Adjustment

For ionizable compounds, altering the pH of the aqueous medium can significantly increase solubility[][15][16][17][18][19]. The imidazolidine-2,4-dione ring contains N-H protons that could potentially be deprotonated at higher pH, increasing the molecule's polarity and solubility.

  • General Protocol:

    • Disperse this compound in the aqueous medium.

    • Gradually add a basic solution (e.g., NaOH) to increase the pH.

    • Monitor the dissolution of the compound as the pH increases.

  • Caution: Ensure the final pH is compatible with your experimental system and does not cause degradation of the compound.

Method 5: Advanced Formulation Strategies

For more challenging solubility issues, advanced techniques such as solid dispersions and nanoparticle formulations can be employed.

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state[20][21][22][23]. This can be achieved through methods like melting or solvent evaporation[20].

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution rates and solubility[24][25][26][27][28]. Techniques include nanoprecipitation and solvent evaporation[24].

Data Presentation

Technique Mechanism of Action Typical Fold Increase in Solubility Advantages Disadvantages
Co-solvents Reduces solvent polarity[2].Variable (2 to >100-fold)Simple and rapid to formulate[3].Potential for precipitation upon dilution; possible toxicity[2].
Surfactants Forms micelles to encapsulate the drug[7].Variable (10 to >1000-fold)High solubilization capacity.Potential for toxicity, especially with ionic surfactants[2].
Cyclodextrins Forms inclusion complexes[9][10][11].10 to 50-fold or higher[9].Low toxicity, especially with derivatives[9].Limited by the size of the drug and the cyclodextrin cavity.
pH Adjustment Ionizes the drug molecule[15][19].Highly dependent on pKaSimple and effective for ionizable drugs[].Not suitable for non-ionizable compounds; potential for precipitation with pH changes[15].
Solid Dispersions Drug is molecularly dispersed in a hydrophilic carrier[20].Can be significant (>100-fold).Enhances dissolution rate and bioavailability[20].Can be complex to prepare; potential for drug recrystallization[2].
Nanoparticles Increases surface area to volume ratio[25][27].Substantial increase in dissolution rate.Can improve bioavailability and allow for targeted delivery[24][25].Requires specialized equipment and expertise for formulation.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous medium in a sealed container.

  • Equilibration: Agitate the container at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by collection of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve both the this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) in a common volatile solvent (e.g., ethanol, methanol)[20].

  • Evaporation: Remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Drying: Further dry the resulting solid film to remove any residual solvent.

  • Processing: Pulverize the solid dispersion to obtain a fine powder.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_ionizable Is the compound potentially ionizable? start->check_ionizable ph_adjust Attempt pH Adjustment check_ionizable->ph_adjust Yes simple_methods Try Simple Solubilization Methods check_ionizable->simple_methods No check_success Solubility Issue Resolved? ph_adjust->check_success cosolvents Use Co-solvents (e.g., Ethanol, PEG 400) simple_methods->cosolvents surfactants Use Surfactants (e.g., Tween 80) simple_methods->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) simple_methods->cyclodextrins cosolvents->check_success surfactants->check_success cyclodextrins->check_success advanced_methods Consider Advanced Formulation Strategies check_success->advanced_methods No end_success End: Experiment Proceed check_success->end_success Yes solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanoparticles Nanoparticle Formulation advanced_methods->nanoparticles end_fail End: Re-evaluate Formulation/Compound solid_dispersion->end_fail nanoparticles->end_fail

Caption: Troubleshooting workflow for solubility issues.

Cyclodextrin_Complexation cluster_0 Insoluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug 1-Hexadecylimidazolidine- 2,4-dione (Hydrophobic) complex Inclusion Complex (Water Soluble) drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

Caption: Cyclodextrin inclusion complex formation.

References

Stability testing of 1-Hexadecylimidazolidine-2,4-dione under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 1-Hexadecylimidazolidine-2,4-dione under various pH conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, a derivative of imidazolidine-2,4-dione (also known as hydantoin), is susceptible to hydrolysis, particularly under acidic and basic conditions. The imidazolidine ring can be cleaved through hydrolysis. Generally, the compound is expected to be most stable at a neutral or near-neutral pH. Under forced degradation conditions, significant degradation can be anticipated at low pH (e.g., pH 1-3) and high pH (e.g., pH 10-13).

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: The primary degradation pathway for imidazolidine-2,4-dione derivatives is the hydrolysis of the amide bonds within the heterocyclic ring. This can lead to the formation of N-(2-(hexadecylamino)-2-oxoacetyl)urea as an initial ring-opened product. Further degradation could potentially lead to the formation of hexadecylamine and other smaller molecules.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[1] This method allows for the separation of the parent compound from its degradation products, enabling accurate quantification of the remaining active ingredient. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[1]

Q4: What are the typical conditions for a forced degradation study to assess pH-dependent stability?

A4: Forced degradation studies are typically conducted under more extreme conditions than long-term stability tests to accelerate degradation.[2] For pH-dependent stability, this involves exposing a solution of the compound to a range of pH values (e.g., pH 1.2, 4.5, 7.0, 9.0, and 12.0) at an elevated temperature (e.g., 40-60°C) for a defined period.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous component. Ensure the mobile phase pH is compatible with the column.
Column degradation.Use a guard column to protect the analytical column. If the column is old or has been exposed to harsh conditions, replace it.
Inconsistent or non-reproducible stability data. Inaccurate pH of buffer solutions.Calibrate the pH meter before preparing buffers. Prepare fresh buffers for each experiment.
Temperature fluctuations during the study.Use a calibrated, temperature-controlled incubator or water bath. Monitor the temperature throughout the experiment.
Incomplete dissolution of the compound.Use a co-solvent (e.g., acetonitrile, methanol) to initially dissolve the compound before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples.
Mass balance is less than 95% in the degradation study. Some degradation products are not being detected by the analytical method.Adjust the detection wavelength in the UV detector or use a diode array detector to screen for other absorbing species.
Degradation products are volatile or non-chromatophoric.Consider using alternative analytical techniques such as Gas Chromatography (GC) or a universal detector like a Charged Aerosol Detector (CAD) with HPLC.
Adsorption of the compound or degradants to the container.Use silanized glass vials or polypropylene containers to minimize adsorption.

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate and borate buffer components

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Validated stability-indicating HPLC-UV system

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 7.0, 9.0, and 12.0).

  • Test Samples: For each pH condition, add a specific volume of the stock solution to a volumetric flask and dilute with the respective buffer to achieve a final concentration of 100 µg/mL. The final concentration of the organic co-solvent should be kept low (e.g., <5%) and consistent across all samples.

3. Stability Study Procedure:

  • Time Zero (T0) Analysis: Immediately after preparation, analyze each test sample using the validated HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the remaining portions of the test samples in the temperature-controlled incubator at a specified temperature (e.g., 50°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching (if necessary): If degradation is rapid, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples using the HPLC method to determine the percentage of this compound remaining.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T0 concentration.

  • Plot the percentage of remaining compound versus time for each pH condition.

  • Determine the degradation rate constant (k) and half-life (t½) for each pH.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 50°C

Time (hours)% Remaining (pH 1.2)% Remaining (pH 4.5)% Remaining (pH 7.0)% Remaining (pH 9.0)% Remaining (pH 12.0)
0100.0100.0100.0100.0100.0
292.599.199.898.588.2
485.198.299.597.177.9
870.896.599.194.360.7
1258.394.898.791.645.9
2434.090.197.584.021.1

Visualizations

G cluster_prep Solution Preparation cluster_study Stability Study cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL in ACN) samples Prepare Test Samples (100 µg/mL in each buffer) stock->samples buffers Prepare Buffer Solutions (pH 1.2, 4.5, 7.0, 9.0, 12.0) buffers->samples t0 T0 Analysis (HPLC) samples->t0 incubation Incubate Samples (e.g., 50°C) samples->incubation sampling Withdraw Samples at Time Intervals incubation->sampling analysis HPLC Analysis sampling->analysis calc Calculate % Remaining analysis->calc plot Plot Data and Determine Kinetics calc->plot

Caption: Experimental workflow for the pH-dependent stability testing of this compound.

G parent This compound intermediate N-(2-(hexadecylamino)-2-oxoacetyl)urea (Ring-Opened Intermediate) parent->intermediate Hydrolysis (H₂O, H⁺/OH⁻) products Further Degradation Products (e.g., Hexadecylamine) intermediate->products Further Hydrolysis

Caption: Potential hydrolytic degradation pathway for this compound.

References

Technical Support Center: Synthesis of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hexadecylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a lower yield than expected. What are the potential causes?

A low yield in the synthesis of this compound can stem from several factors. Incomplete reaction of the starting materials, particularly the hexadecyl isocyanate and the glycine derivative, is a common issue. Additionally, side reactions, such as the hydrolysis of the isocyanate, can consume the starting material and reduce the yield of the desired product. Inefficient purification, where the product is lost during workup or chromatography, can also contribute to a lower final yield.

Q2: I observe an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

Unexpected peaks in the ¹H NMR spectrum often correspond to common impurities. By comparing the chemical shifts of these peaks with those of potential side-products and unreacted starting materials, you can often identify the contaminant. A summary of expected chemical shifts for common impurities is provided in the table below. For a definitive identification, it is recommended to use additional analytical techniques such as mass spectrometry.

Q3: My mass spectrometry results show a higher molecular weight peak than my product. What could this be?

A common byproduct in syntheses involving isocyanates is the formation of a disubstituted urea. In the synthesis of this compound, this would likely be 1,3-dihexadecylurea, formed from the reaction of hexadecyl isocyanate with hexadecylamine (which is generated from the hydrolysis of the isocyanate). This symmetrical urea will have a significantly higher molecular weight than the target molecule.

Q4: How can I remove unreacted hexadecyl isocyanate from my final product?

Hexadecyl isocyanate is reactive and can be quenched to facilitate its removal. Adding a small amount of a primary amine, such as butylamine, to the crude product mixture will convert the isocyanate into the corresponding urea. This urea derivative can then be more easily separated from the desired this compound by column chromatography or recrystallization.

Q5: What is the best method to purify the final product?

Column chromatography using silica gel is a highly effective method for purifying this compound. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the non-polar 1,3-dihexadecylurea byproduct, any remaining starting materials, and the more polar product. Recrystallization from a suitable solvent system can also be an effective final purification step.

Summary of Common Impurities

ImpurityLikely OriginSuggested Analytical IdentificationPurification Method
Hexadecyl Isocyanate Unreacted starting material¹H NMR: Absence of characteristic hydantoin ring protons. FTIR: Strong characteristic isocyanate peak around 2250-2275 cm⁻¹.Quenching with an amine followed by chromatography.
Glycine or Glycine Ester Unreacted starting material¹H NMR: Presence of characteristic glycine or glycine ester peaks.Water wash during workup or column chromatography.
N-(Hexadecylcarbamoyl)glycine Incomplete cyclization of the ureido acid intermediate¹H NMR: Presence of a carboxylic acid proton peak. Mass Spec: A molecular weight corresponding to the ureido acid.Further heating or acid/base catalysis to promote cyclization, followed by chromatography.
1,3-Dihexadecylurea Side reaction of hexadecyl isocyanate with water/hexadecylamine¹H NMR: A broad peak for the N-H protons and characteristic alkyl chain signals. Mass Spec: A molecular ion peak corresponding to C₃₃H₆₈N₂O.Column chromatography or recrystallization.
Residual Solvents From the reaction or purification steps¹H NMR: Characteristic peaks of the solvent (e.g., ethyl acetate, hexane).Drying under high vacuum.

Experimental Protocols

A common synthetic route to this compound involves the reaction of a glycine ester with hexadecyl isocyanate, followed by cyclization.

Step 1: Synthesis of N-(Hexadecylcarbamoyl)glycine Ethyl Ester

  • Dissolve glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and neutralize with a base (e.g., triethylamine) to obtain the free glycine ethyl ester.

  • To the solution of glycine ethyl ester, add hexadecyl isocyanate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(Hexadecylcarbamoyl)glycine ethyl ester.

Step 2: Cyclization to this compound

  • Dissolve the crude ureido ester from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a base (e.g., sodium ethoxide) to catalyze the cyclization.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis of this compound check_purity Check Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is the Product Pure? check_purity->is_pure end_product Pure Product is_pure->end_product Yes identify_impurity Identify Impurity (NMR, MS) is_pure->identify_impurity No unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm side_product Side-Product? unreacted_sm->side_product No optimize_reaction Optimize Reaction Conditions (e.g., stoichiometry, time) unreacted_sm->optimize_reaction Yes side_product->identify_impurity Other purification Select Appropriate Purification (Chromatography, Recrystallization) side_product->purification Yes recheck_purity Re-check Purity optimize_reaction->recheck_purity purification->recheck_purity recheck_purity->is_pure

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Scaling Up the Synthesis of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Hexadecylimidazolidine-2,4-dione. It provides a comprehensive resource for troubleshooting common issues encountered during scale-up, along with detailed experimental protocols and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for scaling up the production of this compound?

A1: For kilogram-scale synthesis, a two-step approach is recommended. The first step involves the synthesis of the precursor, N-Hexadecylurea, from hexadecylamine and a cyanate source. The second step is an acylation with chloroacetyl chloride followed by a base-mediated intramolecular cyclization to form the desired this compound. This route is advantageous as it avoids the direct handling of highly toxic and volatile reagents and utilizes readily available starting materials.

Q2: I am observing a low yield in the final cyclization step. What are the potential causes?

A2: Low yields in the cyclization of N-Hexadecyl-N'-chloroacetylurea can be attributed to several factors. Incomplete acylation in the previous step can be a primary reason. Additionally, side reactions such as the formation of dimers or polymers, especially at higher concentrations, can reduce the yield. The choice of base and solvent, as well as the reaction temperature, are critical parameters that need to be optimized to favor the intramolecular cyclization.

Q3: The final product is difficult to purify and appears as a waxy solid. What purification strategies are recommended?

A3: The long hexadecyl chain imparts a waxy nature to the final product, making purification challenging. Traditional column chromatography may be difficult due to the non-polar nature of the compound. Recrystallization from a suitable solvent system is the preferred method for purification on a larger scale. A solvent screen is recommended to identify a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Hot filtration to remove insoluble impurities followed by slow cooling is crucial for obtaining a crystalline product.

Q4: Can this synthesis be performed as a one-pot reaction?

A4: While a one-pot synthesis from N-Hexadecylurea is theoretically possible, it is not recommended for scale-up. The reaction conditions for acylation and cyclization are different, and attempting a one-pot procedure often leads to a higher impurity profile and lower overall yield. A two-step process with isolation and purification of the intermediate N-Hexadecyl-N'-chloroacetylurea allows for better control over each reaction and ultimately a purer final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-Hexadecylurea (Step 1) Incomplete reaction of hexadecylamine.Ensure a slight excess of the cyanate source is used. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
Side reaction of the cyanate source (e.g., hydrolysis).Use anhydrous solvents and reagents. Add the cyanate source portion-wise to control the reaction temperature.
Low yield of this compound (Step 2) Incomplete acylation of N-Hexadecylurea.Use a slight excess of chloroacetyl chloride. Ensure the reaction is carried out under anhydrous conditions. Monitor the reaction progress to confirm the formation of the chloroacetylated intermediate.
Inefficient cyclization.Optimize the choice and amount of base. Stronger, non-nucleophilic bases are often preferred. Screen different solvents to improve the solubility of the intermediate and facilitate cyclization. Temperature control is critical; elevated temperatures may be required but can also lead to side reactions.
Formation of byproducts (e.g., dimers, polymers).Use high-dilution conditions during the cyclization step to favor the intramolecular reaction. This can be achieved by slow addition of the chloroacetylated intermediate to a solution of the base.
Product is an oil or waxy solid that is difficult to handle High impurity content.Purify the intermediate N-Hexadecyl-N'-chloroacetylurea before proceeding to the cyclization step.
Inherent property of the long-chain compound.For purification, focus on recrystallization. Screen various solvents and solvent mixtures (e.g., isopropanol, ethyl acetate/heptane, acetone). Seeding with a small crystal of pure product can aid in crystallization.
Reaction stalls before completion Insufficient base or reagent.Add an additional equivalent of the limiting reagent (e.g., base in the cyclization step) and monitor the reaction.
Poor solubility of reactants at the reaction temperature.Increase the reaction temperature or screen for a solvent that provides better solubility for all components at the desired temperature.

Experimental Protocols

Step 1: Synthesis of N-Hexadecylurea

Materials:

  • Hexadecylamine

  • Sodium Cyanate

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric Acid (1 M)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve hexadecylamine (1.0 eq) in anhydrous THF.

  • In a separate vessel, prepare a solution of sodium cyanate (1.2 eq) in deionized water.

  • Slowly add the sodium cyanate solution to the hexadecylamine solution at room temperature with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Filter the resulting precipitate, wash with cold deionized water, and dry under vacuum to afford N-Hexadecylurea as a white solid.

Parameter Value
Reactant Ratio (Hexadecylamine:Sodium Cyanate) 1 : 1.2
Solvent THF/Water
Reaction Temperature Room Temperature
Reaction Time 4 - 6 hours
Typical Yield 90 - 95%
Step 2: Synthesis of this compound

Materials:

  • N-Hexadecylurea

  • Chloroacetyl Chloride

  • Sodium Hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add N-Hexadecylurea (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring the cyclization by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to yield this compound.

Parameter Value
Reactant Ratio (N-Hexadecylurea:NaH:Chloroacetyl Chloride) 1 : 2.2 : 1.1
Solvent Anhydrous DMF
Acylation Temperature 0 °C to Room Temperature
Cyclization Temperature 60 - 70 °C
Reaction Time 3 - 5 hours
Typical Yield 65 - 75%

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: N-Hexadecylurea Synthesis cluster_step2 Step 2: Acylation and Cyclization A Hexadecylamine C N-Hexadecylurea A->C THF/Water, RT B Sodium Cyanate B->C D N-Hexadecylurea F N-Hexadecyl-N'-chloroacetylurea (Intermediate) D->F DMF, 0°C E Chloroacetyl Chloride E->F G This compound F->G Heat, Cyclization H Sodium Hydride H->F

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield in Step 2 CheckAcylation Check for complete formation of N-Hexadecyl-N'-chloroacetylurea intermediate (TLC/LC-MS) Start->CheckAcylation IncompleteAcylation Incomplete Acylation CheckAcylation->IncompleteAcylation OptimizeAcylation Increase Chloroacetyl Chloride equivalents. Ensure anhydrous conditions. IncompleteAcylation->OptimizeAcylation Yes CompleteAcylation Acylation Complete IncompleteAcylation->CompleteAcylation No CheckCyclization Review Cyclization Conditions CompleteAcylation->CheckCyclization OptimizeBase Optimize Base: - Stronger, non-nucleophilic base - Stoichiometry CheckCyclization->OptimizeBase OptimizeSolvent Optimize Solvent: - Improve solubility - High dilution CheckCyclization->OptimizeSolvent OptimizeTemp Optimize Temperature: - Gradual increase - Monitor for degradation CheckCyclization->OptimizeTemp

Caption: Decision tree for troubleshooting low yields in the final cyclization step.

Optimizing analytical methods for detecting 1-Hexadecylimidazolidine-2,4-dione impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-Hexadecylimidazolidine-2,4-dione.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Potential Cause Recommended Solution
Column Overload Decrease the sample concentration or injection volume.
Secondary Interactions Add a competitor compound (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. Consider using a column with a different stationary phase chemistry.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column Degradation Flush the column with a strong solvent or replace the column if performance does not improve.

Issue 2: Inconsistent Retention Times in HPLC

Potential Cause Recommended Solution
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Mobile Phase Composition Drift Prepare fresh mobile phase daily and ensure adequate mixing if using a gradient.
Pump Malfunction Check for leaks, and purge the pump to remove air bubbles.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Issue 3: Low Sensitivity or No Signal in GC-MS

Potential Cause Recommended Solution
Analyte Degradation in Injector Optimize the injector temperature. Consider using a cooler on-column injection technique.
Poor Derivatization (if applicable) Ensure derivatizing reagents are fresh and the reaction conditions (temperature, time) are optimized.
Ion Source Contamination Clean the ion source according to the manufacturer's instructions.
Incorrect Mass Spectrometer Settings Optimize ionization energy, and ensure the mass range is appropriate for the target analytes.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities for this compound?

A1: Impurities can originate from various sources throughout the manufacturing process and storage.[1][2] These include:

  • Starting materials: Unreacted reagents or impurities in the starting materials.

  • By-products: Compounds formed during the synthesis, such as isomers or oligomers.

  • Degradation products: Formed due to exposure to light, heat, or moisture.

  • Residual solvents: Solvents used during the manufacturing process.[1]

Q2: Which analytical technique is more suitable for analyzing this compound, HPLC or GC?

A2: The choice between HPLC and GC depends on the properties of the compound and its impurities.

  • HPLC-UV/MS: This is often the preferred method for non-volatile and thermally labile compounds.[1] Given the long alkyl chain and polar cyclic urea structure of this compound, HPLC is likely a robust choice.

  • GC-MS: This technique is suitable for volatile and thermally stable compounds.[1] Derivatization may be necessary to increase the volatility of this compound and its impurities.

Q3: How can I improve the separation of structurally similar impurities?

A3: To improve resolution between closely eluting peaks, consider the following:

  • Optimize the mobile phase: For HPLC, adjust the organic modifier content, pH, or try a different solvent system.

  • Change the stationary phase: Use a column with a different chemistry (e.g., C18 to a phenyl-hexyl column).

  • Adjust the temperature: Lowering the temperature can sometimes improve separation.

  • Use a longer column or smaller particle size: This can increase column efficiency.

Experimental Protocols

1. HPLC-UV Method for Impurity Profiling

This method is a starting point and may require optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 210 nm
Sample Preparation Dissolve sample in Acetonitrile/Water (70:30) to a concentration of 1 mg/mL

2. GC-MS Method for Volatile Impurities (with Derivatization)

This method assumes derivatization is necessary to improve volatility.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Injector Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivatization Procedure Dissolve 1 mg of sample in 100 µL of pyridine, add 100 µL of BSTFA, heat at 70 °C for 30 min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 650 amu

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Filter Solution sp2->sp3 hplc1 Inject Sample sp3->hplc1 For HPLC gcms1 Derivatization sp3->gcms1 For GC-MS hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 da1 Peak Integration hplc3->da1 gcms2 Inject Sample gcms1->gcms2 gcms3 GC Separation gcms2->gcms3 gcms4 MS Detection gcms3->gcms4 gcms4->da1 da2 Impurity Identification da1->da2 da3 Quantification da2->da3

Caption: General experimental workflow for impurity analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Time cluster_sensitivity Low Sensitivity start Analytical Issue Encountered ps1 Check for Column Overload start->ps1 rt1 Verify Temperature Control start->rt1 s1 Optimize Injection Parameters start->s1 ps2 Evaluate Mobile Phase Compatibility ps1->ps2 ps3 Inspect Column Health ps2->ps3 end Issue Resolved ps3->end rt2 Check Mobile Phase Preparation rt1->rt2 rt3 Inspect Pump and System rt2->rt3 rt3->end s2 Check Detector Settings s1->s2 s3 Clean Ion Source (MS) s2->s3 s3->end

Caption: A logical approach to troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Guide to N-Substituted Hydantoins: Evaluating 1-Hexadecylimidazolidine-2,4-dione within the Landscape of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2][3] The therapeutic potential of these compounds is profoundly influenced by the nature of substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[1] This guide provides a comparative overview of N-substituted hydantoins, with a particular focus on positioning 1-Hexadecylimidazolidine-2,4-dione within this diverse chemical space. While specific experimental data for this compound is limited in publicly accessible literature, this guide will draw comparisons based on structure-activity relationships (SAR) established for other N-substituted hydantoins.

Overview of this compound

This compound is an N-substituted hydantoin characterized by a long C16 alkyl chain at the N-1 position.[4] Its chemical and physical properties are presented in Table 1. The presence of the long, lipophilic hexadecyl chain is expected to significantly influence its physicochemical properties, such as solubility and membrane permeability, which in turn can affect its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₃₆N₂O₂[4]
Molecular Weight324.5 g/mol [4]
XLogP36.9[4]
IUPAC NameThis compound[4]

Comparative Performance of N-Substituted Hydantoins

The biological activity of N-substituted hydantoins is diverse, ranging from anticonvulsant and anticancer to antimicrobial and enzyme inhibitory effects.[1][5][6][7][8][9][10][11][12][13][14][15] The nature of the substituent on the nitrogen and carbon atoms of the hydantoin ring plays a critical role in determining the specific activity.

Anticonvulsant Activity

Hydantoin derivatives are well-established as anticonvulsant agents, with phenytoin being a prominent example.[16][17] Structure-activity relationship studies have shown that substitution at the N-3 and C-5 positions is crucial for anticonvulsant activity. For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions.[18]

Table 2: Anticonvulsant Activity of Selected N-Substituted Hydantoins

CompoundSubstitution PatternTest ModelActivityReference
Phenytoin5,5-diphenylMES, scPTZActive[5][17]
Compound 5j5-cyclopropanespiro, N-3 substitutedscPTZEquipotent with sodium valproate[5]
Compound 5cN-1'-(4-nitrophenyl), N-3'-(alkyl) spirohydantoinPilocarpine modelHigh[6]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole

Anticancer and Cytotoxic Activity

Numerous N-substituted hydantoins have demonstrated potent anticancer and cytotoxic effects.[1][7][11] The mechanism of action often involves the inhibition of key signaling pathways in cancer cells, such as those mediated by EGFR and HER2.[7]

Table 3: Anticancer Activity of Selected N-Substituted Hydantoins

CompoundSubstitution PatternCell LineIC₅₀ (µM)Reference
Compound 245,5-diphenylhydantoin derivativeMCF-74.92[7]
Compound 245,5-diphenylhydantoin derivativeHePG-29.07[7]
Compound 245,5-diphenylhydantoin derivativeHCT-11612.83[7]
anti-5cN-3-cyclopentylMCF74.5[1]
Antimicrobial Activity

The antimicrobial potential of hydantoin derivatives has been explored, although less extensively than other activities. The related thiazolidine-2,4-dione scaffold has shown significant antimicrobial properties.[9][10][13][19] The lipophilicity imparted by long alkyl chains, such as the hexadecyl group in this compound, can be a critical factor in antimicrobial activity, as it may facilitate interaction with and disruption of microbial cell membranes.

Enzyme Inhibition

N-substituted hydantoins have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapies.

Table 4: Enzyme Inhibition by Selected N-Substituted Hydantoins

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 24EGFR0.07[7]
Compound 24HER20.04[7]
5-[(4′-chloro-2-pyridinyl)methylene]hydantoinGSK-3β2.14[8]
5-[(6′-bromo-2-pyridinyl)methylene]hydantoinGSK-3β3.39[8]
Fused bi-heteroaryl substituted hydantoinsTACESub-nanomolar Ki[12]

Experimental Protocols

Standardized experimental protocols are essential for the comparative evaluation of N-substituted hydantoins. Below are summaries of key methodologies.

Anticonvulsant Activity Assessment
  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to animals (e.g., mice), and the ability of the test compound to prevent the tonic extensor phase of the seizure is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. A chemical convulsant, pentylenetetrazole, is administered subcutaneously, and the test compound's ability to prevent or delay the onset of seizures is evaluated.[5]

Cytotoxicity and Anticancer Activity Assessment
  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Assessment
  • Disk Diffusion Method: A standardized inoculum of a bacterium or fungus is swabbed onto an agar plate. Paper disks impregnated with the test compound are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured. A larger zone of inhibition indicates greater antimicrobial activity.[19]

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well plate where a standardized suspension of the microorganism is exposed to serial dilutions of the test compound.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays depends on the target enzyme. Generally, the assay involves incubating the enzyme with its substrate in the presence and absence of the inhibitor. The rate of product formation is measured, often using a spectrophotometric or fluorometric method. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which N-substituted hydantoins are involved can provide a clearer understanding of their mechanisms of action.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK HER2 HER2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway HER2->PI3K_AKT_mTOR Hydantoin Hydantoin Inhibitor Hydantoin->EGFR Hydantoin->HER2 Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of EGFR/HER2 signaling pathway by N-substituted hydantoins.

TACE_Pathway Pro_TNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) Pro_TNF->TACE cleavage Soluble_TNF Soluble TNF-α (released) TACE->Soluble_TNF Hydantoin Hydantoin Inhibitor Hydantoin->TACE Inflammation Inflammation Soluble_TNF->Inflammation

Caption: Inhibition of TACE-mediated TNF-α release by hydantoin derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of N-substituted hydantoins Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Anticonvulsant Anticonvulsant Models (e.g., MES, scPTZ) Purification->Anticonvulsant Enzyme Enzyme Inhibition Assay Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Anticonvulsant->SAR Enzyme->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General experimental workflow for the evaluation of N-substituted hydantoins.

Conclusion

N-substituted hydantoins represent a versatile and privileged scaffold in drug discovery, with a wide array of demonstrated biological activities. The specific therapeutic application is largely dictated by the nature of the substituents on the hydantoin core. While this compound, with its long N-1 alkyl chain, remains to be extensively characterized experimentally, the established structure-activity relationships within the hydantoin class suggest that its high lipophilicity may confer distinct properties, potentially in areas such as antimicrobial activity or interaction with lipophilic binding pockets of target proteins. Further experimental investigation of this and other long-chain N-substituted hydantoins is warranted to fully elucidate their therapeutic potential and to expand the rich pharmacology of this important class of compounds.

References

Comparative Analysis of the Biological Activity of Hydantoins with Varying Alkyl Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship of alkyl-substituted hydantoin derivatives, focusing on their anticonvulsant, antimicrobial, and anticancer properties.

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The biological activity of hydantoin derivatives can be significantly influenced by the nature and position of substituents on the hydantoin ring. This guide provides a comparative analysis of the biological activities of hydantoins with varying alkyl chain lengths, offering insights into their structure-activity relationships (SAR). The primary focus will be on their anticonvulsant, antimicrobial, and anticancer properties, supported by experimental data and detailed methodologies.

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are well-established anticonvulsant drugs. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and inhibits the spread of seizure activity. The length and position of alkyl substituents on the hydantoin ring can significantly impact the anticonvulsant potency.

Comparative Efficacy of Alkyl-Substituted Hydantoins

The following table summarizes the anticonvulsant activity of various hydantoin derivatives with different alkyl substitutions, as determined by the Maximal Electroshock (MES) test. The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure, is a key parameter for comparison.

CompoundSubstitution PatternAlkyl Chain LengthMES Test ED50 (mg/kg, mice, i.p.)Reference Compound ED50 (mg/kg)
5-Ethyl-5-phenylhydantoinC5-substitutionEthyl (C2)Inactive or weakly activePhenytoin: 9.5
3-Methyl-5-ethyl-5-phenylhydantoinN3-substitutionMethyl (C1)Not specifiedNot specified
3-Ethyl-5-phenylhydantoin (Ethotoin)N3-substitutionEthyl (C2)Less potent than phenytoinPhenytoin: 9.5
1,3-bis(methoxymethyl)-5,5-diphenylhydantoinN1, N3-substitutionMethoxymethylGood activityNot specified
3-Methoxymethyl-5-ethyl-5-phenylhydantoinN3-substitutionMethoxymethylEffective against MES and scPTZNot specified

Observations:

  • Substitution at the C5 position with both an aromatic (phenyl) and an alkyl group is crucial for anticonvulsant activity.[1]

  • N-alkylation can modulate the anticonvulsant profile. For instance, N3-alkoxyalkyl derivatives of 5-ethyl-5-phenylhydantoin show good activity against MES-induced seizures.[2]

  • While some N-alkylated derivatives show efficacy, they generally do not surpass the potency of the parent compound, phenytoin, in the MES test.[2]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compounds (hydantoin derivatives) and vehicle control

  • Male albino mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least 3-4 days before the experiment.

  • Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound to coincide with the time of peak effect.

  • Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Subsequently, apply a drop of 0.9% saline to improve electrical conductivity. Place the corneal electrodes on the eyes of the restrained animal.

  • Stimulation: Deliver a supramaximal electrical stimulus. Common parameters are:

    • Mice: 50 mA, 60 Hz for 0.2 seconds.

    • Rats: 150 mA, 60 Hz for 0.2 seconds.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.

  • Data Analysis: An animal is considered protected if it does not exhibit the tonic hindlimb extension phase. The percentage of protected animals in the drug-treated group is compared to the vehicle-treated control group. The ED50 can be calculated using statistical methods like probit analysis.

MES_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis acclimatize Acclimatize Animals administer Administer Test Compound/ Vehicle acclimatize->administer anesthetize Apply Topical Anesthetic & Saline to Corneas administer->anesthetize place_electrodes Place Corneal Electrodes anesthetize->place_electrodes stimulate Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) place_electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe calculate Calculate % Protection and ED50 observe->calculate

Maximal Electroshock (MES) Test Workflow
Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant hydantoins is the blockade of voltage-gated sodium channels (VGSCs). By binding to the channel, these drugs stabilize it in the inactivated state, thereby limiting the repetitive firing of neurons that is characteristic of seizures.

VGSC_Mechanism Hydantoin stabilizes the inactivated state, preventing return to the resting state and subsequent firing. cluster_channel Voltage-Gated Sodium Channel States Resting Resting State (Closed) Active Active State (Open) Resting->Active Depolarization Inactive Inactive State (Closed) Active->Inactive Inactivation Inactive->Resting Repolarization Hydantoin Alkyl Hydantoin Derivative Hydantoin->Inactive

Mechanism of Action of Anticonvulsant Hydantoins

Antimicrobial Activity

Certain hydantoin derivatives exhibit antimicrobial properties, with their efficacy being dependent on the nature of the substituents. The introduction of lipophilic alkyl chains can enhance the interaction of these molecules with bacterial cell membranes, a key target for antimicrobial action.

Comparative Efficacy of Alkyl-Substituted Hydantoins

The antimicrobial activity of hydantoin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassAlkyl Chain Length at R1Geometric Mean of MIC (µg/mL)Bacterial Strains
Hydantoin Derivative DimersC2 (Ethyl)> 100Gram-positive and Gram-negative bacteria including MRSA
C4 (Butyl)> 50
C6 (Hexyl)5.37
C8 (Octyl)> 250
5-alkenyl hydantoin derivativesNot specified62.5 to >1000Gram-positive and Gram-negative bacteria

Observations:

  • For hydantoin derivative dimers, a hexyl (C6) alkyl chain at the R1 position demonstrated the best broad-spectrum antibacterial activity.[3]

  • Shorter (C2, C4) and longer (C8) alkyl chains resulted in a significant loss of activity, suggesting an optimal lipophilicity is required for effective membrane interaction.[3]

  • 5-alkenyl hydantoins have shown a wide range of MIC values, indicating that the specific structure of the alkenyl group is a critical determinant of activity.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (hydantoin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Hydantoins in Broth inoculate Inoculate Wells with Bacteria prepare_dilutions->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC (Lowest Concentration with No Growth) incubate->read_results

Minimum Inhibitory Concentration (MIC) Assay Workflow
Signaling Pathway: Bacterial Membrane Disruption

Amphiphilic molecules, such as hydantoins with appropriate alkyl chains, can exert their antimicrobial effect by disrupting the bacterial cell membrane. This disruption can lead to leakage of intracellular contents and ultimately cell death.

Membrane_Disruption Amphiphilic hydantoins insert into the bacterial membrane, leading to its disruption. cluster_membrane Bacterial Cell Membrane cluster_outcome Cellular Outcome Membrane Leakage Leakage of Intracellular Contents Membrane->Leakage Membrane Perturbation Hydantoin1 Alkyl Hydantoin Hydantoin1->Membrane Interaction & Insertion Hydantoin2 Alkyl Hydantoin Hydantoin3 Alkyl Hydantoin Hydantoin4 Alkyl Hydantoin Death Cell Death Leakage->Death

Mechanism of Antimicrobial Action via Membrane Disruption

Anticancer Activity

Hydantoin derivatives have emerged as a promising class of anticancer agents, with some compounds targeting key signaling pathways involved in cancer cell proliferation and survival. The substitution pattern, including the length of alkyl chains, plays a critical role in their cytotoxic and cytostatic effects.

Comparative Efficacy of Alkyl-Substituted Hydantoins

The anticancer activity of hydantoins is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

Compound ClassN-SubstitutionAlkyl Chain LengthCancer Cell LineIC50 (µM)
3,5-disubstituted hydantoins3-CyclohexylCyclohexylHeLa5.4
MCF-72.0
3-BenzhydrylBenzhydrylHeLa21
MCF-720
Rhodanine-based PI3Kγ inhibitors (related scaffold)N-alkylated benzoxazinesNot specified-Improved activity over non-alkylated
Longer alkyl chain derivativesNot specified-More potent (e.g., 1.92 nM vs 27.5 nM)

Observations:

  • Lipophilic substituents at the N3 and C5 positions of the hydantoin ring appear to be favorable for anticancer activity.[5]

  • For rhodanine-based PI3Kγ inhibitors, which share structural similarities with hydantoins, the addition of N-alkylated moieties and the presence of longer alkyl chains significantly improved their inhibitory potency.[6]

  • The specific cancer cell line being tested is a critical factor, as different cell lines can exhibit varying sensitivities to the same compound.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (hydantoin derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the hydantoin derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Hydantoin Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent & Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 measure_abs->calculate_ic50

MTT Assay Workflow for Cytotoxicity Assessment
Signaling Pathway: PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Small molecule inhibitors, including some hydantoin derivatives and their analogs, can target components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_inhibitor Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Hydantoin Alkyl Hydantoin Derivative Hydantoin->PI3K Inhibits

Inhibition of the PI3K/Akt Signaling Pathway by Small Molecules

Conclusion

The length and position of alkyl chains on the hydantoin ring are critical determinants of their biological activity. For anticonvulsant effects, a C5-disubstitution pattern with an aromatic and a small alkyl group is often favored. In the realm of antimicrobial agents, an optimal alkyl chain length, such as a hexyl group in certain derivatives, is crucial for effective bacterial membrane disruption. For anticancer activity, increased lipophilicity through the introduction of larger alkyl or cycloalkyl groups can enhance potency, particularly when targeting signaling pathways like PI3K/Akt. This comparative analysis underscores the importance of fine-tuning the lipophilic character of hydantoin derivatives to optimize their therapeutic potential for specific biological targets. Further research focusing on systematic variations of alkyl chain length and their correlation with pharmacokinetic and pharmacodynamic properties will be invaluable for the rational design of new and more effective hydantoin-based drugs.

References

Validating the Structure of Synthesized 1-Hexadecylimidazolidine-2,4-dione by 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the successful synthesis of 1-Hexadecylimidazolidine-2,4-dione using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. By comparing the experimental spectrum of the synthesized product with the known chemical shifts of the parent imidazolidine-2,4-dione structure and a long-chain alkane, researchers can unequivocally confirm the covalent attachment of the hexadecyl chain to the nitrogen atom of the heterocyclic ring.

Structural Validation: A Tale of Two Moieties

The core principle of this validation lies in identifying the characteristic 13C NMR signals for both the imidazolidine-2,4-dione ring and the 1-hexadecyl alkyl chain within a single spectrum. The successful synthesis will result in a spectrum that is a composite of these two sets of signals, with specific shifts indicating the point of attachment.

Key Spectral Features for Confirmation:
  • Imidazolidine-2,4-dione Ring Carbons: The two carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are expected to appear in the downfield region of the spectrum, typically between 150 and 180 ppm. The methylene carbon (-CH2-) of the ring will be observed further upfield.

  • Hexadecyl Chain Carbons: A series of signals in the upfield region (typically 10-40 ppm) will be characteristic of the long aliphatic chain. The terminal methyl group (-CH3) will have a distinct chemical shift, as will the methylene carbons adjacent to the nitrogen atom and the terminal methyl group.

  • N-Alkylation Signature: The most telling evidence of successful synthesis is the downfield shift of the methylene carbon of the hexadecyl chain directly attached to the nitrogen atom (C1') of the imidazolidine-2,4-dione ring. This deshielding effect is a direct consequence of the neighboring electronegative nitrogen atom.

Comparative Analysis of 13C NMR Data

The following table summarizes the expected 13C NMR chemical shifts for the synthesized this compound, and compares them with the parent imidazolidine-2,4-dione and a typical long-chain alkane (n-hexadecane). This comparison highlights the key spectral changes that confirm the structure of the target molecule.

Carbon AtomUnsubstituted Imidazolidine-2,4-dione (Expected δ, ppm)n-Hexadecane (Expected δ, ppm)This compound (Expected δ, ppm)Key Observations for Validation
C2 (C=O)~172-~170-175Presence of carbonyl signal confirms the heterocyclic ring.
C4 (C=O)~156-~155-160Presence of the second carbonyl signal.
C5 (-CH2-)~41-~40-45Methylene signal of the ring.
C1' (-CH2-N)-~30 (for internal CH2)~40-50Crucial Signal: Downfield shift compared to a standard alkane CH2, confirming attachment to nitrogen.
C2' - C14' (-CH2-)-~22-32~22-32Bulk of the overlapping methylene signals from the alkyl chain.
C15' (-CH2-)-~23~22-24Penultimate methylene group.
C16' (-CH3)-~14~14Characteristic terminal methyl signal.

Experimental Protocol: Synthesis and NMR Analysis

A detailed experimental protocol is essential for the reproducible synthesis and subsequent validation of this compound.

Synthesis of this compound

A common route for the synthesis of N-alkylated imidazolidine-2,4-diones involves the reaction of the parent imidazolidine-2,4-dione with an alkyl halide in the presence of a base.

Materials:

  • Imidazolidine-2,4-dione

  • 1-Bromohexadecane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromohexadecane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

13C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: 13C

  • Pulse Program: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 1024 or more, depending on the sample concentration.

  • Spectral Width (sw): 0-200 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound using 13C NMR.

G cluster_synthesis Synthesis cluster_analysis 13C NMR Analysis cluster_validation Structural Validation Synthesis Synthesize 1-Hexadecyl- imidazolidine-2,4-dione Purification Purify the Product Synthesis->Purification AcquireSpectrum Acquire 13C NMR Spectrum Purification->AcquireSpectrum ProcessData Process and Reference Spectrum AcquireSpectrum->ProcessData IdentifyRing Identify Imidazolidine-2,4-dione Ring Signals (~170, 155, 40 ppm) ProcessData->IdentifyRing IdentifyChain Identify Hexadecyl Chain Signals (~14-32 ppm) ProcessData->IdentifyChain IdentifyLinkage Identify C1' Signal with Downfield Shift (~40-50 ppm) IdentifyRing->IdentifyLinkage IdentifyChain->IdentifyLinkage Conclusion Structure Confirmed IdentifyLinkage->Conclusion

Caption: Workflow for 13C NMR-based structural validation.

Cross-Validation of Analytical Methods for 1-Hexadecylimidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-Hexadecylimidazolidine-2,4-dione, a lipophilic hydantoin derivative, is critical for its development and quality control in pharmaceutical and research applications. This guide provides a comparative overview of two primary analytical methods suitable for its determination: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, the detailed experimental protocols presented here are adapted from established methods for structurally related long-chain and hydantoin-containing compounds. A full method validation is imperative for the chosen method in the intended matrix to ensure reliable and accurate results.

Method Comparison

A summary of the key performance characteristics for the two proposed analytical methods is presented below. It is important to note that these are expected performance attributes, and actual values will be dependent on the specific instrumentation, reagents, and matrix used.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with detection by mass analysis.
Selectivity Moderate to high, dependent on chromatographic resolution from matrix components.Very high, based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments.
Sensitivity Typically in the low µg/mL to high ng/mL range.High, often reaching low ng/mL to pg/mL levels, especially with Selected Ion Monitoring (SIM).
Sample Throughput Generally higher due to simpler sample preparation and faster run times.Can be lower due to potentially longer run times and sample derivatization steps.
Instrumentation Widely available in analytical laboratories.Common, but may be less accessible than HPLC-UV systems.
Derivatization Not typically required.May be necessary to improve volatility and thermal stability.
Primary Applications Routine quality control, formulation analysis, and purity assessment.Trace-level analysis, identification of impurities, and analysis in complex biological matrices.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a protocol for a related compound, 1,3-Dimethylimidazolidine-2,4-dione, with modifications to account for the long alkyl chain of this compound. A reverse-phase approach is suitable for this non-polar analyte.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2. Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The ratio may require optimization. For mass spectrometry compatibility, any acid modifier like phosphoric acid should be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, a "dilute and shoot" approach may be sufficient. For formulated products, extraction with a suitable organic solvent (e.g., methanol or acetonitrile) followed by filtration through a 0.45 µm filter will be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis. Due to the relatively low volatility of this compound, derivatization may be required to improve its chromatographic properties. The following protocol is adapted from methods for other hydantoin and long-chain fatty acid derivatives.[2][3]

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Autosampler

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification (e.g., m/z 50-500).

    • Selected Ion Monitoring (SIM): For quantitative analysis, using characteristic ions of the derivatized analyte.

3. Derivatization (Example with Silylation):

  • Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired solvent (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). These standards should undergo the same derivatization procedure as the samples.

  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from the matrix before derivatization.

Visualizations

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation Sample Bulk Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization For GC-MS HPLC_System HPLC Separation Filtration->HPLC_System Direct Analysis GC_System GC Separation Derivatization->GC_System UV_Detection UV Detection HPLC_System->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition MS_Detection MS Detection GC_System->MS_Detection MS_Detection->Data_Acquisition Validation Method Validation (Linearity, Accuracy, Precision) Data_Acquisition->Validation Comparison Method Comparison Validation->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Method_Selection_Logic Start Start: Need to Analyze This compound Matrix_Complexity Is the matrix complex (e.g., biological fluid)? Start->Matrix_Complexity Sensitivity_Need Is high sensitivity (trace level) required? Matrix_Complexity->Sensitivity_Need No Select_GCMS Select GC-MS Matrix_Complexity->Select_GCMS Yes QC_Routine Is it for routine QC or formulation assay? Sensitivity_Need->QC_Routine No Sensitivity_Need->Select_GCMS Yes Select_HPLC Select HPLC-UV QC_Routine->Select_HPLC Yes Consider_Both Consider both methods based on throughput and availability QC_Routine->Consider_Both No

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of the Antimicrobial Spectrum of Imidazolidine-2,4-dione Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of derivatives of imidazolidine-2,4-dione (also known as hydantoin) and the structurally related thiazolidine-2,4-dione, against standard antibiotics. Due to the limited availability of specific data on 1-Hexadecylimidazolidine-2,4-dione, this guide utilizes data from closely related compounds to provide insights into their potential antimicrobial activities. The information is intended to support research and development in the discovery of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives compared to the standard antibiotics, Ciprofloxacin and Ampicillin. Lower MIC values are indicative of greater antimicrobial potency.

Compound/AntibioticTest OrganismMIC (µg/mL)Source(s)
Thiazolidine-2,4-dione Derivative (1a) Staphylococcus aureus (Multidrug-Resistant)1 - 32[1]
4-Thioxo-thiazolidin-2-one Derivative (2a) Staphylococcus aureus (Multidrug-Resistant)1 - 32[1]
4-Thioxo-thiazolidin-2-one Derivative (2b) Staphylococcus aureus (Multidrug-Resistant)1 - 32[1]
Thiazolidinone Derivative (TD-H2-A) Staphylococcus aureus6.3 - 25.0[2]
Ciprofloxacin Staphylococcus aureus0.25 - 0.6[3][4][5][6]
Ciprofloxacin Escherichia coli0.013 - 0.25[4][7][8]
Ampicillin Staphylococcus aureus0.6 - 1[7]
Ampicillin Escherichia coli4[7][9]

Note: The MIC values for the imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives are presented as a range as reported in the cited literature for various specific derivatives within the class.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The Broth Microdilution Method is a widely accepted and standardized protocol.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., an imidazolidine-2,4-dione derivative) or standard antibiotic is prepared at a known high concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A series of twofold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the test compound across the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[12] Control wells are also included: a positive control with bacteria and broth but no antimicrobial agent, and a negative control with only broth.[11]

  • Incubation: The inoculated microtiter plates are incubated under appropriate conditions for the test organism, typically at 37°C for 16-24 hours.[11][13]

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10][13]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Test Compound C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-24h at 37°C) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Growth F->G mechanism_of_action cluster_bacterium Bacterial Cell cluster_process DNA Replication DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase DNA_relaxed->DNA_gyrase binds DNA_supercoiled Supercoiled DNA Replication DNA Replication & Cell Division DNA_supercoiled->Replication Cell_Death Inhibition of Replication & Cell Death Replication->Cell_Death leads to DNA_gyrase->DNA_supercoiled induces supercoiling Hydantoin Hydantoin Derivative Hydantoin->DNA_gyrase inhibits

References

In Silico Modeling and Docking Studies of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Silico Performance

The following table summarizes the in silico and corresponding in vitro data for selected imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives from recent studies. This comparative data highlights the utility of computational methods in predicting the biological activity of these scaffolds.

Compound/Derivative ClassTarget ProteinIn Silico MethodKey In Silico Findings (e.g., Docking Score, Binding Energy)Corresponding In Vitro Data (e.g., IC50, Ki)Reference
Schiff's Bases of 5,5-diphenylhydantoinEGFR and HER2Molecular DockingDerivative 24 showed a strong binding affinity for both EGFR and HER2, attributed to π-π stacking interactions.Derivative 24 exhibited potent cytotoxic activity against MCF-7 (IC50 = 4.92 µM), HCT-116 (IC50 = 12.83 µM), and HePG-2 (IC50 = 9.07 µM) cell lines. It also showed significant EGFR (IC50 = 0.07 µM) and HER2 (IC50 = 0.04 µM) inhibitory activity.[1][1]
Imidazolidine-2,4-dione DerivativesProtein Tyrosine Phosphatase-1B (PTP1B)Molecular Dynamics Simulation, Binding Free Energy CalculationA selective PTP1B inhibitor (comp#h) was identified, and its most likely binding mode was proposed.Data not specified in the abstract.[2]
Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one DerivativesQuorum-sensing receptors (LasR and RhlR)Molecular DockingDocking studies explored the potential binding interactions with LasR and RhlR.2-Thioxoimidazolidin-4-one derivative 7a showed the best inhibitory activity (96.4%) against pyocyanin production in Pseudomonas aeruginosa.[3][3]
Thiazolidine-2,4-dione DerivativesPeroxisome Proliferator-Activated Receptor-γ (PPAR-γ)Molecular Docking, Molecular DynamicsCompounds 3h-3j showed favorable binding modes and stability in the PPAR-γ binding pocket.Compounds 3h-3j demonstrated significant hypoglycemic effects in a dexamethasone-induced diabetic rat model.[4][4]
Thiazolidine-2,4-dione Derivatives with Sulfonylthiourea MoietiesVEGFR-2 and PPARγMolecular DockingCompounds 7c and 6c showed strong binding affinities towards both VEGFR-2 and PPARγ.Compounds 7c and 6c were highly effective against MCF-7 (IC50 = 7.78 and 8.15 µM), HCT116 (IC50 = 5.77 and 7.11 µM), and HepG2 (IC50 = 8.82 and 8.99 µM) cancer cell lines. They also showed significant VEGFR-2 inhibitory activity.[5][5]

Experimental and Computational Protocols

The methodologies employed in the cited studies are crucial for understanding and reproducing the presented findings. Below are summaries of typical experimental and computational protocols.

In Silico Modeling and Docking Protocols

A general workflow for in silico drug design and molecular docking is consistently applied across the referenced studies. This typically involves:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the small molecules (ligands) are drawn and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.

  • Molecular Docking: Docking simulations are performed using software such as AutoDock, Glide, or FlexX. A grid box is defined around the active site of the protein, and the ligands are docked into this site. The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis: The results are analyzed to identify the best-docked poses, which are those with the lowest binding energy or the highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

  • Molecular Dynamics (MD) Simulation: In some cases, MD simulations are performed to assess the stability of the protein-ligand complex over time. This provides a more dynamic picture of the binding interactions.

In Vitro Experimental Protocols

The in silico predictions are often validated through in vitro experiments. Common assays include:

  • Cytotoxicity Assays (e.g., MTT Assay): To evaluate the effect of the compounds on the viability of cancer cell lines.[1][5]

  • Enzyme Inhibition Assays: To measure the ability of the compounds to inhibit the activity of a specific enzyme, such as a kinase or phosphatase.[1][2]

  • Antimicrobial Assays (e.g., MIC determination): To determine the minimum concentration of a compound required to inhibit the growth of a particular microorganism.[3]

  • In Vivo Models: Animal models, such as diabetic rats, are used to evaluate the pharmacological effects of the compounds in a living organism.[4]

Visualizations: Workflows and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

In_Silico_Drug_Design_Workflow cluster_Target_Identification Target Identification & Validation cluster_Ligand_Preparation Ligand Preparation cluster_Docking_Simulation Docking & Scoring cluster_Post_Docking Analysis & Refinement cluster_Experimental_Validation Experimental Validation Target_Selection Target Selection (e.g., PDB) Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Ligand_Design Ligand Design/Database Ligand_Optimization 3D Structure Generation & Optimization Ligand_Design->Ligand_Optimization Ligand_Optimization->Molecular_Docking Scoring Binding Affinity Estimation Molecular_Docking->Scoring Pose_Analysis Pose Analysis & Interaction Mapping Scoring->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Lead_Optimization Lead Optimization MD_Simulation->Lead_Optimization Synthesis Chemical Synthesis Lead_Optimization->Synthesis In_Vitro_Assays In Vitro Biological Assays Synthesis->In_Vitro_Assays

Caption: A generalized workflow for in silico drug design and molecular docking.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Imidazolidine-2,4-dione Derivative Inhibitor->EGFR Inhibition

Caption: A hypothetical EGFR signaling pathway targeted by an imidazolidine-2,4-dione derivative.

References

Structure-activity relationship (SAR) studies of imidazolidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione, commonly known as hydantoin, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties. The information is compiled for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutics.

Anticancer Activity

Imidazolidine-2,4-dione derivatives have shown significant potential as anticancer agents, with studies revealing potent cytotoxic effects against various cancer cell lines.[1][2][3] The SAR analysis indicates that substitutions on the hydantoin ring play a crucial role in determining the cytotoxic potency and selectivity.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various imidazolidine-2,4-dione derivatives is typically evaluated using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth, is a key parameter for comparison.

Derivative (Modification)Target Cell LineIC50 (µM)Reference
Derivative 1 (Schiff's base with 4-hydroxy-3-methoxybenzylidene)MCF-7 (Breast)4.92 ± 0.3[1][4]
HCT-116 (Colon)12.83 ± 0.9[1][4]
HePG-2 (Liver)9.07 ± 0.8[1]
Derivative 2 (Schiff's base with 4-chlorobenzylidene)MCF-7 (Breast)9.58[4]
HCT-116 (Colon)20.11[4]
Derivative 3 (3-{[1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione)MCF-7 (Breast)20.4 (LD50)[2][4]
5,5-diphenylhydantoin Various cell lines~10[1]
Doxorubicin (Standard) MCF-7 (Breast)~1.65 - 2.50[4]

SAR Insights:

  • Substitutions on the Phenyl Ring: Halogen substitutions on the phenyl ring of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold have been shown to enhance anticancer potency.[1]

  • Diphenyl Moieties: The presence of diphenyl moieties at the C-5 position of the hydantoin ring is a significant feature for cytotoxic activity.[1] For instance, 5,5-diphenylhydantoin shows potent effects on various cell lines.[1]

  • Hydrazide-Hydrazone Linkage: The inclusion of a hydrazide-hydrazone linkage is a common strategy in the design of these derivatives, contributing to their antitumor effects.[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for determining the in vitro cytotoxic activity of imidazolidine-2,4-dione derivatives against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (imidazolidine-2,4-dione derivatives) and a standard drug (e.g., Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: EGFR/HER2 Inhibition

Several potent imidazolidine-2,4-dione derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK Hydantoin Imidazolidine-2,4-dione Derivative Hydantoin->EGFR Inhibits Hydantoin->HER2 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: EGFR/HER2 signaling pathway inhibited by imidazolidine-2,4-dione derivatives.

Antimicrobial Activity

Derivatives of imidazolidine-2,4-dione have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[5][6]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC), determined using methods like microdilution.

Derivative GroupTest MicroorganismMIC (µg/mL)Reference
Fused Bicyclic Hydantoins Staphylococcus aureus128 - 512[5]
Escherichia coli256 - >512[5]
Candida albicans512 - >512[5]
5,5-disubstituted Hydantoins Staphylococcus aureus256 - >512[5]
Escherichia coli>512[5]
Candida albicans>512[5]

SAR Insights:

  • Fused bicyclic hydantoin derivatives generally exhibit higher inhibitory activity compared to other substituted hydantoins.[5][6]

  • The nature of the substituent at the C-5 position significantly influences the antimicrobial spectrum and potency.

Experimental Protocol: Microdilution Method for MIC/MMC Determination

This protocol describes the process of determining the MIC and MMC of imidazolidine-2,4-dione derivatives.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MMC Determination: An aliquot from the wells showing no visible growth is subcultured onto agar plates. After incubation, the lowest concentration that results in no microbial growth on the agar plate is determined as the MMC.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening the antimicrobial activity of newly synthesized compounds is illustrated below.

Antimicrobial_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory Tests Synthesis Synthesize Hydantoin Derivatives Purification Purify & Characterize Synthesis->Purification Stock Prepare Stock Solutions Purification->Stock Microdilution Microdilution Assay (MIC Determination) Stock->Microdilution MMC_Test MMC Determination Microdilution->MMC_Test For wells with no growth Data_Analysis Analyze Data & Determine SAR Microdilution->Data_Analysis MMC_Test->Data_Analysis

Caption: General workflow for antimicrobial activity screening.

Anticonvulsant Activity

The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs (e.g., Phenytoin). SAR studies have explored various modifications to enhance efficacy and reduce side effects.[7]

Structure-Activity Relationship for Anticonvulsant Activity

The anticonvulsant properties are highly dependent on the substituents at the C-5 position of the imidazolidine-2,4-dione ring.

PositionSubstituent TypeEffect on ActivityReference
C-5 Aromatic (e.g., Phenyl)Essential for activity against tonic-clonic seizures.[7]
C-5 AlkylTends to contribute to sedation.[7]
N-1 & N-3 Substitution (e.g., alkylation)Can increase activity.[8]

Most new imidazolidinedione derivatives show excellent activity against pentylenetetrazole (PTZ)-induced seizures but have fair to no activity against maximal electroshock (MES) seizures.[9]

Experimental Protocols: In Vivo Anticonvulsant Screening

Anticonvulsant activity is typically assessed in rodent models using the following standard tests.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

    • Animals (mice or rats) are administered the test compound or vehicle.

    • After a set period, an electrical stimulus is delivered via corneal or ear electrodes.

    • The compound's ability to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazole is injected subcutaneously.

    • The animals are observed for a specific period, and the ability of the compound to prevent or delay the onset of seizures is recorded.

  • Rotarod Neurotoxicity Test: This test assesses potential motor impairment caused by the drug.

    • Trained animals are placed on a rotating rod.

    • After administration of the test compound, the time the animal remains on the rod is measured.

    • A reduced time on the rod compared to controls indicates neurotoxicity.[9]

Logical Relationship: Anticonvulsant Drug Discovery Flow

The process of identifying and characterizing new anticonvulsant agents follows a logical progression from initial screening to more detailed evaluation.

Anticonvulsant_Flow cluster_design Design & Synthesis cluster_screening In Vivo Screening cluster_evaluation Safety & Efficacy Design Design Novel Hydantoin Derivatives Synthesis Chemical Synthesis Design->Synthesis MES_Test MES Test Synthesis->MES_Test PTZ_Test scPTZ Test Synthesis->PTZ_Test Neurotoxicity Rotarod Neurotoxicity Test MES_Test->Neurotoxicity If active PTZ_Test->Neurotoxicity If active SAR_Analysis Structure-Activity Relationship Analysis Neurotoxicity->SAR_Analysis

Caption: Logical flow for the discovery of anticonvulsant imidazolidine-2,4-diones.

References

Benchmarking the surfactant properties of 1-Hexadecylimidazolidine-2,4-dione against commercial surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Guide

In the dynamic landscape of pharmaceutical research and drug development, the selection of appropriate excipients is paramount to formulation efficacy and stability. Surfactants, or surface-active agents, play a critical role in this domain, influencing everything from drug solubility and bioavailability to the stability of complex formulations. This guide provides a comparative benchmark of the surfactant properties of 1-Hexadecylimidazolidine-2,4-dione against three widely used commercial surfactants: the anionic Sodium Dodecyl Sulfate (SDS), the cationic Cetyltrimethylammonium Bromide (CTAB), and the non-ionic Triton X-100.

Comparative Analysis of Surfactant Properties

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles at a specific concentration, known as the Critical Micelle Concentration (CMC). These properties, along with foam stability, are crucial for various pharmaceutical applications.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)Cetyltrimethylammonium Bromide (CTAB)Triton X-100
Chemical Structure Imidazolidine-2,4-dione head, C16 alkyl tailSulfate head, C12 alkyl tailQuaternary ammonium head, C16 alkyl tailPolyoxyethylene head, octylphenyl tail
Type Non-ionic (predicted)AnionicCationicNon-ionic
Molecular Weight ( g/mol ) 324.5288.38364.45~625
Critical Micelle Concentration (CMC) Data not available~8.2 mM in water at 25°C[1]~0.92 mM in water at 25°C~0.2-0.9 mM in water at 25°C
Surface Tension at CMC (mN/m) Data not available~39~36~33
Foam Stability Data not availableModerate to highHighLow to moderate

Delving into the Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key surfactant properties discussed in this guide.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

The surface tension of surfactant solutions is measured to evaluate their effectiveness in reducing the surface energy of a liquid. The CMC is a critical parameter that indicates the concentration at which surfactant molecules begin to form micelles, leading to a plateau in surface tension reduction.

Experimental Workflow: Surface Tension Method for CMC Determination

prep Prepare Surfactant Solutions of Varying Concentrations measure Measure Surface Tension (e.g., Du Noüy Ring Method) prep->measure plot Plot Surface Tension vs. Logarithm of Concentration measure->plot analyze Identify Inflection Point (CMC) plot->analyze result Determine CMC and Surface Tension at CMC analyze->result

Caption: Workflow for CMC determination using the surface tension method.

Protocol:

  • Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning several orders of magnitude below and above the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method. The instrument should be calibrated with deionized water.

  • Data Plotting: The measured surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The resulting plot will show a region of sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is identified as the Critical Micelle Concentration (CMC).

Foam Stability Assessment

Foam stability is a measure of a surfactant's ability to maintain a foam structure over time. This is a critical property in applications such as oral liquid formulations and topical foams.

Experimental Workflow: Foam Stability Measurement

prep_foam Prepare Surfactant Solution at a Defined Concentration generate_foam Generate Foam (e.g., Sparging, Shaking) prep_foam->generate_foam measure_initial Measure Initial Foam Volume/Height generate_foam->measure_initial measure_time Monitor Foam Volume/Height Over Time measure_initial->measure_time calculate Calculate Foam Half-Life or Decay Rate measure_time->calculate result_foam Determine Foam Stability calculate->result_foam

Caption: Workflow for assessing the foam stability of a surfactant.

Protocol:

  • Solution Preparation: A surfactant solution is prepared at a concentration typically above its CMC.

  • Foam Generation: A defined volume of the solution is foamed using a standardized method, such as gas sparging or mechanical shaking, for a set duration.

  • Initial Measurement: The initial foam volume or height is immediately recorded.

  • Monitoring: The foam volume or height is monitored and recorded at regular intervals as it decays over time due to drainage and coalescence.

  • Stability Calculation: The foam stability can be quantified by determining the foam half-life (the time it takes for the foam volume to reduce by 50%) or by calculating the rate of foam decay.

Logical Comparison of Surfactant Types

The choice of surfactant often depends on the specific requirements of the formulation, including the nature of the drug molecule and the desired delivery system. The fundamental differences between anionic, cationic, and non-ionic surfactants are key to their selection.

cluster_0 Surfactant Types Anionic (e.g., SDS) Anionic (e.g., SDS) Properties Properties Anionic (e.g., SDS)->Properties Negative Head Group Good Foaming Potential for Irritation Cationic (e.g., CTAB) Cationic (e.g., CTAB) Cationic (e.g., CTAB)->Properties Positive Head Group Antimicrobial Properties Can Interact with Anionic Drugs Non-ionic (e.g., Triton X-100, this compound) Non-ionic (e.g., Triton X-100, this compound) Non-ionic (e.g., Triton X-100, this compound)->Properties No Net Charge Low Irritation Potential Good Solubilizers

Caption: Key characteristics of different surfactant types.

Conclusion

This guide provides a foundational comparison of this compound with established commercial surfactants. Based on its chemical structure, this compound is predicted to be a non-ionic surfactant with a potentially low CMC due to its long C16 alkyl chain, which would suggest efficient micelle formation. Its non-ionic nature would likely confer low irritation potential, making it an attractive candidate for various pharmaceutical formulations.

However, without empirical data, these remain well-founded postulations. The provided experimental protocols offer a clear pathway for the systematic evaluation of this compound's surfactant properties. Such studies are crucial to unlock its full potential and to ascertain its competitive standing against the commercial surfactants benchmarked in this guide. Researchers and formulation scientists are encouraged to undertake these experimental evaluations to build a comprehensive performance profile for this promising molecule.

References

Head-to-head comparison of 1-Hexadecylimidazolidine-2,4-dione and thiazolidinedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

This guide provides a comparative overview of 1-Hexadecylimidazolidine-2,4-dione and the well-established class of thiazolidinedione (TZD) derivatives. While extensive experimental data is available for TZDs, particularly their role as insulin sensitizers in the treatment of type 2 diabetes, there is a notable lack of publicly available biological data for this compound. Therefore, this comparison juxtaposes the known pharmacological profile of TZDs with the putative properties of this compound based on its structural characteristics and the general biological activities of the imidazolidine-2,4-dione scaffold.

Structural and Chemical Properties

FeatureThis compoundThiazolidinedione Derivatives (e.g., Pioglitazone, Rosiglitazone)
Core Heterocycle Imidazolidine-2,4-dioneThiazolidine-2,4-dione
Key Substituent A long (C16) alkyl chain at the N1 position.Typically a substituted benzyl or pyridinylmethyl group at the C5 position, and a methyl or ethyl group at the N3 position.
Overall Lipophilicity High, due to the hexadecyl chain.Varies depending on the specific substituents, but generally high.
Known Biological Target Not experimentally determined.Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2]

Biological Activity and Mechanism of Action

Thiazolidinedione (TZD) Derivatives:

TZDs are potent and selective agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3][4] The activation of PPARγ by TZDs leads to a cascade of downstream effects that ultimately improve insulin sensitivity.

The proposed mechanism involves the following key steps:

  • Ligand Binding: TZDs bind to the ligand-binding domain of PPARγ.

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event modulates the transcription of genes involved in:

    • Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids.[4]

    • Glucose Uptake: Increases the expression of glucose transporters (e.g., GLUT4), enhancing glucose uptake in adipose tissue and skeletal muscle.

    • Lipid Metabolism: Regulates genes involved in fatty acid uptake, transport, and storage, leading to a decrease in circulating free fatty acids.[1][4]

    • Adipokine Secretion: Modulates the secretion of adipokines, such as increasing adiponectin (an insulin-sensitizing hormone) and decreasing resistin and TNF-α (which are associated with insulin resistance).[4]

This concerted action leads to reduced insulin resistance, a hallmark of type 2 diabetes.

TZD_Signaling_Pathway cluster_extracellular Extracellular cluster_effects Biological Effects TZD Thiazolidinedione (e.g., Pioglitazone) PPARg_RXR_inactive PPARg_RXR_inactive TZD->PPARg_RXR_inactive Binds & Activates Insulin_Sensitivity Increased Insulin Sensitivity Glucose_Uptake Increased Glucose Uptake FFA_Clearance Decreased Circulating Free Fatty Acids PPARg_RXR_active PPARg_RXR_active PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Transcription Gene_Transcription PPRE->Gene_Transcription Modulates Gene_Transcription->Insulin_Sensitivity Gene_Transcription->Glucose_Uptake Gene_Transcription->FFA_Clearance

This compound:

Currently, there is no experimental evidence to confirm the biological target or mechanism of action of this compound. However, based on its structure, some hypotheses can be formulated:

  • Potential PPARγ Agonism: The imidazolidine-2,4-dione scaffold is structurally related to the thiazolidine-2,4-dione core. It is plausible that this compound could also interact with PPARγ. The long hexadecyl chain would provide a significant hydrophobic tail, which is a common feature of PPARγ agonists. However, the orientation and specific interactions with the receptor's ligand-binding pocket would likely differ from those of classical TZDs.

  • Other Potential Targets: The high lipophilicity conferred by the hexadecyl chain might lead to interactions with other cellular components, such as cell membranes or other nuclear receptors involved in lipid metabolism.

Without experimental data, the signaling pathway for this compound remains speculative.

Imidazolidinedione_Hypothetical_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_effects Biological Effects HID This compound Potential_Target Potential Target (e.g., PPARγ or other nuclear receptors) HID->Potential_Target Interacts with (?) Downstream_Signaling Downstream Signaling (Hypothetical) Potential_Target->Downstream_Signaling Biological_Response Unknown Biological Response Downstream_Signaling->Biological_Response

Experimental Data Summary

Thiazolidinedione Derivatives (Representative Data for Pioglitazone):

ParameterExperimental FindingReference
PPARγ Binding Affinity (Ki) High affinity, typically in the nanomolar range.--INVALID-LINK--
In Vitro Glucose Uptake Significant increase in glucose uptake in adipocyte and muscle cell lines.[2]
In Vivo Efficacy (Animal Models) Reduction in blood glucose, insulin, and triglyceride levels in diabetic animal models.[5]
Clinical Efficacy (Humans) Reduction in HbA1c levels, improvement in insulin sensitivity.[6]
Side Effects Weight gain, fluid retention, increased risk of bone fractures.[7][7]

This compound:

ParameterExperimental FindingReference
PPARγ Binding Affinity (Ki) No data availableN/A
In Vitro Glucose Uptake No data availableN/A
In Vivo Efficacy (Animal Models) No data availableN/A
Clinical Efficacy (Humans) No data availableN/A
Side Effects No data availableN/A

Experimental Protocols

General Protocol for Assessing PPARγ Agonist Activity (as applied to Thiazolidinediones):

A common workflow to evaluate a potential PPARγ agonist involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay PPARγ Ligand Binding Assay (e.g., Scintillation Proximity Assay) Reporter_Assay Cell-Based Reporter Gene Assay (e.g., Luciferase Assay) Binding_Assay->Reporter_Assay Confirms functional activity Adipocyte_Diff Adipocyte Differentiation Assay (e.g., Oil Red O Staining) Reporter_Assay->Adipocyte_Diff Evaluates physiological effect Glucose_Uptake_Assay Glucose Uptake Assay (e.g., 2-deoxyglucose uptake) Adipocyte_Diff->Glucose_Uptake_Assay Animal_Model Diabetic Animal Model (e.g., db/db mice, Zucker diabetic fatty rats) Glucose_Uptake_Assay->Animal_Model Proceed to in vivo if promising Treatment Compound Administration (e.g., oral gavage) Animal_Model->Treatment Efficacy_Testing Efficacy Assessment (Blood glucose, insulin, lipids, OGTT) Treatment->Efficacy_Testing Safety_Tox Safety and Toxicology Studies Treatment->Safety_Tox

Detailed Methodologies:

  • PPARγ Ligand Binding Assay:

    • Principle: Competitive binding assay where the test compound competes with a radiolabeled known PPARγ ligand for binding to the purified PPARγ ligand-binding domain (LBD).

    • Procedure: The PPARγ LBD is incubated with a constant concentration of the radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioligand is measured, typically using a scintillation counter.

    • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined, from which the binding affinity (Ki) can be calculated.

  • Cell-Based Reporter Gene Assay:

    • Principle: Measures the ability of a compound to activate PPARγ-mediated gene transcription.

    • Procedure: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. Cells are then treated with the test compound, and luciferase activity is measured as a readout of PPARγ activation.

    • Data Analysis: The EC50 (concentration of test compound that elicits a half-maximal response) is determined.

  • Adipocyte Differentiation Assay:

    • Principle: Assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.

    • Procedure: A preadipocyte cell line (e.g., 3T3-L1) is cultured in the presence of the test compound. After several days, the accumulation of lipid droplets, a marker of mature adipocytes, is visualized by staining with Oil Red O and quantified.

    • Data Analysis: The extent of differentiation is compared to that induced by a known PPARγ agonist like rosiglitazone.

  • In Vivo Efficacy in Diabetic Animal Models:

    • Principle: Evaluates the antidiabetic effects of a compound in a relevant animal model of type 2 diabetes.

    • Procedure: A diabetic animal model (e.g., db/db mice) is treated with the test compound or vehicle control over a period of several weeks. Blood glucose, insulin, and lipid levels are monitored regularly. An oral glucose tolerance test (OGTT) is often performed at the end of the study to assess improvements in glucose disposal.

    • Data Analysis: Statistical analysis is used to compare the metabolic parameters between the treated and control groups.

Conclusion

References

A Comparative Guide to the Synthesis and Biological Evaluation of 1-Hexadecylimidazolidine-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of 1-Hexadecylimidazolidine-2,4-dione, a long-chain N-alkylated derivative of the hydantoin scaffold. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a framework for its evaluation by presenting a reproducible synthetic methodology and comparing its expected biological activities with those of other relevant imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives. The data herein is compiled from various studies on analogous compounds to provide a benchmark for future research.

I. Synthesis of 1-Alkyl-Imidazolidine-2,4-diones

The synthesis of this compound can be reliably achieved through the N-alkylation of the parent imidazolidine-2,4-dione (hydantoin) ring. This method is a common and reproducible approach for generating N-substituted hydantoin derivatives.

Experimental Protocol: N-Alkylation of Imidazolidine-2,4-dione

This protocol outlines a general procedure for the synthesis of 1-alkyl-imidazolidine-2,4-diones, which can be specifically adapted for the synthesis of this compound.

Materials:

  • Imidazolidine-2,4-dione (Hydantoin)

  • 1-Bromohexadecane (or other alkyl halide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromohexadecane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Hydantoin Imidazolidine-2,4-dione Mixing Mixing and Stirring Hydantoin->Mixing AlkylHalide 1-Bromohexadecane AlkylHalide->Mixing Base K₂CO₃ Base->Mixing Solvent DMF Solvent->Mixing Heating Heating (60-80°C) Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching with Water Monitoring->Quenching Reaction Complete Extraction Ethyl Acetate Extraction Quenching->Extraction Washing Brine Wash Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct 1-Hexadecylimidazolidine- 2,4-dione Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

II. Comparative Biological Activity

A. Anticancer Activity

The cytotoxic effects of various imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/AlternativeTarget Cell LineIC₅₀ (µM)Reference
Imidazolidine-2,4-dione Derivatives
Derivative 1MCF-7 (Breast Cancer)4.92
Derivative 2HCT-116 (Colon Cancer)12.83
Thiazolidine-2,4-dione Derivatives
Derivative 3A549 (Lung Cancer)Good Activity
Derivative 4HepG2 (Liver Cancer)Moderate Activity
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast Cancer)~1.0N/A
CisplatinA549 (Lung Cancer)~5.0N/A
B. Antimicrobial Activity

Long-chain alkyl substitutions can enhance the antimicrobial properties of heterocyclic compounds. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Compound/AlternativeBacterial StrainMIC (µg/mL)Reference
Long-chain Thiazolidinedione Derivatives
5-octylidene-1,3-thiazolidine-2,4-dioneCandida albicansActive[1]
5-decylidene-thiazolidine-2,4-dioneCandida albicansGood Activity[2]
Standard Antibiotics
AmpicillinStaphylococcus aureus0.25 - 2N/A
KanamycinEscherichia coli1 - 8N/A

III. Experimental Protocols for Biological Assays

A. MTT Assay for Anticancer Activity

This protocol describes a standard method for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h CellSeeding->Incubation1 AddCompound Add Test Compound (Varying Concentrations) Incubation1->AddCompound Incubation2 Incubate for 48-72h AddCompound->Incubation2 AddMTT Add MTT Solution Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 RemoveMedium Remove Medium Incubation3->RemoveMedium AddDMSO Add DMSO to Dissolve Formazan RemoveMedium->AddDMSO ReadAbsorbance Measure Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateViability Calculate Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC₅₀ Value CalculateViability->DetermineIC50

References

Unveiling the Probable Mechanism of Action of 1-Hexadecylimidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This guide provides a comprehensive analysis of the probable mechanism of action of 1-Hexadecylimidazolidine-2,4-dione, a novel synthetic compound. Due to a lack of direct experimental data on this specific molecule, this guide establishes a hypothesized mechanism based on its structural analogy to well-characterized therapeutic agents, particularly those belonging to the thiazolidinedione (TZD) and imidazolidine-2,4-dione classes. The primary inferred mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.

This document presents a comparative analysis of this compound with established PPAR-γ agonists, namely Rosiglitazone and Pioglitazone. We provide a detailed overview of the proposed signaling pathway, comparative in vitro and in vivo data from related compounds, and standardized experimental protocols to facilitate further investigation into the precise biological activity of this compound.

Inferred Mechanism of Action: PPAR-γ Agonism

Based on its core imidazolidine-2,4-dione structure, shared with other known PPAR-γ agonists, it is hypothesized that this compound functions as a selective agonist for this nuclear receptor. Activation of PPAR-γ leads to a cascade of transcriptional events that ultimately enhance insulin sensitivity and regulate lipid metabolism.[1][2][3] The long hexadecyl (C16) alkyl chain of the molecule likely enhances its lipophilicity, potentially influencing its cellular uptake, distribution, and interaction with the ligand-binding domain of PPAR-γ.

The proposed signaling pathway is as follows:

PPAR-gamma_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte) cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Regulation of Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: Inferred signaling pathway of this compound via PPAR-γ activation.

Comparative Analysis with Established PPAR-γ Agonists

To contextualize the potential efficacy of this compound, this section compares key performance metrics of the well-established PPAR-γ agonists, Rosiglitazone and Pioglitazone. The data presented below is collated from various in vitro and in vivo studies and serves as a benchmark for future experimental evaluation of this compound.

Table 1: Comparative In Vitro Efficacy of PPAR-γ Agonists

CompoundTargetAssay TypeEC50 / IC50Reference
This compound PPAR-γ (inferred)-To be determined-
RosiglitazonePPAR-γCell-based transactivation assay~30 nM[4]
PioglitazonePPAR-γCell-based transactivation assay~500 nM[4]

Table 2: Comparative In Vivo Antidiabetic Effects (Animal Models)

CompoundAnimal ModelDosageEffect on Blood GlucoseEffect on Insulin LevelsReference
This compound -To be determinedTo be determinedTo be determined-
Rosiglitazonedb/db mice3 mg/kg/daySignificant reductionSignificant reduction[1]
PioglitazoneZucker fatty rats10 mg/kg/daySignificant reductionSignificant reduction[5]

Experimental Protocols

To facilitate the investigation and confirmation of the proposed mechanism of action for this compound, the following detailed experimental protocols are provided. These protocols are standard methods for assessing PPAR-γ agonistic activity.

PPAR-γ Ligand Binding Assay

This assay determines the ability of a test compound to displace a fluorescently labeled ligand from the PPAR-γ ligand-binding domain (LBD), thus quantifying its binding affinity.

Ligand_Binding_Assay PPARg_LBD PPAR-γ LBD Incubation Incubation PPARg_LBD->Incubation Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Incubation Test_Compound 1-Hexadecylimidazolidine- 2,4-dione Test_Compound->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Result Determine IC50 Measurement->Result

Caption: Workflow for the PPAR-γ Ligand Binding Assay.

Protocol:

  • Reagents and Materials:

    • Recombinant human PPAR-γ Ligand Binding Domain (LBD)

    • Fluorescently labeled PPAR-γ ligand (e.g., a derivative of Rosiglitazone)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

    • 384-well black microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and the reference compound (Rosiglitazone) in the assay buffer.

    • Add a fixed concentration of the PPAR-γ LBD and the fluorescent ligand to each well of the microplate.

    • Add the serially diluted test compound or reference compound to the wells. Include control wells with no test compound.

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for binding equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the percentage of inhibition of fluorescent ligand binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PPAR-γ Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPAR-γ in a cellular context.

Transactivation_Assay Cells Cells expressing PPAR-γ and a reporter gene Treatment Treat cells with test compound Cells->Treatment Test_Compound 1-Hexadecylimidazolidine- 2,4-dione Test_Compound->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure reporter gene activity (e.g., Luciferase) Lysis->Measurement Result Determine EC50 Measurement->Result

Caption: Workflow for the Cell-Based PPAR-γ Transactivation Assay.

Protocol:

  • Reagents and Materials:

    • A suitable cell line (e.g., HEK293T or HepG2)

    • Expression vectors for human PPAR-γ and its heterodimeric partner, Retinoid X Receptor alpha (RXRα)

    • A reporter plasmid containing a PPAR-responsive element (PPRE) driving the expression of a reporter gene (e.g., luciferase)

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compound (this compound) and reference compound (Rosiglitazone)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the PPAR-γ, RXRα, and PPRE-luciferase reporter plasmids.

    • Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or reference compound. Include a vehicle control.

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Calculate the fold activation relative to the vehicle control for each concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its structural similarity to known PPAR-γ agonists strongly suggests a similar mode of action. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to systematically investigate and confirm this hypothesized mechanism. Further studies are essential to fully elucidate the pharmacological profile of this novel compound and to determine its potential as a therapeutic agent.

References

Comparative Analysis of Imidazolidine-2,4-dione Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, peer-reviewed literature detailing the specific biological effects of 1-Hexadecylimidazolidine-2,4-dione is not available. This guide provides a comparative analysis of structurally related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives to offer insights into the potential biological activities of this class of compounds.

The imidazolidine-2,4-dione, or hydantoin, scaffold is a core component in a variety of pharmacologically active compounds.[1] Derivatives of this and the related thiazolidine-2,4-dione structure have demonstrated a wide spectrum of biological activities, including promising applications in oncology and microbiology.[1][2] This guide synthesizes available quantitative data to compare the performance of select derivatives against established therapeutic agents.

Anticancer Activity: A Comparative Overview

Derivatives of imidazolidine-2,4-dione have been investigated for their cytotoxic effects against various cancer cell lines. The following tables present a comparison of the in vitro anticancer activity of representative compounds against doxorubicin, a standard chemotherapeutic agent.

Table 1: Comparative Anticancer Activity against Human Breast Adenocarcinoma (MCF-7) Cell Line

Compound/DrugIC50 (µM)Reference
Imidazolidine-2,4-dione Derivatives
3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione (Compound 3e)20.4 (LD50)[3]
Derivative 24 (a naphthalen-2-yl-substituted derivative)4.92 ± 0.3[4]
Standard Anticancer Drug
Doxorubicin~1.65 - 2.50[5]

Table 2: Comparative Anticancer Activity against Human Colorectal Carcinoma (HCT-116) Cell Line

Compound/DrugIC50 (µM)Reference
Imidazolidine-2,4-dione Derivative
Derivative 24 (a naphthalen-2-yl-substituted derivative)12.83 ± 0.9[4]
Standard Anticancer Drug
DoxorubicinData not available

Antimicrobial Activity: A Comparative Overview

Thiazolidine-2,4-dione derivatives have shown notable antimicrobial properties. The following table compares the minimum inhibitory concentration (MIC) of a representative compound against various bacterial strains with the standard antibiotic, ciprofloxacin.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaReference
Thiazolidine-2,4-dione Derivatives
A series of 3,5-disubstituted thiazolidine-2,4-diones (am37 and am38) exhibited decent activity against all tested strains.[6]
Standard Antibiotic
Ciprofloxacin[6]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The in vitro cytotoxicity of the imidazolidine-2,4-dione derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the thiazolidine-2,4-dione derivatives was determined using the broth microdilution method.

Methodology:

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known concentration of bacteria.

  • Serial Dilution: The test compounds and a standard antibiotic (e.g., ciprofloxacin) are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for assessing anticancer activity and a simplified representation of a signaling pathway that can be targeted by anticancer agents.

G Experimental Workflow for In Vitro Anticancer Activity cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line (e.g., MCF-7, HCT-116) B Cell Seeding in 96-well Plates A->B C Addition of Test Compounds (Imidazolidine-2,4-dione derivatives) B->C D Addition of Standard Drug (e.g., Doxorubicin) B->D E Incubation (e.g., 48-72 hours) C->E D->E F Addition of MTT Reagent E->F G Incubation & Formazan Crystal Formation F->G H Solubilization of Formazan Crystals G->H I Absorbance Reading H->I J Calculation of Cell Viability I->J K Determination of IC50 Values J->K

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

G Simplified EGFR Signaling Pathway in Cancer EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Imidazolidine-2,4-dione Derivative (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by imidazolidine-2,4-dione derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Hexadecylimidazolidine-2,4-dione, ensuring compliance with general laboratory safety standards.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to assessing its potential hazards and determining the appropriate disposal route.

PropertyValue
Molecular Formula C19H36N2O2
Molecular Weight 324.5 g/mol
Physical Description Solid (presumed)
Solubility Likely insoluble in water, soluble in organic solvents
Known Hazards Specific toxicity data is not readily available. However, imidazolidine-2,4-dione derivatives can exhibit biological activity. The long alkyl chain may pose environmental hazards.

Data sourced from PubChem CID 3020363[1]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

III. Step-by-Step Disposal Procedure

Given the lack of specific disposal information for this compound, it must be treated as a hazardous chemical waste.[2][3][4] The following procedure outlines the necessary steps for its safe collection and disposal.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3][5] Incompatible wastes must be segregated to prevent dangerous reactions.[2]

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container for waste collection.[4][5] The container must have a secure, tight-fitting lid.[2][5]

  • As soon as waste is added, label the container with a "Hazardous Waste" tag.[2][4]

  • The label must include:

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The date when the first waste was added.

    • The name of the generating researcher or lab group.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[3][6]

  • Ensure the storage area has secondary containment to control any potential spills.[2][5]

  • Keep the waste container closed at all times, except when adding waste.[2][4][5]

Step 4: Disposal of Empty Containers

  • An empty container that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[2][3]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinsate may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, deface or remove all chemical labels from the container before disposing of it in the regular trash or designated recycling.[2][5]

Step 5: Arranging for Waste Pickup

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[2][7]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B I Triple-Rinse Empty Container with Suitable Solvent A->I For Empty Containers C Select Leak-Proof, Compatible Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Keep Container Closed E->F G Container Full or Storage Time Limit Reached F->G Decision H Arrange for Pickup by EHS or Licensed Contractor G->H J Collect First Rinsate as Hazardous Waste I->J K Deface Labels and Dispose of Clean Container J->K

References

Essential Safety and Operational Guidance for 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for Researchers and Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 1-Hexadecylimidazolidine-2,4-dione (also known as 1-n-Hexadecylhydantoin). The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard safety procedures.

Personal Protective Equipment (PPE) and Safety Measures

While specific quantitative data for this compound is limited, the available safety information indicates that it should be handled with care to prevent irritation and potential harm. The Globally Harmonized System (GHS) pictogram associated with this chemical is GHS07, indicating it may cause skin and eye irritation.[1] Standard laboratory hygiene practices should always be followed.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses.Protects against potential eye irritation.
Hand Protection Chemical-resistant gloves.Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Minimizes exposure to the torso and arms.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoids inhalation, which may be harmful.

Operational and Handling Procedures

Proper handling is crucial to minimize exposure and ensure a safe laboratory environment.

Key Handling Guidelines:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when the potential for dust or aerosol generation exists.

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[2]

  • Ingestion and Inhalation: Avoid ingesting or inhaling the substance.[2]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly.

Emergency First Aid Procedures

In case of accidental exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Protocol
Eye Contact Flush eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[2]
Skin Contact Wash the affected area immediately and thoroughly with soap and water. Cover any irritated skin with an emollient and seek medical attention.[2]
Inhalation If breathing is difficult, move the individual to fresh air and provide oxygen if necessary. Seek medical attention.[2]
Ingestion Induce vomiting by sticking a finger down the throat. Ensure the head is lowered to prevent vomit from re-entering the mouth and throat. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Collect waste in a suitable, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name: "this compound Waste".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G start Start: Receive/Prepare This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Step 2: Handle in Well-Ventilated Area (Fume Hood) ppe->handling experiment Step 3: Perform Experimental Procedure handling->experiment waste_collection Step 4: Collect Waste in a Labeled, Sealed Container experiment->waste_collection decontamination Step 5: Decontaminate Work Area and Equipment waste_collection->decontamination ppe_removal Step 6: Remove PPE and Wash Hands Thoroughly decontamination->ppe_removal disposal Step 7: Arrange for Professional Waste Disposal ppe_removal->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.